Daumone
Description
Properties
Molecular Formula |
C13H24O6 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
(6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyheptanoic acid |
InChI |
InChI=1S/C13H24O6/c1-8(5-3-4-6-12(16)17)18-13-11(15)7-10(14)9(2)19-13/h8-11,13-15H,3-7H2,1-2H3,(H,16,17)/t8-,9+,10-,11-,13-/m1/s1 |
InChI Key |
KBTQMAFDKPKMEJ-UYNYGYNWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCCC(=O)O)O)O |
Canonical SMILES |
CC1C(CC(C(O1)OC(C)CCCCC(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Daumone?
An In-depth Technical Guide to the Chemical Compound Daumone
Introduction
This compound is a small molecule pheromone that plays a crucial role in the life cycle of the nematode Caenorhabditis elegans.[1] Under adverse environmental conditions such as overcrowding, starvation, or high temperatures, C. elegans secretes a mixture of pheromones, with this compound being a major component, to signal entry into the "dauer" larval stage.[1][2][3] The dauer stage is a non-feeding, stress-resistant, and developmentally arrested state that allows the nematode to survive until conditions become more favorable.[1][3] Recent research has also highlighted the potential of this compound and its analogs in areas beyond nematode biology, including aging and obesity research, and as a potential therapeutic agent for age-related diseases in mammals.[4][5] This guide provides a comprehensive overview of the chemical structure, biological activity, and experimental methodologies related to this compound.
Chemical Structure and Properties
This compound, also known as ascaroside C7 (ascr#1), is an (ω-1)-hydroxy fatty acid ascaroside.[2] It is formed by the formal condensation of the alcoholic hydroxy group of (6R)-6-hydroxyheptanoic acid with the alpha anomer of ascarylopyranose.[2]
Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | (6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyheptanoic acid | [2][6] |
| Molecular Formula | C13H24O6 | [2] |
| Molecular Weight | 276.33 g/mol | [2][6] |
| CAS Number | 690991-47-0 | [2] |
| ChEBI ID | CHEBI:78786 | [2] |
| InChI | InChI=1S/C13H24O6/c1-8(5-3-4-6-12(16)17)18-13-11(15)7-10(14)9(2)19-13/h8-11,13-15H,3-7H2,1-2H3,(H,16,17)/t8-,9+,10-,11-,13-/m1/s1 | [2][6] |
| InChIKey | KBTQMAFDKPKMEJ-UYNYGYNWSA-N | [2][6] |
| SMILES | C[C@H]1--INVALID-LINK--O--INVALID-LINK--CCCCC(=O)O)O">C@@HO | [6] |
Biological Activity and Signaling Pathways
This compound's primary and most well-understood biological function is the induction of the dauer state in C. elegans.[1][2] This is achieved through a complex signaling cascade initiated by the binding of this compound to specific G-protein-coupled receptors (GPCRs) in the worm's sensory neurons.[5] This interaction triggers a downstream signaling pathway that ultimately leads to the developmental switch to the dauer larva.
In addition to its role in nematodes, studies have explored the effects of this compound in mammalian systems. Research suggests that this compound may act as a calorie restriction mimetic, exhibiting anti-aging and anti-inflammatory properties.[5] It has been shown to improve survival and reduce hepatic inflammation and fibrosis in mice.[5] The proposed mechanisms for these effects include the modulation of key signaling pathways such as mTOR, TGF-β1, and NF-κB.[5][7]
This compound signaling pathway for dauer formation in C. elegans.
Proposed mechanism of this compound's anti-inflammatory effect via NF-κB signaling.
Quantitative Data from Biological Assays
The biological activity of this compound and its analogs has been quantified in various assays. The following table summarizes key quantitative data from the literature.
| Assay | Organism/System | Compound | Concentration/Dose | Observed Effect | Source |
| Dauer Formation | C. elegans | This compound 3 | 1 µM | Significant induction of dauer formation | [1] |
| Egg Hatching | H. glycines | This compound 3 | 1-10 µM | 21 ± 1% increase in hatching above control | [1] |
| Egg Hatching | H. glycines | This compound 1 | Up to 1 mM | No effect on hatching | [1] |
| Survival Study | Aged Mice | This compound | 2 mg/kg/day (oral) | 48% reduction in the risk of death | [5] |
| LPS-Induced Liver Injury | Young Mice | This compound | 1 mg/kg (i.p.) for 10 days | Inhibition of IκBα phosphorylation | [5] |
| Hepatic Inflammation | Aged Mice | This compound | 2 or 20 mg/kg/day for 5 weeks | Attenuation of macrophage infiltration and proinflammatory cytokine expression | [8] |
| NF-κB Activation | HepG2 cells | This compound | Dose-dependent | Suppression of TNF-α-induced NF-κB phosphorylation | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the study of this compound.
C. elegans Dauer Formation Assay
This assay is fundamental to assessing the dauer-inducing activity of this compound and its analogs.[1][9]
Experimental workflow for the C. elegans dauer formation assay.
Methodology:
-
C. elegans (Bristol N2 strain) are cultured on nematode growth media (NGM) agar plates with E. coli (OP50) as a food source.[1]
-
Synchronized populations of eggs or L1 larvae are obtained.[1]
-
Approximately 200-300 worms are treated with the test compound (e.g., 1 µM of this compound) in a 200 µL volume of M9 media for 20 minutes.[1]
-
The worms are then washed with fresh M9 media to remove the compound.[1]
-
Washed worms are transferred to blank NGM agar plates.[1]
-
The plates are incubated for 72 hours at 23°C.[1]
-
The percentage of worms that have entered the dauer stage is determined by microscopy. The assay is typically repeated multiple times for statistical significance.[1]
Synthesis of Fluorescent this compound Analogs
To visualize the uptake and localization of this compound in C. elegans, fluorescently tagged analogs have been synthesized.[1][3]
Simplified workflow for the synthesis of fluorescent this compound analogs.
Methodology:
-
A solution of a fluorescent amine (e.g., amine 32) is prepared in a solvent such as tetrahydrofuran (THF).[1]
-
Triethylamine (Et3N) and a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are added to the solution.[1]
-
This compound (or a this compound analog like this compound 3) is then added to the reaction mixture.[1]
-
The reaction proceeds via a peptide coupling mechanism to form an amide bond between the carboxylic acid of this compound and the amine group of the fluorescent tag.[1]
-
The resulting fluorescent this compound analog is then purified, typically using chromatography techniques.[1]
Analysis of this compound's Effects in Mice
To investigate the anti-inflammatory and anti-aging effects of this compound in mammals, various in vivo and in vitro experiments have been conducted.[5][7]
Animal Studies:
-
This compound Administration: Aged male C57BL/6J mice are administered this compound orally, for example, at doses of 2 or 20 mg/kg/day for a specified period (e.g., 5 weeks or 5 months).[5][8]
-
Blood Parameter Measurement: Blood samples are collected to measure various parameters, including plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), free fatty acids (FFA), and total cholesterol.[7]
-
Immunohistochemistry: Liver tissues are fixed, sectioned, and stained with antibodies against specific markers (e.g., F4/80 for macrophages) to assess cellular infiltration and tissue morphology.[7]
-
Real-time Quantitative Reverse Transcription PCR (qRT-PCR): Total RNA is extracted from liver tissue, and the expression levels of genes related to inflammation (e.g., proinflammatory cytokines) are quantified.[7][10]
-
Western Blot Analysis: Protein extracts from liver tissue are used to determine the levels and phosphorylation status of proteins involved in signaling pathways like NF-κB (e.g., IκBα).[7]
Conclusion
This compound is a fascinating molecule with significant biological roles in both nematodes and potentially in mammals. Its well-defined chemical structure and its function as a key signaling molecule in C. elegans have made it a valuable tool for studying developmental biology and chemosensation. Furthermore, emerging research on its anti-inflammatory and anti-aging properties in mammalian systems opens up exciting new avenues for drug development and therapeutic applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working to further unravel the complexities of this compound's biological functions.
References
- 1. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H24O6 | CID 11471380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Xenobe Research Institute [xenobe.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plantaedb.com [plantaedb.com]
- 7. Short-term Treatment of this compound Improves Hepatic Inflammation in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short-term Treatment of this compound Improves Hepatic Inflammation in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for evaluating the Caenorhabditis elegans dauer state: standard dauer-formation assay using synthetic daumones and proteomic analysis of O-GlcNAc modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Discovery, Isolation, and Core Signaling of Daumone in Caenorhabditis elegans
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The nematode Caenorhabditis elegans has served as an invaluable model organism for dissecting fundamental biological processes, including developmental plasticity and chemical communication. A key aspect of its survival strategy is the formation of the dauer larva, a stress-resistant, alternative developmental stage. This decision is regulated by a complex interplay of environmental cues, including a constitutively secreted pheromone mixture. The discovery and isolation of the first identified component of this mixture, named daumone, marked a significant milestone in understanding how small molecules orchestrate major life history decisions.[1][2] This technical guide provides an in-depth overview of the seminal discovery, detailed experimental protocols for its isolation and bioactivity assessment, and a summary of the core signaling pathways it modulates.
Discovery and Characterization
The existence of a "dauer pheromone" was established long before its chemical structure was elucidated; researchers demonstrated that conditioned media from high-density worm cultures could induce dauer formation.[3][4] In 2005, the first molecular component of this pheromone was isolated through large-scale purification from C. elegans liquid culture and its structure was determined.[1][2] This molecule, a fatty acid derivative, was named This compound .[1][5]
Chemically, this compound is (6R)-(3,5-dihydroxy-6-methyltetrahydropyran-2-yloxy)heptanoic acid, also known as ascaroside C7 (ascr#1).[1][6] Subsequent research revealed that the natural dauer pheromone is a complex mixture of many different ascaroside molecules.[3][7] It was also discovered that the originally isolated this compound (ascr#1) is not the most potent component of this mixture; other ascarosides and synergistic combinations thereof are responsible for the majority of the dauer-inducing activity in crude pheromone extracts.[6][7] Despite this, the discovery of this compound was foundational, providing the first chemical entry point into the intricate signaling network governing dauer formation.
Experimental Protocols
The isolation and functional characterization of this compound rely on a series of well-established protocols. The following sections detail the methodologies for large-scale worm culture, pheromone extraction, and quantitative bioassays.
Protocol for Large-Scale Culture and Crude Pheromone Extraction
This protocol is designed to generate a sufficient quantity of conditioned media from which this compound and other ascarosides can be isolated.
Materials:
-
C. elegans (N2, wild-type strain)
-
Large-scale liquid culture flasks or carboys
-
S-medium complete
-
E. coli OP50 culture (or other suitable food source)
-
Cholesterol stock solution (5 mg/mL in ethanol)
-
Centrifuge capable of handling large volumes
-
Lyophilizer (freeze-dryer)
-
Organic solvents (e.g., Ethanol, Methanol)
Methodology:
-
Starter Culture: Initiate several 10 cm NGM plates seeded with OP50 with a healthy, mixed-stage population of N2 worms. Grow until the bacterial lawn is consumed and a large population is present.
-
Liquid Culture Inoculation: Prepare large-scale liquid cultures using S-medium supplemented with cholesterol (final concentration ~5 µg/mL) and a concentrated suspension of E. coli OP50. Inoculate the liquid media with worms washed from the starter plates.
-
Incubation: Grow the liquid culture for 10-14 days at 20-25°C with gentle shaking. The culture will become dense with worms and depleted of food, maximizing the secretion of dauer pheromone.[3]
-
Harvesting Conditioned Media: Separate the worms from the liquid medium by centrifugation. Collect the supernatant, which is the "conditioned medium" containing the secreted pheromones.
-
Lyophilization: Freeze the conditioned medium and lyophilize it to remove all water, resulting in a dried residue.[4]
-
Crude Extraction: Extract the dried residue with ethanol or methanol to dissolve the ascarosides and other small molecules. Centrifuge to pellet insoluble material and collect the supernatant. Evaporate the solvent to yield a crude pheromone extract. This extract can be used directly in bioassays or for further purification.[8]
Protocol for Quantitative Dauer Formation Assay
This bioassay is crucial for both guiding the purification of active pheromone components and for quantifying the biological activity of isolated or synthetic compounds.[9]
Materials:
-
Dauer Assay Agar Plates (NGM plates lacking peptone to minimize food signals)
-
Heat-killed E. coli OP50 suspension (resuspended in S-basal buffer)
-
Synchronized population of L1-stage C. elegans
-
Crude pheromone extract or purified compound (e.g., synthetic this compound) dissolved in a suitable solvent (e.g., ethanol)
-
Incubator set to 25°C
Methodology:
-
Prepare Assay Plates: To each dauer assay plate, add a specific amount of the test compound or crude extract. Ensure an equivalent amount of solvent is added to control plates. Allow the solvent to evaporate completely.
-
Apply Food Source: Pipette a small, defined amount of heat-killed OP50 onto the center of each plate.[9] The limited food source enhances sensitivity to the pheromone signal.
-
Synchronize Worms: Prepare a synchronized L1 population by bleaching gravid adult hermaphrodites to isolate eggs and allowing them to hatch overnight in M9 buffer without food.
-
Plate Worms: Add a known number of synchronized L1 worms (e.g., 100-200) to each assay plate.
-
Incubation: Incubate the plates at 25°C for 72-84 hours.[9] This temperature is mildly stressful and promotes dauer formation in the presence of pheromone.
-
Quantify Dauers: After incubation, count the number of dauer and non-dauer larvae on each plate. Dauers can be identified morphologically (thin, dark, constricted pharynx) and confirmed by their resistance to a 1% SDS solution, which kills non-dauer worms.
-
Data Analysis: Calculate the percentage of dauer formation for each condition (% Dauer = [Number of Dauers / Total Number of Worms] x 100).
Quantitative Data on Ascaroside Activity
While this compound (ascr#1) was the first dauer pheromone component identified, it is significantly less potent than other ascarosides that were later isolated. The biological activity is highly dependent on the specific ascaroside structure and often involves synergistic interactions between different components.
| Ascaroside Component | Common Name | Relative Dauer-Inducing Activity | Effective Concentration Range | Reference(s) |
| ascr#1 | This compound (C7) | Low | ~1 mM (near lethal doses for synthetic version) | [7] |
| ascr#2 | - | High | Micromolar (µM) range | [10] |
| ascr#3 | - | High | Micromolar (µM) range | [7] |
| ascr#5 | - | Very High (Potent Synergist) | Nanomolar (nM) to Micromolar (µM) range | [3] |
Note: Effective concentrations can vary based on assay conditions, such as temperature and food availability.
Visualization of this compound Biosynthesis and Signaling
This compound (Ascaroside) Biosynthesis Pathway
Ascaroside biosynthesis is intricately linked to primary metabolism, utilizing building blocks from carbohydrate and fatty acid metabolism. The characteristic fatty-acid-like side chains are generated and shortened through a peroxisomal β-oxidation pathway.
Caption: A simplified workflow of ascaroside biosynthesis via peroxisomal β-oxidation.[4][11][12]
This compound Signaling Pathway for Dauer Decision
This compound and other ascarosides are detected by chemosensory neurons in C. elegans. This signal is transduced through G-protein coupled receptors (GPCRs) and integrated with other environmental inputs (food, temperature) to regulate downstream endocrine pathways, ultimately converging on the nuclear hormone receptor DAF-12, the final arbiter of the dauer decision.[13][14][15]
Caption: Core signaling cascade for this compound-induced dauer formation converging on DAF-12.[4][13][14]
Conclusion
The identification of this compound from C. elegans was a landmark achievement that catalyzed the field of nematode chemical biology. It provided the first molecular glimpse into the complex language of pheromones that governs developmental decisions in response to environmental pressures. While this compound itself is now understood to be one part of a much larger and more potent chemical lexicon, the methodologies developed for its isolation and characterization remain fundamental to the ongoing discovery of new ascarosides and the elucidation of their diverse biological functions. For researchers in drug development, particularly in the areas of anti-parasitic agents or aging, the this compound signaling pathway offers a rich set of molecular targets for modulation.
References
- 1. Chemical structure and biological activity of the Caenorhabditis elegans dauer-inducing pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. A potent dauer pheromone component in Caenorhabditis elegans that acts synergistically with other components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the Caenorhabditis elegans dauer pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xenobe Research Institute [xenobe.org]
- 6. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. Comparative Metabolomics Reveals Biogenesis of Ascarosides, a Modular Library of Small-Molecule Signals in C. elegans [authors.library.caltech.edu]
- 13. Two chemoreceptors mediate developmental effects of dauer pheromone in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. surface.syr.edu [surface.syr.edu]
- 15. researchgate.net [researchgate.net]
Daumone: A Technical Guide to a Key Caenorhabditis elegans Pheromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daumone, a collective term for a family of ascaroside molecules, serves as a crucial pheromone in the nematode Caenorhabditis elegans.[1][2] This small molecule signaling system is a primary regulator of the worm's decision to enter the dauer diapause, a stress-resistant, alternative larval stage that allows for survival in unfavorable environmental conditions such as starvation, high temperature, and overcrowding.[1][3][4] The discovery of this compound, dating back to the observation of a "dauer-inducing pheromone" by Riddle and colleagues, has since evolved to the chemical identification and synthesis of specific ascarosides.[2][3] The first such molecule to be structurally characterized was ascaroside #1 (ascr#1), often referred to as this compound.[5] Subsequent research has revealed that the dauer-inducing pheromone is, in fact, a complex mixture of multiple ascarosides that act synergistically.[2]
The biological activity of this compound and its related compounds extends beyond dauer formation, influencing lifespan and behavior, making it a subject of significant interest in aging research and for the development of novel anthelmintic agents.[6][7] This technical guide provides an in-depth overview of this compound, including its chemical properties, biological functions, the signaling pathways it modulates, and detailed experimental protocols for its study.
Chemical Structure and Biosynthesis
Daumones are a class of glycolipids, consisting of the dideoxy sugar ascarylose linked to a fatty acid-like side chain.[8] The originally identified this compound (ascr#1) is (6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyheptanoic acid. The biosynthesis of ascarosides is dependent on the worm's metabolic state and involves enzymes encoded by the daf-22 gene, among others.[8] Natural variations in ascaroside production have been observed across different wild C. elegans strains, indicating a genetic basis for the diversity of this chemical language.[8] The de novo asymmetric synthesis of this compound has been achieved, enabling the production of synthetic daumones for research purposes.[1]
Quantitative Data on this compound's Effects
The biological activity of this compound is concentration-dependent. The following tables summarize key quantitative data from published studies.
| Table 1: Effective Concentrations of Daumones for Dauer Induction in C. elegans | |
| This compound Analog | Effective Concentration for Dauer Induction |
| This compound 3 | Effective at doses similar to those for H. glycines hatch stimulation (< 1 µM), with an effective range of approximately 10-fold.[1] |
| Synthetic this compound 1 | Initially reported to require near-lethal doses to induce dauer effects, suggesting impurities in original isolates were more active.[1] |
| Fluorescent this compound Analogs | Retained dauer-inducing activity, with a blue fluorescent analog being slightly more active and a green fluorescent analog being less active than this compound.[3] |
| Table 2: Effects of this compound on Lifespan and Other Phenotypes | |
| Phenotype | Effect of this compound |
| Lifespan in C. elegans | Induction of the dauer stage, a non-aging state, extends lifespan.[3][7] |
| Survival in Mice | This compound fed late in life improved survival and reduced the risk of death in aged mice.[7] |
| Hepatic Health in Mice | Attenuated hepatic aging, inflammation, and fibrosis.[7] |
| H. glycines Hatching | This compound 3 is effective at less than 1 µM in stimulating hatching of the soybean cyst nematode.[1] |
Signaling Pathways
This compound exerts its effects by modulating conserved signaling pathways that are central to metabolism, stress resistance, and aging. The two primary pathways involved are the insulin/IGF-1 signaling (IIS) pathway and the nuclear hormone receptor DAF-12 pathway.
This compound Signaling and Dauer Formation
References
- 1. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caenorhabditis elegans Pheromones Regulate Multiple Complex Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xenobe Research Institute [xenobe.org]
- 4. Working with dauer larvae - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C13H24O6 | CID 11471380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A pheromone influences larval development in the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
The Biosynthesis of Daumones: A Technical Guide for Nematode Pheromone Signaling
An In-depth Examination of the Core Biosynthetic Pathways of Ascaroside Pheromones in Nematodes for Researchers, Scientists, and Drug Development Professionals.
The dauer pheromone, historically referred to as daumone, is now understood to be a complex mixture of small molecules known as ascarosides. These molecules are central to the chemical communication of nematodes, regulating critical life decisions such as entry into the stress-resistant dauer diapause, mating, and social behaviors. This technical guide provides a comprehensive overview of the biosynthetic pathways of these crucial signaling molecules, with a focus on the model organism Caenorhabditis elegans. We will delve into the enzymatic steps, present quantitative data, detail experimental protocols, and visualize the key pathways and workflows.
Introduction to Ascaroside (this compound) Biosynthesis
Ascarosides are a class of glycolipids with a modular structure, typically consisting of the dideoxysugar ascarylose linked to a fatty acid-like side chain. The diversity of ascaroside structures arises from variations in the length of this side chain and the addition of various chemical moieties derived from primary metabolic pathways.[1] The biosynthesis of this molecular library is a multi-step process that integrates inputs from fatty acid, carbohydrate, and amino acid metabolism.[1]
The core of ascaroside biosynthesis involves the generation of long-chain ascaroside precursors, which are then shortened through peroxisomal β-oxidation to produce the final, active signaling molecules.[1][2] This process is tightly regulated by environmental cues such as population density, food availability, and temperature.[3][4]
A distinct but functionally related pathway is the biosynthesis of dafachronic acids (DAs), which are steroid hormones that promote reproductive growth and antagonize the dauer-inducing effects of ascarosides.[5][6] The balance between ascaroside and dafachronic acid production is a key determinant of the nematode's developmental trajectory.
Key Biosynthetic Pathways
Ascaroside Biosynthesis: The Peroxisomal β-Oxidation Core
The primary pathway for generating the diversity of ascaroside side chains is a conserved peroxisomal β-oxidation cycle. This process begins with very long-chain fatty acids that are first functionalized (e.g., ω- or (ω-1)-oxygenated) and attached to an ascarylose sugar.[6] The resulting long-chain ascarosides are then subjected to iterative shortening, with each cycle removing a two-carbon unit.[7] The key enzymes in this pathway have been identified through genetic and metabolomic studies in C. elegans.[2][6][8]
Side-Chain Modification and Diversification
Further structural diversity is achieved through the modification of ascaroside side chains, often after the β-oxidation process. For example, the biosynthesis of indole ascarosides, which act as aggregation pheromones, requires the acyl-CoA synthetase ACS-7.[1] This enzyme activates the side chains of medium-chain indole ascarosides for further β-oxidation, effectively converting a signal for aggregation into one that promotes dauer formation under starvation conditions.[1] The enzymes responsible for attaching many of the other chemical moieties, such as those derived from tryptophan, tyrosine, and isoleucine, are still largely under investigation.[3]
Dafachronic Acid Biosynthesis: The Counter-Regulatory Pathway
Dafachronic acids (DAs) are steroid hormones derived from dietary cholesterol that promote continuous development and suppress dauer formation by activating the nuclear hormone receptor DAF-12.[5][9] The biosynthesis of DAs involves a series of enzymatic modifications to the cholesterol backbone. Key enzymes in this pathway include the Rieske oxygenase DAF-36, which catalyzes an early step in converting cholesterol, and the cytochrome P450 DAF-9, which catalyzes the final oxidation steps to produce the active DA ligands.[5][10][11]
Quantitative Data Summary
The production of ascarosides is highly dynamic and dependent on genetic background, developmental stage, and environmental conditions. The following tables summarize key quantitative data from the literature.
Table 1: Key Enzymes in Ascaroside and Dafachronic Acid Biosynthesis
| Gene Name | Enzyme/Protein Name | Function | Pathway |
| Ascaroside Biosynthesis | |||
| acox-1 | Acyl-CoA Oxidase 1 | Catalyzes the first step of β-oxidation (desaturation).[6] | Ascaroside |
| maoc-1 | Enoyl-CoA Hydratase | Catalyzes the second step of β-oxidation (hydration).[2][12] | Ascaroside |
| dhs-28 | 3-hydroxyacyl-CoA Dehydrogenase | Catalyzes the third step of β-oxidation (dehydrogenation).[2] | Ascaroside |
| daf-22 | 3-ketoacyl-CoA Thiolase | Catalyzes the final step of β-oxidation (thiolytic cleavage).[2][6] | Ascaroside |
| acs-7 | Acyl-CoA Synthetase 7 | Activates side chains of medium-chain indole ascarosides for β-oxidation.[1] | Ascaroside |
| Dafachronic Acid Biosynthesis | |||
| daf-36 | Rieske-like Oxygenase | Catalyzes the C7-dehydrogenation of cholesterol.[9][10] | Dafachronic Acid |
| dhs-16 | Short-chain Dehydrogenase/Reductase | Putative 3β-hydroxysteroid dehydrogenase activity.[10] | Dafachronic Acid |
| hsd-1 | 3β-Hydroxysteroid Dehydrogenase | Participates in Δ4-DA biosynthesis.[9] | Dafachronic Acid |
| daf-9 | Cytochrome P450 | Catalyzes the final oxidation steps to produce active DAs.[5][10] | Dafachronic Acid |
Table 2: Relative Ascaroside Production in β-Oxidation Mutants
This table illustrates the accumulation of precursors and depletion of products in key β-oxidation mutants, as determined by LC-MS analysis. Data is qualitative, indicating significant increase (↑↑), decrease (↓↓), or accumulation of specific intermediates.
| Mutant | Accumulated Intermediates | Depleted Products | Reference |
| acox-1 | Long-chain saturated ascarosides (>C9) | Short-chain (≤C7) and α,β-unsaturated ascarosides (e.g., ascr#3) | [2][6] |
| maoc-1 | α,β-unsaturated ascarosides | All downstream β-oxidation products (hydroxylated and saturated short-chain ascarosides) | [2][12] |
| dhs-28 | β-hydroxylated ascarosides | Saturated short-chain ascarosides | [2] |
| daf-22 | β-keto ascarosides and all upstream precursors | All final short-chain ascaroside products | [2][6] |
Table 3: Biological Activity of Dafachronic Acids
The potency of different dafachronic acid isomers was assessed using a Gal4-transactivation assay with the DAF-12 ligand-binding domain.
| Compound | EC₅₀ (nM) | Reference |
| (25S)-Δ⁷-DA | 23 | [13] |
| (25R)-Δ⁷-DA | 33 | [13] |
| (25S)-Δ⁴-DA | 23 | [13] |
| (25R)-Δ⁴-DA | 66 | [13] |
Experimental Protocols
Quantitative Pheromone-Induced Dauer Formation Assay
This protocol provides a method to quantitatively assess the dauer-inducing activity of synthetic ascarosides.[14]
Materials:
-
Nematode Growth Medium (NGM) agar plates.
-
E. coli OP50 (heat-killed).
-
Synchronized L1-stage C. elegans (wild-type N2).
-
Synthetic ascarosides dissolved in ethanol.
-
S-basal buffer.
-
25°C incubator.
Procedure:
-
Prepare Assay Plates: Prepare NGM agar plates. After cooling, spot 50 µL of heat-killed OP50 onto the center of each plate.
-
Prepare Pheromone Solutions: Prepare serial dilutions of the synthetic ascaroside(s) in ethanol. Add a specific volume of the pheromone solution to the bacterial lawn and allow the ethanol to evaporate completely. Use an ethanol-only control.
-
Synchronize Worms: Grow a large population of C. elegans and isolate eggs using a bleach-hypochlorite solution. Allow eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.
-
Set Up Assay: Add approximately 100-200 synchronized L1 larvae to each assay plate.
-
Incubation: Incubate the plates at 25°C for 72-84 hours.[14]
-
Scoring: Count the number of dauer larvae and non-dauer larvae (L4s and adults) on each plate. Dauer larvae are characteristically thin, dark, and resistant to 1% SDS treatment.
-
Data Analysis: Calculate the percentage of dauer formation for each pheromone concentration. Plot the data to generate a dose-response curve and determine the EC₅₀ value.
LC-MS/MS Analysis of Ascarosides from Culture Medium
This protocol outlines the general steps for extracting and analyzing ascarosides secreted by nematodes into their liquid culture medium.[15]
Materials:
-
Liquid S-medium culture of C. elegans.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Methanol, Acetonitrile, Water (LC-MS grade).
-
Formic acid.
-
Reversed-phase C18 HPLC column.
-
Mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
Procedure:
-
Sample Collection: Grow a synchronized culture of C. elegans in liquid S-medium. After a defined period, pellet the worms by centrifugation and collect the supernatant (conditioned medium).
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the conditioned medium onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the ascarosides with methanol.
-
-
Sample Preparation: Evaporate the methanol eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 HPLC column.
-
Separate the ascarosides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluent by mass spectrometry. Use negative ion mode for most ascarosides, as they readily form [M-H]⁻ ions.[15][16] Some ascarosides, like ascr#2 and ascr#4, are better detected in positive ion mode.[4]
-
Use tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation. Ascarosides often show a characteristic neutral loss of the ascarylose moiety.[15]
-
-
Data Analysis: Identify and quantify ascarosides by comparing retention times and mass spectra to synthetic standards.
Conclusion
The biosynthesis of ascarosides in nematodes is a complex and elegant system that integrates multiple metabolic pathways to produce a rich chemical language. The core pathway, centered on peroxisomal β-oxidation, generates a diverse array of signaling molecules from simple fatty acid precursors. This system is antagonistically regulated by the dafachronic acid pathway, creating a finely tuned switch that controls the nematode's response to environmental conditions. Understanding these pathways in detail is not only crucial for fundamental biology but also presents significant opportunities for the development of novel anthelmintics and tools for manipulating nematode behavior in agricultural and clinical settings. The protocols and data presented here provide a foundation for researchers to further explore this fascinating area of chemical biology.
References
- 1. Biosynthetic tailoring of existing ascaroside pheromones alters their biological function in C. elegans | eLife [elifesciences.org]
- 2. Comparative Metabolomics Reveals Biogenesis of Ascarosides, a Modular Library of Small-Molecule Signals in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage | PLOS One [journals.plos.org]
- 5. The Role of Dafachronic Acid Signaling in Development and Longevity in Caenorhabditis elegans: Digging Deeper Using Cutting-Edge Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functional divergence of dafachronic acid pathways in the control of C. elegans development and lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Activity of Dafachronic Acid Ligands for the C. elegans DAF-12 Nuclear Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Daumone and Ascaroside Signaling in Invertebrates: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The ascarosides, a chemically diverse family of small-molecule signals derived from the dideoxysugar ascarylose, represent a fundamental communication system in invertebrates, particularly nematodes.[1][2][3] Initially identified through the action of daumone (ascaroside #1), which induces the stress-resistant dauer larval stage in Caenorhabditis elegans, this signaling system is now understood to govern a wide array of physiological and behavioral processes, including mate attraction, social aggregation, and repulsion.[1][2] Ascaroside signaling pathways are mediated by specific G-protein coupled receptors (GPCRs) and integrate with conserved downstream pathways such as TGF-β and insulin/IGF-1 signaling.[1][2] This intricate and conserved signaling network presents a compelling target for the development of novel anthelmintics and other therapeutic agents. This guide provides an in-depth technical overview of ascaroside biosynthesis, perception, signal transduction, and functional outputs, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug discovery efforts.
Introduction to Ascaroside Signaling
Ascarosides are a class of glycolipids that function as a sophisticated chemical language for many nematode species.[1][4] First discovered as the constituents of the "dauer pheromone" that controls entry into a developmentally arrested larval stage in C. elegans, their known functions have expanded significantly.[1][5] These molecules are modular in structure, consisting of an ascarylose sugar linked to a fatty acid-derived side chain of varying length, which can be further decorated with moieties from amino acid, folate, and other primary metabolic pathways.[1][2][6] This structural diversity allows for a complex signaling repertoire where different ascarosides, or specific synergistic blends, elicit distinct, concentration-dependent biological responses.[1][2][3]
The perception of ascarosides is primarily handled by chemosensory neurons in the head of the worm, such as the ASK, ASI, and ADL neurons, which express a diverse array of GPCRs.[1][2] Understanding this system is not only crucial for nematode biology but also holds significant potential for applied science, as disrupting this communication network offers a promising strategy for controlling parasitic nematode infections that impact agriculture and human health.
Ascaroside Biosynthesis
The structural diversity of ascarosides originates from a modular biosynthetic pathway that integrates several core metabolic streams.[1][2] The process begins with the conjugation of ascarylose to very long-chain fatty acids.[7] These precursor molecules then undergo chain shortening through peroxisomal β-oxidation to generate the final, active ascaroside molecules.[7]
Key enzymes in this pathway, particularly in C. elegans, include DAF-22 (a thiolase homologous to human SCPx thiolase) and DHS-28 (a homolog of human D-bifunctional protein), which are essential for the β-oxidation steps that produce short-chain ascarosides.[8][9] Mutants lacking these genes, such as daf-22, are unable to produce the short-chain ascarosides required for dauer formation.[5][8][10] The regulation of biosynthetic genes, such as by the heat-shock factor HSF-1 in response to temperature stress, allows the nematode to tailor its pheromone output to prevailing environmental conditions.[7]
Core Signaling Pathways and Receptors
Ascaroside perception is mediated by several families of GPCRs expressed in distinct chemosensory neurons, which then feed into conserved downstream signaling cascades to regulate development and behavior.[1][2]
Dauer Formation
The decision to enter the dauer diapause is a classic example of ascaroside signaling, integrating cues about population density, food availability, and temperature. High concentrations of a synergistic blend of ascarosides (primarily ascr#2, ascr#3, and ascr#5 in C. elegans) trigger this pathway.[1][5][10]
-
Receptors and Neurons:
-
DAF-37/DAF-38: This heterodimeric GPCR pair is expressed in the ASI and ASK neurons.[7][11] DAF-37 is highly specific for ascr#2, and its expression in ASI is critical for ascr#2-mediated dauer induction.[5][7][11] DAF-38 plays a more cooperative role, participating in the perception of ascr#2, ascr#3, and ascr#5.[7] Direct binding of an ascr#2-based photoaffinity probe to DAF-37 has been demonstrated.[5][11]
-
SRG-36/SRG-37: These functionally redundant GPCRs are expressed in ASI neurons and are specifically required for the perception of ascr#5.[1][4][7][12] Strains with mutations in these genes are resistant to ascr#5-induced dauer formation but respond normally to other ascarosides.[1][12]
-
SRBC-64/SRBC-66: Expressed in ASK neurons, these GPCRs are required for responses to ascr#1, ascr#2, and ascr#3.[1][4][7][13] Mutants still form dauers at high pheromone concentrations, indicating that other receptors are also involved.[1][13]
-
-
Downstream Signaling: Ascaroside perception in these neurons leads to the downregulation of two key pathways that normally promote reproductive growth:
-
TGF-β Pathway: Pheromone signaling represses the expression of the TGF-β ligand DAF-7 in the ASI neuron.[1][5] This relieves the inhibition on the DAF-3/DAF-5 (Co-SMAD/Sno/Ski) complex, allowing it to repress the expression of the nuclear hormone receptor DAF-12's ligand, dafachronic acid.
-
Insulin/IGF-1 Signaling (IIS) Pathway: Pheromone signaling also reduces the expression of insulin-like peptides (ILPs) such as DAF-28. This leads to reduced activity of the DAF-2 insulin receptor, resulting in the dephosphorylation and nuclear translocation of the FOXO transcription factor DAF-16.[14][15]
-
Integration: Both pathways converge on the nuclear receptor DAF-12. In the absence of its dafachronic acid ligand (due to active TGF-β signaling) and with input from nuclear DAF-16, DAF-12 promotes the expression of genes required for dauer entry and morphogenesis.
-
References
- 1. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ascaroside signaling in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse and potentially manipulative signalling with ascarosides in the model nematode C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ascaroside activity in Caenorhabditis elegans is highly dependent on chemical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic “Dark Matter” Dependent on Peroxisomal β-Oxidation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biosynthesis of the Caenorhabditis elegans dauer pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Parallel evolution of domesticated Caenorhabditis species targets pheromone receptor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Insulin/insulin-like growth factor signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Molecular Mechanism of Daumone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daumone, a pheromone produced by the nematode Caenorhabditis elegans, plays a crucial role in regulating the entry into the dauer diapause, a stress-resistant larval stage. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its interaction with key signaling pathways that govern developmental decisions. While this compound itself is a component of the dauer pheromone, its primary molecular action is understood to be mediated through the regulation of endogenous, more potent ligands of the nuclear hormone receptor DAF-12. This guide will detail the signaling cascades, present quantitative data on gene regulation, and provide detailed experimental protocols relevant to the study of this compound's effects.
Introduction
Under unfavorable environmental conditions, such as high population density, limited food, and high temperature, C. elegans larvae can enter a developmentally arrested stage known as dauer diapause. This decision is orchestrated by a complex interplay of sensory inputs and endocrine signaling pathways. The dauer pheromone, a mixture of ascarosides including this compound, serves as a key indicator of population density. While initially identified as a dauer-inducing substance, the direct molecular interactions of this compound are subtle. Evidence suggests that this compound and other ascarosides modulate the biosynthesis of dafachronic acids (DAs), which are the high-affinity ligands for the nuclear hormone receptor DAF-12, the central regulator of the dauer decision. This guide elucidates the molecular journey from this compound perception to the ultimate changes in gene expression that drive developmental plasticity.
The Core Signaling Pathway: DAF-12 and its Ligands
The primary effector of this compound's action is the nuclear hormone receptor DAF-12, a homolog of the vertebrate vitamin D and liver X receptors[1]. DAF-12 functions as a molecular switch:
-
In the presence of its ligands, dafachronic acids (DAs) , DAF-12 adopts a conformation that promotes reproductive development.
-
In the absence of DAs , DAF-12 binds to the co-repressor DIN-1, leading to the transcriptional changes that initiate entry into the dauer stage[2].
This compound is considered a less potent activator of DAF-12 compared to DAs. Its main role is likely to influence the metabolic state of the worm, leading to decreased biosynthesis of DAs.
Dafachronic Acid Biosynthesis
The production of DAs is a multi-step process involving several key enzymes. Environmental cues, including the presence of dauer pheromones like this compound, regulate the expression of genes encoding these enzymes. Two critical enzymes in this pathway are:
-
DAF-36: A Rieske-like oxygenase that catalyzes an early step in DA synthesis.
-
DAF-9: A cytochrome P450 enzyme that performs the final hydroxylation step to produce active DAs[3].
Exposure to this compound and other ascarosides under conditions of stress leads to the downregulation of daf-9 expression, thereby reducing the levels of DAs and promoting the unliganded, dauer-promoting state of DAF-12.
Crosstalk with Other Major Signaling Pathways
The this compound/DAF-12 signaling axis does not operate in isolation. It is intricately connected with the insulin/IGF-1 signaling (IIS) and the Transforming Growth Factor-β (TGF-β) pathways, which also play critical roles in the dauer decision. DAF-12 acts as a point of convergence for these pathways[1][4].
Insulin/IGF-1 Signaling (IIS) Pathway
The IIS pathway, with the DAF-2 receptor and the DAF-16/FOXO transcription factor as key components, is a major regulator of metabolism, stress resistance, and lifespan.
-
Favorable conditions: High insulin signaling leads to the phosphorylation and cytoplasmic retention of DAF-16, promoting reproductive growth.
-
Unfavorable conditions: Low insulin signaling allows DAF-16 to translocate to the nucleus, where it activates genes that contribute to dauer formation and longevity.
There is a complex interplay between the IIS and DAF-12 pathways. For instance, DAF-12 can regulate the expression of components of the IIS pathway, and both pathways converge to control dauer formation[5].
TGF-β Signaling Pathway
The TGF-β pathway in C. elegans also influences the dauer decision. The DAF-7/TGF-β ligand signals through its receptors to regulate the activity of downstream SMAD transcription factors (DAF-3, DAF-5, DAF-8, DAF-14)[6][7]. This pathway ultimately impinges on the DAF-12 signaling axis to either promote or inhibit dauer formation depending on environmental cues.
Quantitative Data on Gene Regulation
| Gene | Function | Regulation by liganded DAF-12 | Fold Change (DA vs. vehicle) | Reference |
| let-7 family (e.g., mir-84, mir-241) | microRNAs involved in developmental timing | Upregulated | >2 | [8] |
| hbl-1 | Transcription factor, target of let-7 family miRNAs | Downregulated | < -2 | [8] |
| lit-1 | Kinase involved in cell fate specification | Regulated (tissue-specific) | ~2 (in pharynx) | [7] |
| acdh-1 | Acyl-CoA dehydrogenase, fatty acid metabolism | Upregulated | >2 | [9] |
| daf-3 | Co-SMAD in the TGF-β pathway | Regulated | ~1.5 | [2] |
| din-1 | DAF-12 co-repressor | Regulated | ~1.5 | [2] |
Note: Fold changes are approximate and can vary based on experimental conditions. The data for DA treatment is used as a proxy for the downstream effects of the this compound-regulated pathway.
Experimental Protocols
Dauer Formation Assay
This assay is fundamental for assessing the biological activity of this compound and other dauer-inducing compounds.
Objective: To quantify the percentage of a C. elegans population that enters the dauer stage in response to a specific chemical treatment.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
Synchronized L1-stage C. elegans
-
This compound stock solution (in ethanol or DMSO)
-
Control vehicle (ethanol or DMSO)
-
Microscope
Procedure:
-
Prepare NGM plates seeded with a small lawn of E. coli OP50.
-
Add the desired concentration of this compound or control vehicle to the surface of the agar and allow it to dry.
-
Transfer a known number of synchronized L1 larvae to each plate.
-
Incubate the plates at 25°C for 48-72 hours.
-
Score the number of dauer larvae and the total number of animals on each plate. Dauer larvae are identifiable by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.
-
Calculate the percentage of dauer formation for each condition.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To measure the change in mRNA levels of DAF-12 target genes upon this compound treatment.
Materials:
-
Synchronized C. elegans populations (treated with this compound or vehicle)
-
Trizol or other RNA extraction reagent
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes and a reference gene (e.g., act-1)
-
qPCR instrument
Procedure:
-
Grow synchronized L1 larvae to the desired stage (e.g., L2/L3) in the presence of this compound or vehicle.
-
Harvest the worms and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions with primers for your target genes and a reference gene.
-
Run the qPCR and analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if DAF-12 directly binds to the promoter regions of putative target genes in vivo.
Materials:
-
C. elegans expressing an epitope-tagged DAF-12
-
Formaldehyde
-
Sonicator
-
Antibody against the epitope tag
-
Protein A/G beads
-
Buffers for lysis, washing, and elution
-
qPCR primers for target promoter regions
Procedure:
-
Crosslink proteins to DNA in live worms using formaldehyde.
-
Prepare a whole-worm lysate and sonicate to shear chromatin.
-
Immunoprecipitate the DAF-12-DNA complexes using the specific antibody.
-
Reverse the crosslinks and purify the precipitated DNA.
-
Use qPCR to quantify the amount of specific promoter DNA that was co-precipitated with DAF-12.
Conclusion
The molecular mechanism of this compound action is a sophisticated process of endocrine signaling that highlights the intricate ways in which organisms respond to their environment. While not a high-affinity ligand for DAF-12 itself, this compound plays a crucial role in a signaling cascade that regulates the biosynthesis of the true DAF-12 ligands, the dafachronic acids. This modulation, integrated with inputs from the insulin/IGF-1 and TGF-β pathways, allows C. elegans to make a critical developmental decision between reproductive growth and survival in the stress-resistant dauer stage. Understanding this complex molecular network not only provides fundamental insights into developmental biology but also presents potential avenues for the development of novel anthelmintic drugs targeting these conserved signaling pathways.
References
- 1. daf-12 encodes a nuclear receptor that regulates the dauer diapause and developmental age in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DAF-12 Regulates a Connected Network of Genes to Ensure Robust Developmental Decisions | PLOS Genetics [journals.plos.org]
- 3. DAF-9, a cytochrome P450 regulating C. elegans larval development and adult longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGFbeta1, TNFalpha, and insulin signaling crosstalk in regulation of the rat cholesterol 7alpha-hydroxylase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of C. elegans DAF-12-binding sites, response elements, and target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Nuclear Receptor DAF-12 Regulates Nutrient Metabolism and Reproductive Growth in Nematodes | PLOS Genetics [journals.plos.org]
Daumone's Influence on Lifespan and Aging in Caenorhabditis elegans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Daumone, a key component of the dauer pheromone in Caenorhabditis elegans, plays a pivotal role in the nematode's decision to enter the dauer developmental stage, a long-lived, stress-resistant state. This technical guide provides an in-depth exploration of this compound's effects on lifespan and aging in C. elegans. While this compound's primary and well-documented role in extending lifespan is intrinsically linked to the induction of the dauer larva, its direct effects on the longevity of adult worms outside of this developmental context remain an area of active investigation with limited quantitative data currently available. This document summarizes the existing knowledge, details the core signaling pathways involved, provides relevant experimental protocols, and presents visualizations to facilitate a deeper understanding of this compound's biological activities.
This compound and the Dauer Stage: A Gateway to Longevity
Under unfavorable environmental conditions such as overcrowding, limited food, or high temperatures, C. elegans larvae can enter a developmentally arrested stage known as the dauer larva. This stage is characterized by a unique physiology, including a thickened cuticle, sealed buccal cavity, and altered metabolism, all of which contribute to its remarkable longevity and stress resistance. Dauers can survive for several months, a significant extension compared to the typical 2-3 week lifespan of an adult worm, and are considered "non-aging" as they can resume development into fertile adults with a normal lifespan upon the return of favorable conditions.[1]
This compound, a blend of ascarosides, is the primary chemical signal that triggers this developmental switch.[2][3] The concentration of this compound in the environment serves as a proxy for population density, guiding the decision between reproductive development and entry into the dauer stage.
Quantitative Data on this compound's Effects
While the lifespan extension associated with the dauer stage induced by this compound is substantial, quantitative data on the direct effect of this compound on the lifespan of adult C. elegans that do not enter the dauer stage is not extensively documented in the current scientific literature. Most studies focus on this compound's role in inducing the dauer state in larval stages. However, a study on aged mice did show that oral administration of this compound improved survival, suggesting potential cross-species effects on longevity that are not solely dependent on the dauer-like diapause.[3][4]
Table 1: Effects of this compound on C. elegans Development and Lifespan (Qualitative Summary)
| Parameter | Effect of this compound | Developmental Stage | Key References |
| Dauer Formation | Induces entry into the dauer stage | L1/L2 Larvae | [2][5][6][7] |
| Lifespan | Extends lifespan through dauer formation | Dauer Larva | [1][3][4] |
| Adult Lifespan | Direct effect not yet quantified | Adult | Data not available |
Core Signaling Pathways
This compound exerts its influence on lifespan and development primarily through two major, interconnected signaling pathways: the insulin/IGF-1 signaling (IIS) pathway and the DAF-12 nuclear hormone receptor pathway.
Insulin/IGF-1 Signaling (IIS) Pathway
The IIS pathway is a highly conserved pathway that regulates metabolism, growth, development, and lifespan in a wide range of organisms, including C. elegans and humans. In favorable conditions, the binding of insulin-like peptides to the DAF-2 receptor (an insulin/IGF-1 receptor homolog) activates a phosphorylation cascade that ultimately leads to the inhibition of the DAF-16/FOXO transcription factor. When the IIS pathway is downregulated, as is the case in response to this compound, DAF-16 is free to translocate to the nucleus and activate the expression of genes involved in stress resistance, metabolism, and longevity.
References
- 1. A potent dauer pheromone component in Caenorhabditis elegans that acts synergistically with other components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Time-Course and the Metabolic Basis of Entry into Dauer in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular time-course and the metabolic basis of entry into dauer in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Forward Genetic Screen for Molecules Involved in Pheromone-Induced Dauer Formation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Dauer Diapause [wormatlas.org]
- 7. Methods for evaluating the Caenorhabditis elegans dauer state: standard dauer-formation assay using synthetic daumones and proteomic analysis of O-GlcNAc modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Daumone Pheromone: A Technical Guide to its Natural Variants and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Daumone pheromone and its related family of ascarosides represent a fascinating class of signaling molecules in the nematode Caenorhabditis elegans. These small molecules govern critical life decisions, most notably the entry into the stress-resistant dauer larval stage, a form of developmental arrest. The structural diversity of these compounds and their specific biological activities have made them a compelling subject for research in chemical biology, neurobiology, and drug discovery. This technical guide provides an in-depth overview of the known natural variants and synthetic analogs of this compound, their biological activities, the experimental protocols for their study, and the signaling pathways through which they act.
Chemical Structures and Biological Activities of this compound Variants and Analogs
The foundational this compound molecule, first identified as ascr#1, is part of a larger family of ascarosides. These molecules share a common ascarylose sugar moiety linked to a fatty acid-derived side chain. Variations in the side chain length, oxidation state, and the addition of other chemical groups create a diverse library of signaling molecules with distinct biological functions.
Natural Variants of this compound
A multitude of natural ascarosides have been isolated from C. elegans culture medium. These variants often act in concert to elicit specific behaviors. The primary biological activity measured for many of these compounds is the induction of the dauer larva stage.
| Ascaroside (ascr#) | Chemical Structure | Biological Activity (Dauer Induction) | Reference |
| ascr#1 (this compound) | (R)-6-((3S,5R,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)heptanoic acid | Induces dauer formation. | [1][2] |
| ascr#2 | (R)-5-((3S,5R,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)hexan-2-one | Potent dauer inducer, approximately 100 times more potent than ascr#1. Also involved in male attraction. | [3][4] |
| ascr#3 | (R,E)-6-((3S,5R,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)hept-4-enoic acid | Potent dauer inducer, acts synergistically with ascr#2. Also involved in male attraction and hermaphrodite repulsion. | [3][4][5] |
| ascr#4 | A β-glucosyl derivative of ascr#2. | Low dauer-inducing activity. | [3] |
| ascr#5 | (R)-3-((3S,5R,6R)-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)propanoic acid | Potent dauer inducer, particularly in synergy with other ascarosides. | [3][6] |
| ascr#8 | Contains a p-aminobenzoate subunit. | Synergizes with ascr#2 and ascr#3 to enhance male attraction. | [5][7] |
| ascr#10 | Saturated derivative of ascr#3. | Major ascaroside produced by males; attracts hermaphrodites. | [1] |
| icas#3 | Indole-3-carbonyl derivative of ascr#3. | Potent aggregation pheromone. | [1] |
| icas#9 | Indole-3-carbonyl derivative of ascr#5. | Modulates dauer formation and acts as an aggregation pheromone. | [1] |
| hbas#3 | p-hydroxybenzoyl derivative of ascr#3. | Potent aggregation pheromone. | [1] |
Synthetic Analogs of this compound
The synthesis of this compound analogs has been crucial for structure-activity relationship (SAR) studies and for the development of chemical probes to investigate its biological functions.
| Analog Type | Description | Key Findings | Reference |
| Fluorescent Analogs | This compound conjugated to fluorescent dyes (e.g., blue and green fluorescent amines). | Retained dauer-inducing activity, allowing for visualization of uptake and localization in C. elegans. The blue analog was slightly more active than this compound, while the green was less active. | [8][9] |
| C-2 Deoxy- and C-3 Hydroxy-daumone | Modifications to the ascarylose sugar moiety. | Part of SAR studies to understand the importance of specific hydroxyl groups for biological activity. | [8] |
| Panel of Unnatural Ascarosides | A range of synthetic ascarosides with varying side chains and modifications. | Slight modifications to the ascaroside structure can dramatically reduce or abolish dauer-inducing activity, indicating highly specific receptor-ligand interactions. | [10][11] |
Experimental Protocols
Quantitative Dauer Formation Assay
This bioassay is the primary method for assessing the biological activity of this compound and its analogs. The protocol is adapted from established methods.[12][13]
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
Synchronized L1-stage C. elegans (N2 strain)
-
Test compounds (ascarosides) dissolved in a suitable solvent (e.g., ethanol)
-
M9 buffer
-
Incubator at 25°C
Procedure:
-
Plate Preparation: Prepare NGM plates. Once solidified, spot the center of each plate with a lawn of E. coli OP50. Let the lawn grow overnight at room temperature.
-
Compound Application: Prepare serial dilutions of the test ascaroside in ethanol. Apply a small volume (e.g., 5 µL) of each dilution to the center of the bacterial lawn. Use a solvent-only control. Allow the solvent to evaporate completely.
-
Worm Synchronization: Obtain a synchronized population of L1 larvae by bleaching gravid adults and allowing the eggs to hatch in M9 buffer without food.
-
Assay Setup: Transfer a defined number of synchronized L1 larvae (e.g., 100-200) to each assay plate.
-
Incubation: Incubate the plates at 25°C for 60-72 hours.
-
Scoring: After incubation, count the number of dauer larvae and the total number of worms on each plate under a dissecting microscope. Dauer larvae are characteristically thin, dark, and resistant to 1% SDS.
-
Data Analysis: Calculate the percentage of dauer formation for each concentration of the test compound. Plot the dose-response curve and determine the EC50 value (the concentration at which 50% of the population enters the dauer stage).
Ascaroside Extraction and Analysis
This protocol outlines the general steps for extracting ascarosides from C. elegans liquid culture for analysis by LC-MS and NMR.[14][15]
Materials:
-
Large-scale liquid culture of C. elegans
-
Centrifuge
-
Ethyl acetate
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Culture and Harvesting: Grow C. elegans in large-scale liquid culture. After a sufficient period of growth, pellet the worms by centrifugation.
-
Extraction: Collect the supernatant (culture medium) and extract with an equal volume of ethyl acetate. Repeat the extraction multiple times.
-
Concentration: Combine the organic phases and concentrate the extract using a rotary evaporator.
-
Purification: The crude extract can be further purified using solid-phase extraction (SPE) and/or preparative HPLC to isolate individual ascarosides.
-
Analysis:
-
LC-MS: Use liquid chromatography-mass spectrometry to separate and identify known ascarosides based on their retention times and mass-to-charge ratios, and to quantify their abundance.
-
NMR: Use nuclear magnetic resonance spectroscopy for the structural elucidation of novel ascarosides. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are typically employed.
-
Signaling Pathways
This compound and other ascarosides are detected by a suite of G-protein coupled receptors (GPCRs) expressed in chemosensory neurons of C. elegans. The activation of these receptors initiates downstream signaling cascades that ultimately regulate the decision to enter the dauer stage. Key pathways involved include the TGF-β and insulin/IGF-1 signaling pathways.
Ascaroside Perception and Downstream Signaling
The following diagram illustrates the general signaling pathway for ascaroside-mediated dauer formation.
Caption: Ascaroside signaling pathway leading to dauer formation.
Experimental Workflow for Dauer Assay
The following diagram outlines the workflow for the quantitative dauer formation assay.
Caption: Workflow for the quantitative dauer formation assay.
Conclusion
The study of this compound and its analogs has provided profound insights into the chemical language of nematodes. The continued exploration of this diverse family of molecules, through the synthesis of novel analogs and the application of detailed bioassays, holds great promise for uncovering new biological mechanisms and for the development of novel therapeutics, particularly in the areas of anti-parasitic drugs and modulators of aging-related pathways. This guide serves as a foundational resource for researchers embarking on or continuing their investigations into this exciting field.
References
- 1. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Working with dauer larvae - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ascarosides: Deciphering the Chemical Language of Nematodes - CD BioSciences [elegansmodel.com]
- 7. mdpi.com [mdpi.com]
- 8. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xenobe Research Institute [xenobe.org]
- 10. "Ascaroside activity in Caenorhabditis elegans is highly dependent on c" by Kyle A. Hollister, Elizabeth S. Conner et al. [repository.lsu.edu]
- 11. Ascaroside activity in Caenorhabditis elegans is highly dependent on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wormatlas.org [wormatlas.org]
- 14. Analysis of ascarosides from Caenorhabditis elegans using mass spectrometry and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Evolutionary Significance of Daumone Signaling
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of daumones, a class of ascaroside pheromones in the nematode Caenorhabditis elegans, has unveiled a sophisticated chemical communication system that governs critical life history decisions, offering profound insights into the evolutionary strategies for survival and adaptation. This technical guide provides a comprehensive overview of the evolutionary significance of daumone signaling, detailing the biosynthetic pathways, the intricate signaling cascades, and the downstream physiological effects. We present a synthesis of key quantitative data, detailed experimental methodologies, and visual representations of the core pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development. The conservation of ascaroside signaling across nematode species, and even its effects on mammals, underscores its potential as a target for novel therapeutics against parasitic nematodes and age-related diseases.
Introduction: The Evolutionary Context of this compound Signaling
In the wild, nematodes like Caenorhabditis elegans face fluctuating environmental conditions, including population density, food availability, and temperature. To navigate these challenges, they have evolved a remarkable chemical language based on a modular library of small molecules called ascarosides. Daumones are specific ascarosides that act as key components of the "dauer pheromone," a chemical signal that informs individual nematodes about the surrounding population density and environmental stress.
When conditions are unfavorable—high population density and scarce food—the concentration of daumones increases, prompting a developmental switch from the normal reproductive lifecycle to the formation of a stress-resistant, non-feeding "dauer" larva. This developmental diapause is a crucial survival strategy, allowing the nematode to endure harsh conditions and extend its lifespan significantly. The evolution of this signaling system highlights a finely tuned mechanism for balancing individual growth and reproduction with the long-term survival of the population. The conservation of ascaroside signaling across diverse nematode species, including parasitic ones, suggests a common evolutionary origin and underscores its fundamental importance in nematode biology.[1][2]
This compound Biosynthesis: A Link Between Metabolism and Signaling
The production of daumones is intrinsically linked to the nematode's metabolic state, specifically through the peroxisomal β-oxidation of fatty acids. This connection ensures that the signal for entering the dauer stage is an honest indicator of the organism's internal energy reserves and the external environmental conditions.
The biosynthesis of the fatty acid-like side chains of daumones involves a multi-step process within the peroxisome. Key enzymes in this pathway include DHS-28, a homolog of the human D-bifunctional protein, and DAF-22, a homolog of the human sterol carrier protein SCPx, which catalyzes the final step of β-oxidation.[3] Mutations in the genes encoding these enzymes, such as dhs-28 and daf-22, lead to a deficiency in the production of short-chain ascarosides that are active in inducing dauer formation.[1][3] Instead, these mutants accumulate long-chain ascaroside precursors, which are less active.[1][3] This demonstrates that the iterative shortening of fatty acid side chains is crucial for generating the potent dauer-inducing signals.
The this compound Signaling Pathway: From Reception to Response
The perception of daumones is mediated by a specific set of G-protein coupled receptors (GPCRs) expressed in chemosensory neurons.[4] This initiates a complex signaling cascade that integrates environmental cues and ultimately regulates the activity of the nuclear hormone receptor DAF-12, a key regulator of the dauer decision.
The primary chemosensory neurons responsible for detecting dauer pheromone are the ASK neurons.[4] Two GPCRs, SRBC-64 and SRBC-66, expressed in these neurons, have been identified as receptors for certain components of the dauer pheromone.[4] Additionally, the srg-36 and srg-37 genes, which are paralogs of other chemoreceptor genes, have been implicated in the response to specific ascarosides and are expressed in the ASI sensory neurons, another critical site for dauer regulation.[5]
Upon receptor binding, downstream signaling pathways, including the conserved insulin/IGF-1 and TGF-β pathways, are modulated.[6] These pathways converge to regulate the production of dafachronic acids, which are steroid hormones that act as ligands for DAF-12. The cytochrome P450 enzyme DAF-9 is a key player in the biosynthesis of these dafachronic acids.[3] When this compound levels are high, DAF-9 activity is repressed, leading to low levels of dafachronic acids. In the absence of its ligand, DAF-12 binds to its co-repressor DIN-1 and represses genes required for reproductive development while promoting the expression of genes necessary for dauer formation. Conversely, in favorable conditions with low this compound levels, DAF-9 produces dafachronic acids, which bind to and activate DAF-12, promoting reproductive growth.
Quantitative Effects of this compound Signaling
The effects of this compound and related ascarosides have been quantified in various assays, providing a clearer picture of their biological activity.
Dauer Induction in C. elegans
Different ascarosides exhibit varying potencies in inducing dauer formation.
| Compound | Concentration | % Dauer Formation | Species | Reference |
| This compound 3 | 1 µM | Effective induction | C. elegans | [7] |
| This compound 1 | Near lethal doses required | Low | C. elegans | [7] |
| ascr#2 | Not specified | Induces dauer | C. elegans | [6] |
| ascr#3 | Not specified | Induces dauer | C. elegans | [6] |
| C3 ascaroside | 1 µM | High in N2 strain, low in LSJ2 strain | C. elegans | [5] |
Effects on H. glycines Hatching
This compound signaling is not limited to C. elegans and has been shown to affect other nematodes, such as the soybean cyst nematode Heterodera glycines.
| Compound | Concentration | Effect on Hatching | Species | Reference |
| This compound 3 | 1-10 µM | 21 ± 1% increase above control | H. glycines | [7] |
| This compound 3 | > 10 µM | No effect | H. glycines | [7] |
| This compound 1 | All tested doses | No effect | H. glycines | [7] |
Lifespan and Healthspan Effects in Mice
Remarkably, this compound has demonstrated beneficial effects on lifespan and healthspan in mammals, suggesting a conserved mechanism of action or off-target effects with therapeutic potential.
| Treatment | Duration | Effect | Model | Reference |
| This compound (2 mg/kg/day) | 5 months | 48% reduction in risk of death | 24-month-old male C57BL/6J mice | [8][9] |
| This compound (2 mg/kg/day) | 5 months | Significant reduction in plasma insulin | 24-month-old male C57BL/6J mice | [8][9] |
| This compound (2 and 20 mg/kg/day) | 5 weeks | Attenuated age-associated increase in free fatty acids | 24-month-old male C57BL/6J mice | [10][11] |
| This compound (2 and 20 mg/kg/day) | 5 weeks | Significantly attenuated liver macrophage infiltration | 24-month-old male C57BL/6J mice | [11] |
Experimental Protocols
C. elegans Dauer Induction Assay
This assay is fundamental for assessing the dauer-inducing activity of purified or synthetic ascarosides.
Objective: To quantify the percentage of a C. elegans population that enters the dauer stage in response to a specific compound.
Methodology:
-
Synchronize a population of C. elegans by standard methods (e.g., bleaching to isolate eggs).
-
Hatch the eggs in M9 buffer to obtain a synchronized L1 larval population.
-
Prepare assay plates (e.g., 24-well plates) containing a lawn of E. coli OP50 as a food source.
-
Add the test compound (e.g., synthetic this compound dissolved in a suitable solvent) to the plates at various concentrations. A solvent-only control is essential.
-
Transfer a known number of synchronized L1 larvae (e.g., 200-300) to each well.[7]
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
Score the number of dauer larvae and the total number of worms in each well under a dissecting microscope. Dauer larvae are identifiable by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.
-
Calculate the percentage of dauer formation for each condition.
H. glycines Hatch Assay
This assay is used to evaluate the effect of daumones on the hatching of a parasitic nematode.
Objective: To determine if a compound stimulates or inhibits the hatching of H. glycines eggs.
Methodology:
-
Isolate H. glycines eggs from cysts.
-
Prepare aqueous solutions of the test compound at various concentrations (e.g., 1, 2, 6, 10, 1000 µM).[7]
-
Aliquot the egg suspension into the wells of a microtiter plate.
-
Add the test solutions to the wells. Include a water-only control.
-
Replicate each treatment multiple times (e.g., 16-24 replicates).[7]
-
Incubate the plates at room temperature for a set period (e.g., 6 days).[7]
-
Count the number of hatched second-stage juveniles (J2) in each well.
-
Calculate the mean percent hatch for each treatment and compare it to the control using statistical analysis (e.g., ANOVA).[7]
Implications for Drug Development
The this compound signaling pathway presents a rich source of potential targets for the development of novel anti-nematode agents. Given that many parasitic nematodes cause significant agricultural and veterinary losses, targeting this evolutionarily conserved pathway could lead to broad-spectrum nematicides.[7] For instance, developing agonists of the this compound receptors could induce premature and inappropriate dauer formation, thereby disrupting the parasite's life cycle. Conversely, antagonists could interfere with the parasite's ability to survive harsh conditions.
Furthermore, the unexpected discovery that this compound can extend lifespan and improve healthspan in mice opens up exciting avenues for aging and obesity research.[8][9][12] this compound appears to act as a calorie restriction mimetic, exerting anti-inflammatory and insulin-sensitizing effects.[8][9][10] Identifying the mammalian targets of this compound could lead to the development of a new class of therapeutics for age-related diseases, such as type 2 diabetes and non-alcoholic fatty liver disease. The anti-inflammatory properties of this compound, possibly mediated through the suppression of NF-κB signaling, are particularly promising.[10][11]
Conclusion
This compound signaling in C. elegans is a paradigm of how organisms evolve complex chemical communication systems to adapt to their environment. This intricate network, which links metabolism to development and behavior, has profound evolutionary significance, ensuring survival under duress. The conservation of this signaling system across the nematode phylum and its surprising effects on mammals highlight its fundamental biological importance. For researchers, the this compound pathway continues to be a fertile ground for dissecting the molecular basis of chemosensation, developmental plasticity, and aging. For drug development professionals, it offers a treasure trove of novel targets for combating parasitic diseases and the chronic diseases of aging. Further elucidation of the receptors, downstream signaling components, and the mammalian targets of daumones will undoubtedly accelerate the translation of these fundamental discoveries into real-world applications.
References
- 1. Natural genetic variation in the pheromone production of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two chemoreceptors mediate developmental effects of dauer pheromone in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel evolution of domesticated Caenorhabditis species targets pheromone receptor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pheromone sensing regulates Caenorhabditis elegans lifespan and stress resistance via the deacetylase SIR-2.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-term Treatment of this compound Improves Hepatic Inflammation in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short-term Treatment of this compound Improves Hepatic Inflammation in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Daumone: A Technical Guide to its Role in Inter-organismal Communication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daumone, a collective term for a suite of ascaroside pheromones, is a cornerstone of chemical communication in the nematode Caenorhabditis elegans. Secreted in response to environmental cues such as population density and food availability, these small molecules orchestrate profound physiological and developmental changes, most notably the entry into the stress-resistant dauer diapause. This technical guide provides an in-depth exploration of this compound's multifaceted role in inter-organismal communication. It details the biosynthesis of these signaling molecules, the intricate signaling pathways they modulate, and their broader implications in the chemical ecology of nematodes. This document offers comprehensive experimental protocols for the extraction, quantification, and bioassay of daumones, alongside quantitative data summarizing their biological activity. Furthermore, detailed signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of the molecular mechanisms underpinning this compound-mediated communication.
Introduction: The Chemical Language of Nematodes
In the microscopic world of nematodes, chemical signals are the primary language for navigating their environment and interacting with one another. Among the most well-studied of these chemical cues is this compound, first identified as the dauer-inducing pheromone in C. elegans.[1][2] this compound is not a single compound but rather a complex mixture of ascarosides, a class of glycolipids derived from the dideoxysugar ascarylose.[3] The composition and concentration of this ascaroside cocktail convey critical information about the surrounding environment, influencing developmental decisions and social behaviors.[3][4] This guide delves into the core aspects of this compound's biology, from its molecular synthesis to its organism-wide effects.
This compound Biosynthesis: A Peroxisomal Process
The biosynthesis of the fatty acid side chains of daumones is intrinsically linked to peroxisomal β-oxidation.[5][6] This metabolic pathway shortens long-chain fatty acids, which are then attached to an ascarylose sugar moiety. Key enzymes in this pathway include the acyl-CoA oxidase ACOX-1, the enoyl-CoA hydratase/dehydrogenase DHS-28, and the thiolase DAF-22.[3][5] Mutations in the genes encoding these enzymes lead to a deficiency in the production of short-chain ascarosides, highlighting their critical role in this compound synthesis.[5][6] The process is thought to occur primarily in the intestine of the nematode.[5]
This compound Signaling: Orchestrating Development and Behavior
This compound perception in C. elegans is mediated by a suite of G-protein coupled receptors (GPCRs) expressed in chemosensory neurons.[4] For instance, the serpentine receptors SRG-36 and SRG-37 have been identified as redundant receptors for the ascaroside C3 (ascr#5).[4] Upon binding to their cognate receptors, daumones trigger intracellular signaling cascades that converge on key developmental pathways, primarily the insulin/IGF-1 signaling (IIS) and the transforming growth factor-beta (TGF-β) pathways.[2][3]
These pathways ultimately regulate the activity of the nuclear hormone receptor DAF-12, which acts as a central integrator of environmental signals.[2][7][8] In the presence of this compound, signaling through the IIS and TGF-β pathways is reduced, leading to the activation of DAF-12.[9] Activated DAF-12 then binds to its co-repressor DIN-1, promoting the expression of genes that initiate entry into the dauer larval stage.[10][11]
References
- 1. Interspecific Nematode Signals Regulate Dispersal Behavior – ScienceOpen [scienceopen.com]
- 2. The role of insulin/IGF-1 signaling in the longevity of model invertebrates, C. elegans and D. melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A blend of small molecules regulates both mating and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Volatile Sex Pheromone Extraction and Chemoattraction Assay in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascaroside Signaling Is Widely Conserved among Nematodes [authors.library.caltech.edu]
- 7. Volatile Sex Pheromone Extraction and Chemoattraction Assay in Caenorhabditis elegans [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Figure 2, DAF-12 works at the convergence of the dauer pathways to mediate the choice between dauer arrest versus reproductive development. - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nematode Signaling Molecules Are Extensively Metabolized by Animals, Plants, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DAF-12 Regulates a Connected Network of Genes to Ensure Robust Developmental Decisions | PLOS Genetics [journals.plos.org]
Transcriptional Blueprint of Daumone Response in C. elegans: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the transcriptional landscape of Caenorhabditis elegans upon exposure to daumone, a key component of the dauer pheromone that orchestrates entry into the stress-resistant dauer diapause. Understanding this intricate genetic reprogramming offers profound insights into developmental plasticity, stress resistance, and longevity, with potential applications in drug discovery and therapeutic development.
Core Signaling Pathways and Transcriptional Regulation
This compound perception triggers a cascade of signaling events that converge on key transcription factors, leading to a global shift in gene expression. Three primary pathways govern this response: the insulin/IGF-1 signaling (IIS) pathway, the transforming growth factor-beta (TGF-β) pathway, and the nuclear hormone receptor (NHR) pathway.
Quantitative Overview of Key Gene Expression Changes
The following table summarizes the transcriptional regulation of pivotal genes in response to dauer-inducing conditions, including exposure to this compound or ascaroside cocktails. This data is compiled from multiple microarray and RNA-seq studies.
| Gene | Pathway | Function | Regulation in Dauer |
| daf-2 | IIS | Insulin/IGF-1 receptor | Downregulated[1] |
| age-1 | IIS | PI3-kinase | Downregulated |
| akt-1/2 | IIS | Serine/threonine kinases | Downregulated |
| daf-16 | IIS | FOXO transcription factor | Upregulated (nuclear localization)[1][2] |
| sod-3 | DAF-16 Target | Superoxide dismutase | Upregulated[2] |
| mtl-1 | DAF-16 Target | Metallothionein | Upregulated[2] |
| daf-7 | TGF-β | TGF-β ligand | Downregulated[3][4] |
| daf-1 | TGF-β | Type I TGF-β receptor | - |
| daf-4 | TGF-β | Type II TGF-β receptor | - |
| daf-3 | TGF-β | Co-SMAD transcription factor | Activated |
| daf-5 | TGF-β | Sno/Ski-like transcriptional co-repressor | Activated |
| daf-12 | NHR | Nuclear hormone receptor | Activated (in absence of ligand)[5][6] |
| daf-9 | NHR | Cytochrome P450 (dafachronic acid synthesis) | Downregulated |
| let-7 | DAF-12 Target | microRNA | Repressed[5] |
| lin-41 | DAF-12 Target | RNA-binding protein | Repressed[5] |
| lips-6 | DAF-12/DIN-1 Target | Lipase | Downregulated[7] |
Signaling Pathways Visualized
The interplay between the IIS, TGF-β, and DAF-12/NHR pathways is crucial for the decision to enter the dauer stage. The following diagrams, generated using Graphviz, illustrate these complex interactions.
Experimental Protocols
Precise and reproducible experimental design is paramount for studying the transcriptional response to this compound. The following sections detail key methodologies.
C. elegans Synchronization and this compound Treatment
1. Worm Synchronization:
-
Grow gravid adult C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Harvest worms by washing plates with M9 buffer and collect in a conical tube.
-
Pellet worms by centrifugation (e.g., 2000 rpm for 1 minute).
-
Treat the pellet with a bleach solution (e.g., 1 mL of 1N NaOH, 2 mL of bleach, 7 mL of water) for 5-7 minutes with vigorous vortexing to dissolve adult worms and release eggs.
-
Quench the bleaching reaction by filling the tube with M9 buffer.
-
Pellet the eggs by centrifugation (e.g., 2500 rpm for 1 minute) and wash the pellet three times with M9 buffer.
-
Resuspend the synchronized eggs in M9 buffer and allow them to hatch overnight at 20°C with gentle shaking, resulting in a synchronized population of L1 larvae.
2. This compound (Ascaroside) Treatment:
-
Prepare a stock solution of this compound (or a cocktail of ascarosides) in a suitable solvent (e.g., ethanol or DMSO).
-
Add the this compound stock solution to liquid S-medium containing a food source (E. coli OP50) to the desired final concentration. Include a vehicle control (solvent only).
-
Add the synchronized L1 larvae to the this compound-containing or control medium.
-
Incubate the cultures at the desired temperature (e.g., 20°C or 25°C) with shaking for the specified duration (e.g., until the late L1 or early L2 stage for dauer entry commitment studies).
RNA Extraction and Quality Control
1. RNA Isolation:
-
Harvest worms from liquid culture by centrifugation.
-
Wash the worm pellet with M9 buffer to remove bacteria.
-
Add TRIzol reagent to the worm pellet.
-
Disrupt the worms by freeze-thaw cycles in liquid nitrogen followed by vortexing, or by using a bead beater.
-
Proceed with RNA isolation following the TRIzol manufacturer's protocol, which involves chloroform extraction and isopropanol precipitation.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
2. Quality Control:
-
Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN of >8 is generally recommended for RNA-seq.
Transcriptome Analysis: RNA-Sequencing
References
- 1. Regulation of signaling genes by TGFbeta during entry into dauer diapause in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daf-16/FOXO blocks adult cell fate in Caenorhabditis elegans dauer larvae via lin-41/TRIM71 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DAF-12 Regulates a Connected Network of Genes to Ensure Robust Developmental Decisions | PLOS Genetics [journals.plos.org]
- 6. Daf-12 - Wikipedia [en.wikipedia.org]
- 7. Transcriptional Response to a Dauer-Inducing Ascaroside Cocktail in Late L1 in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Daumone Receptors and Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daumones, a class of ascaroside pheromones, are key signaling molecules in the nematode Caenorhabditis elegans, regulating critical life history decisions, most notably the entry into the stress-resistant dauer diapause. This technical guide provides a comprehensive overview of the current understanding of daumone receptors and their intricate downstream signaling networks. We delve into the core signaling pathways—the G-protein coupled receptor (GPCR) mediated chemosensation, the transforming growth factor-β (TGF-β) pathway, and the insulin/IGF-1 signaling (IIS) pathway—and their convergence on the nuclear hormone receptor DAF-12. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining key experimental protocols, and providing visual representations of the signaling cascades and experimental workflows to facilitate further research and drug development efforts targeting these evolutionarily conserved pathways.
Introduction to Daumones and Dauer Formation
Under adverse environmental conditions such as high population density, limited food, and high temperature, C. elegans larvae can enter a developmentally arrested stage known as the dauer larva.[1][2] Dauer larvae are non-feeding, highly resistant to environmental stressors, and have an extended lifespan.[2][3] This developmental decision is primarily mediated by a class of small molecules called ascarosides, collectively known as daumones, which act as pheromones to signal population density.[4][5] The perception of daumones initiates a complex signaling cascade that ultimately determines whether a larva commits to reproductive development or enters the dauer stage.
This compound Receptors: The Gateway to a Developmental Decision
The initial perception of daumones occurs in a specific subset of chemosensory neurons in C. elegans.[6] This process is mediated by a diverse family of G-protein coupled receptors (GPCRs), which exhibit specificity for different ascarosides.[6] The combinatorial and synergistic activity of various daumones suggests a complex interplay between different receptors with varying affinities.[6]
Several key GPCRs have been identified as this compound receptors:
-
SRBC-64 and SRBC-66: These closely related GPCRs are involved in the perception of ascarosides ascr#1, ascr#2, and ascr#3.[6] Loss-of-function mutations in the genes encoding these receptors lead to a reduced dauer formation response to these specific ascarosides.[6]
-
SRG-36 and SRG-37: These two GPCRs are functionally redundant and are specifically required for dauer induction by ascr#5.[6]
-
DAF-37 and DAF-38: DAF-37 is a specific receptor for ascr#2, and its expression in the ASI sensory neurons is crucial for ascr#2-mediated dauer formation.[6] DAF-38 appears to play a cooperative role in the perception of multiple ascarosides, including ascr#2, ascr#3, and ascr#5.[6] Photo-affinity labeling studies have confirmed the direct binding of ascr#2 to DAF-37.[4] DAF-37 and DAF-38 can form heterodimers, which is thought to be important for ascr#2 perception.[4]
The following table summarizes the known this compound receptors and their specificities.
| Receptor(s) | Ascaroside(s) Detected | Key Features |
| SRBC-64, SRBC-66 | ascr#1, ascr#2, ascr#3 | Closely related GPCRs; loss-of-function reduces dauer response to specific ascarosides.[6] |
| SRG-36, SRG-37 | ascr#5 | Functionally redundant GPCRs specific for ascr#5.[6] |
| DAF-37 | ascr#2 | Specific receptor for ascr#2; expression in ASI neurons mediates dauer formation.[4][6] |
| DAF-38 | ascr#2, ascr#3, ascr#5 | Plays a cooperative role in perceiving multiple ascarosides; forms heterodimers with DAF-37.[4][6] |
Downstream Signaling Pathways
The signals initiated by this compound-receptor binding are transduced through a network of conserved signaling pathways that ultimately converge on the nuclear hormone receptor DAF-12, a key regulator of the dauer decision.[7]
TGF-β Signaling Pathway
Under favorable conditions (low this compound levels), the TGF-β-like ligand DAF-7 is secreted from the ASI chemosensory neurons.[7] DAF-7 binds to the type I and type II receptors, DAF-1 and DAF-4, respectively.[7] This binding event activates a cytoplasmic signaling cascade involving the Smad proteins DAF-8 and DAF-14.[7] The activated DAF-8/DAF-14 complex then inhibits the activity of the DAF-3/DAF-5 transcriptional repressor complex, thereby promoting reproductive growth and preventing dauer formation.[7]
Conversely, high this compound levels inhibit the expression of DAF-7, leading to the activation of the DAF-3/DAF-5 complex and subsequent entry into the dauer stage.[7]
Insulin/IGF-1 Signaling (IIS) Pathway
The insulin/IGF-1 signaling pathway also plays a critical role in the dauer decision. In favorable environments, insulin-like peptides (ILPs) bind to the DAF-2 receptor, a homolog of the human insulin/IGF-1 receptor. This activates a phosphoinositide 3-kinase (PI3K) signaling cascade, which ultimately leads to the phosphorylation and cytoplasmic retention of the DAF-16/FOXO transcription factor. When DAF-16 is sequestered in the cytoplasm, it cannot activate the transcription of genes that promote dauer formation, thus favoring reproductive development.
Under dauer-inducing conditions, reduced DAF-2 signaling allows DAF-16 to translocate to the nucleus, where it activates the expression of genes required for dauer entry and maintenance.
Convergence on DAF-12
Both the TGF-β and IIS pathways converge on the nuclear hormone receptor DAF-12. DAF-12 acts as a central switch, integrating signals from both pathways to make the final decision between reproductive development and dauer arrest.
In favorable conditions, the cytochrome P450 enzyme DAF-9 synthesizes sterol ligands called dafachronic acids. These ligands bind to and activate DAF-12, which then promotes the expression of genes required for reproductive growth.
Under unfavorable conditions, the expression or activity of DAF-9 is reduced, leading to a decrease in dafachronic acid levels. In the absence of its ligand, DAF-12 interacts with the co-repressor DIN-1 and actively represses reproductive development genes while promoting the expression of genes necessary for dauer formation.
Quantitative Data on this compound-Induced Dauer Formation
The decision to enter dauer is highly sensitive to the concentration and composition of the ascaroside cocktail. Different ascarosides exhibit varying potencies and can act synergistically to induce dauer formation.
The following table presents a summary of quantitative data related to ascaroside-induced dauer formation in wild-type (N2) C. elegans.
| Ascaroside | Concentration | % Dauer Formation | Notes |
| ascr#2 | 4 nM | Increased lifespan | Lifespan of worms on plates containing 400 nM ascr#2 was increased by 17%.[8] |
| ascr#2 | 400 nM | Increased lifespan | Higher concentrations did not confer significantly higher lifespan gains.[8] |
| ascr#3 | 400 nM | Increased lifespan | Lifespan of worms on plates containing 400 nM ascr#3 was increased by 21%.[8] |
| ascr#2, ascr#3, ascr#5 | 3 µM each | ~17% adulthood | A mixture of ascarosides induced a high percentage of L2d and dauers, with ~17% of nekl-2; nekl-3 double mutants reaching adulthood.[7] |
| ascr#2, ascr#3, ascr#5 | 220 nM and 6000 nM | Varied | A panel of 29 synthetic ascarosides were tested, with most having very little dauer-inducing activity, highlighting the high specificity of the receptors.[9] |
The following table shows the concentration of various ascarosides secreted by C. elegans at different developmental stages.
| Developmental Stage | ascr#1 (fmol/WE) | ascr#2 (fmol/WE) | ascr#3 (fmol/WE) | ascr#4 (fmol/WE) | ascr#7 (fmol/WE) |
| L1 | Detectable | ~2 | ~1 | ~2 | Not Detectable |
| L2 | Detectable | ~5 | ~4 | ~6 | 0.5 ± 0.08 |
| L3 | Detectable | ~6 | ~7 | ~8 | Detectable |
| L4 | Detectable | ~4 | ~10 | ~12 | Detectable |
| Young Adult (YA) | Detectable | ~2 | ~7 | ~8 | Detectable |
| Adult (A) | Detectable | ~1 | ~4 | ~5 | Not Detectable |
| Dauer | Not Detectable | Not Detectable | Not Detectable | Not Detectable | Not Detectable |
| WE (Worm Equivalent) is the amount of material released from one worm in one hour. Data is approximate and based on graphical representation in the cited source. |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound signaling pathways.
Quantitative Dauer Formation Assay
This assay is used to determine the potency of single or mixtures of ascarosides in inducing dauer formation.
Protocol:
-
Plate Preparation:
-
Prepare Nematode Growth Medium (NGM) agar plates without peptone.
-
Prepare stock solutions of synthetic ascarosides (e.g., ascr#2, ascr#3, ascr#5) in a suitable solvent like ethanol.
-
Add the ascaroside stock solutions to the molten NGM agar to achieve the desired final concentrations.[7] A common concentration used for a potent dauer-inducing cocktail is 3 µM for each ascaroside.[7]
-
Pour the ascaroside-containing NGM into petri plates.
-
Once solidified, spot the plates with a lawn of heat-killed E. coli OP50. To prepare heat-killed bacteria, pellet an overnight culture, wash with sterile water, resuspend in water, and heat at 95°C for 30 minutes.[7]
-
-
Worm Synchronization and Egg Laying:
-
Use synchronized populations of C. elegans (e.g., L4 larvae or young adults).
-
Transfer a defined number of gravid adult worms (e.g., 6) to the prepared ascaroside plates.
-
Allow the worms to lay eggs for a specific duration (e.g., 4 hours) to obtain a synchronized population of progeny.[7]
-
After the egg-laying period, remove the adult worms from the plates.
-
-
Incubation and Scoring:
-
Incubate the plates at a constant temperature that promotes dauer formation (e.g., 25°C).[7]
-
After a specified time (typically 72-84 hours), examine the plates under a dissecting microscope.
-
Count the number of dauer larvae (thin, dark, and often found on the walls of the plate) and the number of non-dauer worms (typically adults or L4 larvae).
-
Calculate the percentage of dauer formation as: (Number of dauer larvae / Total number of progeny) x 100.
-
DAF-16 Nuclear Localization Assay
This assay is used to visualize the translocation of the DAF-16/FOXO transcription factor from the cytoplasm to the nucleus, which is a key indicator of reduced insulin/IGF-1 signaling.
Protocol:
-
Strain and Culture:
-
Use a transgenic C. elegans strain expressing a DAF-16::GFP fusion protein (e.g., TJ356).
-
Culture the worms on standard NGM plates seeded with E. coli OP50 at 20°C.
-
-
Experimental Treatment:
-
Expose the worms to conditions that are expected to induce DAF-16 nuclear localization. This can include:
-
Shifting the worms to a higher temperature (e.g., 25°C).
-
Treating the worms with specific compounds by adding them to the NGM plates.
-
Exposing the worms to pathogens or other stressors.
-
-
-
Mounting and Imaging:
-
Pick individual worms from the treatment and control plates.
-
Mount the worms on a 2% agarose pad on a microscope slide with a drop of M9 buffer containing an anesthetic (e.g., 200 mM levamisole) to immobilize them.
-
Place a coverslip over the worms.
-
-
Fluorescence Microscopy and Quantification:
-
Observe the worms using a fluorescence microscope equipped with a GFP filter set.
-
Capture images of the DAF-16::GFP localization in various tissues (e.g., intestine, hypodermis).
-
Score the localization of DAF-16::GFP in individual cells as predominantly cytoplasmic, intermediate, or predominantly nuclear.
-
Quantify the results by calculating the percentage of worms or cells showing each localization pattern in the treatment and control groups.
-
Co-immunoprecipitation (Co-IP) to Identify Protein-Protein Interactions
Co-IP is used to identify proteins that interact with a protein of interest (the "bait") within a cellular context. For example, this method was used to identify DAF-37 and DAF-38 as interactors of DAF-8.[6]
Protocol:
-
Protein Extract Preparation:
-
Grow a large, synchronized population of C. elegans.
-
Harvest the worms and wash them extensively with M9 buffer to remove bacteria.
-
Prepare a protein lysate by homogenizing the worms in a suitable lysis buffer containing protease inhibitors. A bead mill homogenizer can be used for efficient lysis.
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating it with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., an antibody against DAF-8) for several hours at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove unbound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the co-precipitated proteins by:
-
Western Blotting: Use an antibody specific to a suspected interacting protein to confirm its presence.
-
Mass Spectrometry: For unbiased identification of novel interacting partners, the entire lane of the gel or the eluted protein mixture can be analyzed by mass spectrometry.
-
-
Yeast Two-Hybrid (Y2H) Screen
The Y2H system is a powerful genetic method to screen for protein-protein interactions in vivo.
Protocol:
-
Plasmid Construction:
-
Clone the coding sequence of the "bait" protein (e.g., DAF-12) into a Y2H vector that fuses it to a DNA-binding domain (BD), creating a BD-bait fusion protein.
-
Clone a library of cDNAs from C. elegans into a Y2H vector that fuses them to a transcriptional activation domain (AD), creating a library of AD-prey fusion proteins.
-
-
Yeast Transformation and Screening:
-
Transform a suitable yeast reporter strain with the BD-bait plasmid.
-
Transform the same yeast strain with the AD-prey library.
-
Mate the two yeast strains or co-transform them to bring both plasmids into the same cells.
-
Plate the yeast on selective media that lacks specific nutrients (e.g., histidine, adenine) and contains a chromogenic substrate (e.g., X-gal). Only yeast cells in which the bait and prey proteins interact will be able to grow and/or turn blue, as the interaction brings the BD and AD together to form a functional transcription factor that activates the reporter genes.
-
-
Identification of Positive Interactors:
-
Isolate the AD-prey plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts to identify the proteins that interact with the bait protein.
-
Perform further validation experiments (e.g., co-immunoprecipitation) to confirm the interactions.
-
Conclusion
The study of this compound receptors and their downstream signaling pathways in C. elegans has provided profound insights into how organisms integrate environmental cues to make fundamental developmental decisions. The conservation of the TGF-β, insulin/IGF-1, and nuclear hormone receptor signaling pathways from nematodes to humans underscores the importance of this model system for understanding human health and disease. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary tools and information to further unravel the complexities of this compound signaling and to explore its potential as a target for novel therapeutic interventions.
References
- 1. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 2. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Ascaroside activity in Caenorhabditis elegans is highly dependent on chemical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Studies of Daumone and Dauer Formation in Caenorhabditis elegans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on daumone and its role in inducing the dauer larval stage in the nematode Caenorhabditis elegans. This document details the quantitative data from early studies, outlines key experimental protocols, and visualizes the critical signaling pathways involved in this developmental decision.
Introduction: The Discovery of this compound and Dauer Formation
The dauer larva of C. elegans is a developmentally arrested, non-aging stage that allows the nematode to survive harsh environmental conditions such as starvation and overcrowding.[1][2] The entry into this stage is regulated by a complex interplay of environmental cues, with a key factor being a constitutively secreted pheromone.[3] Early research by Golden and Riddle in the 1980s established the existence of this "dauer pheromone."[4] It wasn't until 2005 that the chemical structure of a principal component of this pheromone, a fatty acid derivative, was identified and named "this compound."[5] Subsequent studies revealed that the dauer pheromone is a complex mixture of ascarosides, with this compound (ascr#1) being one of several active molecules.[3][6] This discovery was pivotal in beginning to unravel the molecular signaling pathways that govern this critical life-history decision in C. elegans.
Quantitative Analysis of Ascaroside Activity
The dauer-inducing activity of various ascarosides has been quantified in several studies. The potency of these molecules can vary significantly, and some act synergistically. The following table summarizes the quantitative data on the dauer-inducing activity of key ascarosides from early studies. It is important to note that assay conditions, such as temperature and food availability, can influence these values.
| Ascaroside (Abbreviation) | Chemical Name | Relative Potency/EC50 | Notes |
| ascr#1 (this compound, C7) | (-)-6-(3,5-dihydroxy-6-methyltetrahydropyran-2-yloxy)heptanoic acid | Low | The first identified component of the dauer pheromone.[5] It has relatively low specific activity and could not account for the majority of the dauer-inducing activity in natural extracts.[6] |
| ascr#2 (C6) | Ascaroside C6 | High | Approximately 100 times more potent than ascr#1.[7] |
| ascr#3 (C9) | Ascaroside C9 | High | Approximately 100 times more potent than ascr#1.[7] |
| ascr#5 (C3) | Ascaroside C3 | Very High | Considered the most potent and abundant ascaroside for inducing dauer formation.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early studies of this compound and dauer formation.
Quantitative Dauer Formation Assay
This protocol is adapted from methodologies used to assess the potency of synthetic ascarosides in inducing dauer formation.[8][9][10]
Objective: To quantify the percentage of a synchronized C. elegans population that enters the dauer stage in response to a specific concentration of a this compound or ascaroside.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
M9 buffer
-
Synchronized L1-stage C. elegans (e.g., N2 strain)
-
Synthetic this compound/ascaroside of known concentration dissolved in a suitable solvent (e.g., ethanol)
-
Incubator set to 25°C
Procedure:
-
Preparation of Assay Plates:
-
Prepare NGM agar plates.
-
To each plate, add a specific volume of the synthetic this compound/ascaroside solution to achieve the desired final concentration in the agar. Ensure the solvent is evenly distributed and allowed to evaporate. A control plate with solvent only should be prepared.
-
Seed the plates with a small lawn of E. coli OP50. The amount of food is a critical variable and should be kept consistent across all plates.
-
-
Synchronization of C. elegans:
-
Grow a mixed-stage population of C. elegans on NGM plates.
-
Wash the worms off the plates with M9 buffer and treat with a bleach/NaOH solution to dissolve the adults and release the eggs.
-
Wash the eggs several times in M9 buffer to remove the bleaching solution.
-
Allow the eggs to hatch overnight in M9 buffer without food. This will result in a synchronized population of L1-stage larvae.
-
-
Dauer Induction:
-
Count the synchronized L1 larvae and add a specific number (e.g., 100-200) to each assay and control plate.
-
Incubate the plates at 25°C for 48-72 hours.
-
-
Scoring Dauer and Non-Dauer Larvae:
-
After the incubation period, examine the plates under a dissecting microscope.
-
Dauer larvae can be identified by their characteristic morphology: thin, dark, and radially constricted pharynx. They are also resistant to treatment with 1% SDS.
-
Count the number of dauer and non-dauer larvae on each plate.
-
Calculate the percentage of dauer formation for each concentration of the test compound.
-
Ascaroside Extraction from C. elegans Conditioned Media
This protocol outlines a general method for extracting ascarosides from the liquid culture medium in which C. elegans have been grown.[11]
Objective: To isolate a crude mixture of ascarosides secreted by C. elegans.
Materials:
-
Large-scale liquid culture of C. elegans in S-basal medium with E. coli
-
Centrifuge and appropriate centrifuge bottles
-
Ethanol
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Water
Procedure:
-
Harvesting Conditioned Media:
-
Grow a high-density liquid culture of C. elegans.
-
Separate the worms from the culture medium by centrifugation.
-
Collect the supernatant, which is the conditioned medium containing the secreted ascarosides.
-
-
Initial Extraction:
-
Add ethanol to the conditioned medium to precipitate proteins and other macromolecules.
-
Remove the precipitate by centrifugation or filtration.
-
Concentrate the ethanolic extract using a rotary evaporator.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the concentrated extract onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the ascarosides from the cartridge with methanol.
-
-
Final Concentration:
-
Evaporate the methanol from the eluate to obtain a crude ascaroside extract.
-
This extract can be further purified using techniques like high-performance liquid chromatography (HPLC).
-
Signaling Pathways in Dauer Formation
The decision to enter the dauer stage is controlled by the integration of multiple signaling pathways. The presence of this compound and other ascarosides is a key input into this regulatory network.
This compound/Ascaroside Biosynthesis Pathway
The biosynthesis of ascarosides involves the peroxisomal β-oxidation of long-chain fatty acids.[12][13] Key enzymes in this pathway include DHS-28 and DAF-22.[1][4][14] Mutations in the genes encoding these enzymes lead to a deficiency in the production of short-chain ascarosides and a failure to enter the dauer stage in response to overcrowding.[12]
Caption: The biosynthesis of ascarosides involves peroxisomal β-oxidation.
TGF-β Signaling Pathway
The TGF-β signaling pathway plays a crucial role in preventing dauer formation under favorable conditions.[15][16][17] The ligand DAF-7 (a TGF-β homolog) is secreted by sensory neurons in the presence of food.[3] DAF-7 binds to the receptors DAF-1 and DAF-4, initiating a signaling cascade that ultimately inhibits the activity of the transcription factors DAF-3 and DAF-5, which are required for dauer entry.[18]
Caption: The TGF-β pathway inhibits dauer formation.
Insulin/IGF-1 Signaling Pathway
The insulin/IGF-1 signaling (IIS) pathway is another key regulator of dauer formation and is also influenced by food availability.[2][19][20] In the presence of food, insulin-like peptides (ILPs) bind to the DAF-2 receptor, activating a kinase cascade that ultimately leads to the phosphorylation and cytoplasmic retention of the DAF-16/FOXO transcription factor.[21] When this pathway is inactive, as in times of starvation, DAF-16 translocates to the nucleus and promotes the expression of genes required for dauer formation.
Caption: The Insulin/IGF-1 pathway inhibits dauer formation.
Experimental Workflow for a Quantitative Dauer Formation Assay
The following diagram illustrates the logical flow of the quantitative dauer formation assay described in Section 3.1.
Caption: Workflow for the quantitative dauer formation assay.
Conclusion
The early studies on this compound and its role in dauer formation laid the groundwork for our current understanding of chemosensation, developmental plasticity, and the molecular basis of aging. The identification of this compound and other ascarosides as key signaling molecules has enabled the dissection of the complex genetic and signaling pathways that govern this critical life-history decision in C. elegans. This technical guide provides a consolidated resource for researchers, scientists, and drug development professionals, summarizing the key quantitative data, experimental protocols, and signaling pathways from this foundational period of research. The continued study of these pathways holds promise for the development of novel anthelmintic drugs and for providing deeper insights into the conserved mechanisms that regulate development and longevity.
References
- 1. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wormatlas.org [wormatlas.org]
- 4. Biosynthesis of the Caenorhabditis elegans dauer pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. Quantitative assessment of pheromone-induced Dauer formation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarworks.brandeis.edu]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PlumX [plu.mx]
- 18. The C. elegans TGF-β Dauer Pathway Regulates Longevity via Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The role of insulin/IGF-1 signaling in the longevity of model invertebrates, C. elegans and D. melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Insulin/insulin-like growth factor signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthetic Routes for Daumone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Daumone, a Caenorhabditis elegans dauer pheromone, and its derivatives. The information is intended to guide researchers in the chemical synthesis and further investigation of these biologically active molecules.
Introduction
This compound ((2)-(6R)-(3,5-dihydroxy-6-methyltetrahydropyran-2-yloxy)heptanoic acid) is a key component of the dauer pheromone in the nematode C. elegans.[1][2][3] Under unfavorable environmental conditions, such as overcrowding or starvation, a blend of pheromones including this compound signals the worms to enter a non-aging, developmentally arrested dauer stage.[1][4] The unique biological activity of this compound and its derivatives has spurred interest in their chemical synthesis to enable further studies into their physiological roles and potential therapeutic applications, such as anti-angiogenic agents.[5][6] This document outlines established synthetic routes, provides detailed experimental protocols, and summarizes key quantitative data.
Synthetic Strategies for this compound and Its Analogs
Several synthetic routes to this compound and its derivatives have been developed, often employing stereoselective methods to install the required chirality. A common and effective strategy involves a de novo asymmetric synthesis. Key reactions in these syntheses include the Noyori asymmetric reduction to establish the stereocenters in both the sugar and aglycone moieties, and a palladium-catalyzed glycosylation to couple these two fragments.[1][7][8]
A representative retrosynthetic analysis of this compound (1) and its analogue this compound 3 is depicted below. The strategy hinges on the disconnection of the glycosidic bond, leading back to a pyranone intermediate and an aglycon alcohol. These building blocks can be synthesized from achiral starting materials using asymmetric catalysis.[1]
Caption: Retrosynthetic analysis of this compound.
Quantitative Data Summary
The following tables summarize the yields of key steps in the synthesis of this compound and its derivatives as reported in the literature.
Table 1: Yields for the Synthesis of this compound 1 and 3
| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Noyori Reduction | Alcohol 11 | Ketone 10 | RuCl(p-cymene)[(S,S)-TsDPEN], HCOOH, Et3N | 81 | [1] |
| Pd-catalyzed Glycosylation | Glycosylation product | Pyranone & Alcohol | Pd2(dba)3, PPh3, Et3N | - | [1] |
| TCCA/TEMPO Oxidation | Carboxylic acid 25 | Alcohol 20 | TCCA, TEMPO | 93 | [1] |
| Deprotection | This compound 1 | Compound 25 | LiOH | 96 | [1] |
| HWE Reaction | Ethyl ester 22 | Aldehyde 21 | Horner-Wadsworth-Emmons reagents | - | [1] |
Table 2: Yields for the Synthesis of Fluorescent this compound Analogs
| Product | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| Fluorescent this compound Analog 31 | This compound 1, Amine 30 | HBTU, Et3N | 72 | [1] |
| Fluorescent this compound Analog 33 | This compound 1, Amine 32 | HBTU, Et3N | 78 | [1] |
| Fluorescent this compound Analog 34 | This compound 3, Amine 32 | HBTU, Et3N | 69 | [1] |
Experimental Protocols
The following are detailed protocols for key reactions in the synthesis of this compound, adapted from published procedures.[1]
Protocol 1: Noyori Asymmetric Reduction of 2-Acetylfuran
This protocol describes the asymmetric reduction of a ketone to a chiral alcohol, a crucial step for establishing the stereochemistry of the sugar precursor.
Materials:
-
2-Acetylfuran
-
RuCl(p-cymene)[(S,S)-TsDPEN]
-
Formic acid (HCOOH)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of 2-acetylfuran in CH2Cl2, add the catalyst RuCl(p-cymene)[(S,S)-TsDPEN].
-
Add a mixture of formic acid and triethylamine (5:2 molar ratio) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for the specified time until completion, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chiral alcohol.
Protocol 2: Palladium-Catalyzed Glycosylation
This protocol outlines the coupling of the pyranone and aglycon alcohol fragments.
Materials:
-
Pyranone intermediate
-
Aglycon alcohol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Triphenylphosphine (PPh3)
-
Triethylamine (Et3N)
-
Toluene
Procedure:
-
To a solution of the pyranone intermediate and the aglycon alcohol in toluene, add Pd2(dba)3 and PPh3.
-
Add Et3N to the mixture and heat the reaction to the appropriate temperature.
-
Monitor the reaction progress by TLC.
-
Once the starting materials are consumed, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by flash column chromatography to obtain the glycosylated product.
Protocol 3: Synthesis of Fluorescent this compound Analogs via Peptide Coupling
This protocol describes the synthesis of fluorescently labeled this compound derivatives.
Materials:
-
This compound (1 or 3)
-
Fluorescent amine (e.g., 30 or 32)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Triethylamine (Et3N)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in DMF.
-
Add HBTU and Et3N to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the fluorescent amine to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the fluorescent this compound analog.[1]
Signaling Pathway of this compound
This compound and other ascarosides regulate the entry into the dauer stage by influencing conserved signaling pathways.[2] The primary pathways affected are the transforming growth factor-beta (TGF-β) and the insulin/IGF-1 signaling (IIS) pathways.[2][9] this compound exposure leads to a reduction in the transcription of daf-7 (a TGF-β ligand) and promotes the nuclear localization of the DAF-16/FOXO transcription factor, a key downstream effector of the IIS pathway.[2] More recent studies have also implicated G-protein coupled receptors (GPCRs) and the Gqα signaling pathway in mediating the effects of certain ascarosides on processes like axon regeneration.[10]
Caption: this compound signaling pathway in C. elegans.
Experimental Workflow for Synthesis and Biological Evaluation
The general workflow for the synthesis of this compound derivatives and their subsequent biological evaluation involves several key stages, from the initial chemical synthesis to in vivo assays.
References
- 1. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a Caenorhabditis elegans dauer pheromone ascaroside on physiology and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H24O6 | CID 11471380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Xenobe Research Institute [xenobe.org]
- 5. benthamscience.com [benthamscience.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. de novo asymmetric synthesis of this compound via a palladium-catalyzed glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Signaling Regulates Axon Regeneration via the GPCR–Gqα Pathway in Caenorhabditis elegans | Journal of Neuroscience [jneurosci.org]
Application Notes & Protocols: Daumone Extraction from C. elegans Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Daumones are a class of ascaroside pheromones produced by the nematode Caenorhabditis elegans. These small molecules play a crucial role in regulating the worm's development and behavior, most notably inducing entry into the stress-resistant "dauer" larval stage in response to unfavorable environmental conditions such as overcrowding and starvation.[1][2][3] The ability to extract and purify daumones is essential for studying their biological functions, identifying their receptors, and exploring their potential as therapeutic agents. This document provides a detailed protocol for the extraction of daumone from large-scale liquid cultures of C. elegans.
Experimental Protocols
Protocol 1: Large-Scale Liquid Culture of C. elegans
This protocol outlines the steps for growing large populations of C. elegans, a prerequisite for obtaining sufficient quantities of this compound for extraction.
1.1. Materials and Reagents:
| Material/Reagent | Specifications |
|---|---|
| C. elegans Strain | N2 (wild-type) |
| E. coli Strain | OP50 |
| S Complete Medium | Standard formulation |
| 125 mL Erlenmeyer flasks | Sterile |
| Shaking incubator | Set to 20-23°C |
1.2. Procedure:
-
Prepare a starter culture of E. coli OP50 by inoculating Luria-Bertani (LB) medium and incubating overnight.
-
Obtain synchronized L1 larvae through alkaline bleach treatment of gravid adult worms.[4]
-
In a sterile 125 mL Erlenmeyer flask, combine S Complete medium with a concentrated pellet of E. coli OP50 as a food source.
-
Add approximately 35,000 synchronized L1 larvae to the flask to achieve a density of about 3,000 animals/mL.[4]
-
Incubate the liquid culture for 7-10 days at 20-23°C with gentle shaking.[5] This allows the population to grow to a high density, maximizing this compound secretion into the medium.
Protocol 2: this compound Extraction and Purification
This protocol describes the extraction of this compound from both the liquid culture medium (exo-metabolome) and the worm bodies (endo-metabolome) using organic solvents, followed by a purification step.
2.1. Materials and Reagents:
| Material/Reagent | Specifications |
|---|---|
| Conical tubes (50 mL) | --- |
| Centrifuge | Capable of 2000 x g |
| M9 Buffer | Standard formulation |
| Organic Solvents | Ethyl acetate, Ethanol, Ether (Et2O) |
| Rotary Evaporator | --- |
| Solid Phase Extraction (SPE) | C18 Cartridges |
| Methanol | HPLC Grade |
| Water | HPLC Grade |
2.2. Harvesting Worms and Conditioned Medium:
-
Transfer the liquid culture into 50 mL conical tubes.
-
Centrifuge at approximately 2,000 x g for 5 minutes to pellet the worms.[6]
-
Carefully decant the supernatant (conditioned medium) into a new sterile flask and store it on ice. This contains the secreted daumones.
-
Wash the worm pellet by resuspending it in 50 mL of M9 buffer, centrifuging again, and discarding the supernatant. Repeat this step twice to remove bacteria and residual medium. The final worm pellet can be used for extraction or frozen at -80°C.
2.3. Extraction from Conditioned Medium:
-
To the collected conditioned medium, add an equal volume of ethyl acetate.
-
Mix vigorously for 15 minutes and then allow the phases to separate.
-
Carefully collect the upper organic layer, which now contains the daumones.
-
Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize yield.
-
Combine all organic extracts and concentrate them to a smaller volume using a rotary evaporator.
2.4. Extraction from Worm Pellet:
-
Resuspend the washed worm pellet in a suitable volume of M9 buffer.
-
Subject the worms to lysis to release intracellular contents. This can be achieved through sonication or freeze-thaw cycles.
-
Perform a series of organic solvent extractions on the lysate, similar to the procedure for the conditioned medium.[5] A common method involves sequential extractions with solvents of increasing polarity.
2.5. Purification by Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the concentrated crude extract onto the cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the daumones from the cartridge using a stepwise gradient of methanol in water. Ascarosides typically elute with methanol concentrations between 50% and 100%.
-
Collect the fractions and dry them under a stream of nitrogen or using a vacuum concentrator. The resulting residue contains the purified this compound mixture.
Protocol 3: Dauer Formation Bioassay
This bioassay is used to confirm the biological activity of the extracted this compound by assessing its ability to induce dauer formation in L1 larvae.
3.1. Materials and Reagents:
| Material/Reagent | Specifications |
|---|---|
| C. elegans Strain | N2 (wild-type) |
| 96-well plates | --- |
| M9 Buffer | --- |
| Purified this compound Extract | Resuspended in 50% ethanol or DMSO |
| SDS Solution | 1% (w/v) |
3.2. Procedure:
-
Obtain synchronized L1 stage worms.
-
Resuspend the L1s in M9 buffer in a 96-well plate.[1]
-
Prepare serial dilutions of the purified this compound extract. A typical effective concentration for this compound components is around 1.0 µM.[1]
-
Add the this compound dilutions to the wells containing the L1 larvae. Include a solvent-only control (negative control).
-
To quantify dauer larvae, add 1% SDS solution to each well. Non-dauer worms are sensitive to SDS and will be lysed, while dauer larvae survive.[1][7]
-
Count the number of surviving (dauer) worms under a microscope.
-
Calculate the percentage of dauer formation for each concentration.
3.3. Expected Results: The percentage of dauer formation should increase with higher concentrations of active this compound. A comparison of dauer-inducing activity for different this compound components is summarized below.
| This compound Component | Relative Dauer-Inducing Activity | Effective Concentration |
| This compound 1 (ascr#1) | Low | Near lethal doses required[1] |
| This compound 2 | High | Superior to this compound 1[1] |
| This compound 3 | High | Effective at ~1.0 µM[1] |
This compound Signaling Pathway
Daumones (ascarosides) are perceived by G-protein coupled receptors (GPCRs) on sensory neurons. This initiates a signaling cascade that integrates with other pathways, such as the insulin/IGF-1 signaling (IIS) pathway, to regulate the decision to enter the dauer state. Low food and high this compound levels promote entry into dauer by inhibiting the DAF-2 (insulin receptor) pathway, which in turn allows the DAF-16/FOXO transcription factor to promote dauer development.[8][9]
References
- 1. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xenobe Research Institute [xenobe.org]
- 3. researchgate.net [researchgate.net]
- 4. Natural genetic variation in the pheromone production of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nanoporetech.com [nanoporetech.com]
- 7. micropublication.org [micropublication.org]
- 8. embopress.org [embopress.org]
- 9. jneurosci.org [jneurosci.org]
Application Notes and Protocols: Performing a Dauer Formation Assay with Daumone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dauer larva of Caenorhabditis elegans is a developmentally arrested, non-aging, and stress-resistant alternative to the third larval stage (L3). This developmental decision is triggered by unfavorable environmental conditions such as high population density, limited food supply, and high temperatures.[1][2][3][4] The perception of population density is mediated by a complex mixture of small molecules collectively known as dauer pheromone.[2][3][4] Daumone, a key component of this pheromone, is a potent inducer of dauer formation and serves as a valuable tool for studying the underlying signaling pathways and for screening compounds that may modulate these pathways.[5][6][7]
This document provides a detailed protocol for performing a quantitative dauer formation assay using synthetic this compound. It also outlines the key signaling pathways involved in this process and presents representative data in a tabular format for easy interpretation.
Signaling Pathways Regulating Dauer Formation
The decision to enter the dauer stage is regulated by the integration of signals from multiple evolutionarily conserved pathways, including insulin/IGF-1 signaling (IIS), TGF-β signaling, cGMP signaling, and a nuclear hormone receptor pathway.[1][8][9] Unfavorable conditions lead to the downregulation of pro-growth pathways and the activation of pathways that promote entry into the dauer stage.
Caption: Overview of the major signaling pathways regulating the dauer versus reproductive development decision in C. elegans.
Experimental Protocol: Quantitative Dauer Formation Assay
This protocol is adapted from established methods for assessing dauer formation induced by pheromones.[2][4][10][11]
Materials
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (live and heat-killed)
-
M9 Buffer
-
S-Basal buffer
-
Synthetic this compound (e.g., ascr#3 or a defined mixture)
-
Ethanol (for dissolving this compound)
-
Synchronized L1-stage C. elegans (wild-type N2 strain is recommended for baseline assays)
-
Dissecting microscope
-
Incubator set to 25°C
Experimental Workflow
Caption: Experimental workflow for the quantitative dauer formation assay.
Detailed Methodology
1. Preparation of Assay Plates (Day 4)
-
Prepare NGM agar plates. It is recommended to use smaller (35 mm or 60 mm) plates for consistency.
-
Prepare a culture of E. coli OP50. A portion will be used live for routine worm culture, and a portion will be heat-killed for the assay plates.
-
To prepare heat-killed OP50, centrifuge a liquid culture, resuspend the bacterial pellet in S-Basal buffer, and incubate at 65-95°C for 30 minutes.[4] Cool to room temperature before use.
-
Prepare a stock solution of this compound in ethanol. From this stock, prepare serial dilutions to test a range of concentrations.
2. Worm Synchronization (Day 1-5)
-
Maintain a healthy, well-fed population of C. elegans.
-
To obtain a synchronized population of L1 larvae, perform bleaching of gravid adult hermaphrodites to isolate eggs.
-
Allow the eggs to hatch overnight in M9 buffer without food. This will arrest the worms at the L1 stage.
3. Assay Setup (Day 5)
-
Spot the center of each assay plate with a small volume (e.g., 50-100 µL) of the heat-killed OP50 suspension. The limited food source is a critical component for inducing dauer formation.
-
To each plate, add the desired amount of this compound solution. An equal volume of ethanol should be added to control plates. Allow the solvent to evaporate completely.
-
Carefully transfer a known number of synchronized L1 larvae (e.g., 100-200) to the center of each assay plate.
-
Incubate the plates at 25°C for 72-84 hours.[4] The elevated temperature enhances the dauer-inducing effect of the pheromone.[12]
4. Scoring the Assay (Day 8)
-
After the incubation period, examine the plates under a dissecting microscope.
-
Non-dauer worms will have developed to the L4 or adult stage.
-
Dauer larvae are morphologically distinct: they are thinner, darker, and resistant to 1% SDS. For routine quantification, morphological identification is usually sufficient.
-
Count the number of dauer larvae and the number of non-dauer worms on each plate.
-
Calculate the percentage of dauer formation for each condition:
-
% Dauer = (Number of Dauer Larvae / Total Number of Worms) x 100
-
Data Presentation
The results of a dauer formation assay are typically presented as the percentage of the population that enters the dauer stage at different concentrations of this compound.
Table 1: Dose-Dependent Dauer Formation Induced by this compound (ascr#3)
| This compound (ascr#3) Concentration (µM) | Percent Dauer Formation (Mean ± SD) |
| 0 (Ethanol Control) | 5 ± 2 |
| 0.1 | 15 ± 4 |
| 0.5 | 45 ± 7 |
| 1.0 | 85 ± 5 |
| 5.0 | 98 ± 1 |
Note: These are representative data based on typical results. Actual values may vary depending on experimental conditions and the specific batch of this compound.
Table 2: Effect of Temperature on this compound-Induced Dauer Formation
| Temperature (°C) | This compound (1 µM) | Percent Dauer Formation (Mean ± SD) |
| 20 | + | 30 ± 6 |
| 25 | + | 85 ± 5 |
| 20 | - | < 2 |
| 25 | - | 5 ± 2 |
Note: This table illustrates the synergistic effect of elevated temperature and this compound on dauer induction.[12]
Troubleshooting and Considerations
-
Consistency is Key: Ensure that the volume of bacteria, the number of worms, and the incubation conditions are consistent across all plates and experiments.
-
Worm Strain: The genetic background of the C. elegans strain can significantly impact its propensity to form dauers. The wild-type N2 strain is the standard for comparison.
-
Solvent Control: Always include a solvent (ethanol) control to account for any effects of the vehicle on dauer formation.
-
Scoring: Be consistent in the morphological identification of dauer larvae. If in doubt, the 1% SDS resistance test can be used for confirmation, as only dauer larvae will survive this treatment.
By following this detailed protocol, researchers can reliably and quantitatively assess the effects of this compound and other compounds on the dauer developmental decision in C. elegans. This assay provides a powerful platform for dissecting the molecular mechanisms of developmental plasticity and for high-throughput screening in drug discovery programs.
References
- 1. C. elegans dauer formation and the molecular basis of plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of pheromone-induced Dauer formation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wormatlas.org [wormatlas.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for evaluating the Caenorhabditis elegans dauer state: standard dauer-formation assay using synthetic daumones and proteomic analysis of O-GlcNAc modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dauer - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Working with dauer larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarworks.brandeis.edu]
- 12. wormatlas.org [wormatlas.org]
Application of Daumone in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daumones are a class of ascaroside pheromones that play a crucial role in the life cycle of the nematode Caenorhabditis elegans. Under unfavorable environmental conditions such as high population density, limited food supply, or high temperatures, daumones signal C. elegans to enter a developmentally arrested, non-aging, and stress-resistant larval stage known as the "dauer" stage. This well-defined and robust biological response makes the daumone-induced dauer formation an excellent model for high-throughput screening (HTS) in drug discovery and chemical biology.
The primary application of this compound in HTS is to identify small molecules that either mimic or inhibit its activity. Modulators of the this compound signaling pathway could have potential applications as anthelmintic drugs, by disrupting the life cycle of parasitic nematodes, or as therapeutic agents targeting conserved signaling pathways in humans, such as those involved in aging and metabolism.
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating two major, evolutionarily conserved signaling pathways in C. elegans: the Transforming Growth Factor-β (TGF-β) pathway and the DAF-2/Insulin-like Growth Factor 1 (IGF-1) Receptor pathway.
This compound-Modulated TGF-β Signaling Pathway
In favorable conditions, the DAF-7 (a TGF-β homolog) is expressed and signals through the DAF-1 and DAF-4 receptors. This leads to the phosphorylation and inactivation of the SMAD proteins DAF-8 and DAF-14, which in turn prevents the nuclear translocation of the transcriptional co-repressor DAF-3. Consequently, genes that promote reproductive growth are expressed. This compound exposure reduces the transcription of daf-7, leading to the activation of DAF-3, which then promotes entry into the dauer stage.
This compound-Modulated DAF-2/IGF-1R Signaling Pathway
The DAF-2 receptor, homologous to the human insulin and IGF-1 receptors, is a key regulator of metabolism, longevity, and dauer formation. In the presence of insulin-like peptides (ILPs), DAF-2 activates a kinase cascade involving AGE-1 (PI3K), PDK-1, and AKT-1/2. This cascade results in the phosphorylation of the FOXO transcription factor DAF-16, sequestering it in the cytoplasm and preventing it from activating genes that promote dauer formation and longevity. This compound exposure leads to increased nuclear localization of DAF-16, promoting dauer arrest.
High-Throughput Screening Protocols
The quantitative nature of the this compound-induced dauer formation assay makes it highly amenable to HTS. The following protocols describe methods for screening compound libraries for their ability to either induce or inhibit dauer formation.
HTS Workflow for this compound Agonists/Antagonists
The general workflow involves synchronizing a population of C. elegans, exposing them to test compounds in a multi-well plate format, and then quantifying the percentage of dauer larvae after a set incubation period.
Detailed Protocol: Automated 96-Well Plate Dauer Formation Assay
This protocol is designed for screening for both inducers (agonists) and inhibitors (antagonists) of this compound-induced dauer formation.
1. Materials and Reagents:
-
C. elegans wild-type (N2) strain
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
S-complete liquid medium
-
M9 buffer
-
Bleach solution (sodium hypochlorite)
-
Synchronized L1 larvae
-
This compound stock solution (e.g., this compound #3 in ethanol or DMSO)
-
Compound library plates (e.g., 10 mM in DMSO)
-
96-well flat-bottom culture plates
-
Automated liquid handling system
-
High-content imaging system with bright-field capabilities
-
Image analysis software
2. Preparation of C. elegans
-
Grow large populations of gravid adult C. elegans on NGM plates seeded with E. coli OP50.
-
Harvest worms and perform bleach synchronization to obtain a pure population of eggs.
-
Allow eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.
-
Resuspend the synchronized L1 larvae in S-complete medium containing a controlled amount of heat-killed E. coli OP50. The amount of food is critical as starvation itself can induce dauer formation.
3. Assay Plate Preparation (using an automated liquid handler):
-
Dispense 50 µL of the L1 larvae suspension (containing approximately 25-50 worms) into each well of a 96-well plate.
-
Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50-100 nL) of each compound from the library plate to the corresponding well of the assay plate.
-
For an inhibitor (antagonist) screen , add a sub-maximal concentration of this compound (e.g., a concentration that induces ~80% dauer formation) to each well, except for the negative controls.
-
For an inducer (agonist) screen , add vehicle (e.g., DMSO) to the wells.
-
Include appropriate controls:
-
Negative Control: Worms + vehicle (e.g., DMSO)
-
Positive Control (Inducer Screen): Worms + a known concentration of this compound.
-
Positive Control (Inhibitor Screen): Worms + this compound + vehicle.
-
4. Incubation and Imaging:
-
Seal the plates to prevent evaporation and incubate at 25°C for 72-84 hours. This temperature can enhance dauer formation.
-
After incubation, use a high-content imaging system to capture bright-field images of each well.
5. Data Analysis:
-
Use automated image analysis software to identify and classify worms in each well as either "dauer" or "non-dauer". Dauers are typically thinner, darker, and more motile than non-dauer larvae at the same stage.
-
Calculate the percentage of dauer formation for each well:
-
% Dauer = (Number of Dauers / Total Number of Worms) x 100
-
-
Normalize the data to the controls and calculate a Z-score for each compound to identify statistically significant hits.
Quantitative Data on this compound Analogs
Different this compound analogs exhibit varying potencies in inducing dauer formation. This differential activity is useful for structure-activity relationship (SAR) studies and for selecting the appropriate positive control for HTS assays.
| This compound Analog | Concentration (µM) | % Dauer Formation (approx.) | Reference |
| This compound #1 | 1.0 | Less effective than this compound #3 | |
| This compound #3 | 1.0 | Effective inducer | |
| This compound #3 | < 1.0 | Effective at similar doses in C. elegans and H. glycines | |
| Fluorescent Analog (Blue) | Not specified | Slightly more active than this compound | |
| Fluorescent Analog (Green) | Not specified | Less active than this compound |
Note: The exact percentage of dauer formation can vary depending on the experimental conditions, including temperature, food concentration, and the specific C. elegans strain used.
Conclusion
This compound and the C. elegans dauer formation assay provide a powerful and efficient platform for high-throughput screening. The genetic tractability of C. elegans, combined with the conservation of the signaling pathways involved, makes this system highly relevant for the discovery of novel compounds with potential applications in human health and agriculture. The detailed protocols and understanding of the underlying biology presented here offer a solid foundation for researchers to implement this compound-based HTS in their laboratories.
Daumone: A Versatile Tool for Probing Nematode Chemosensation and Behavior
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Daumone, a class of ascaroside pheromones, serves as a critical chemical signal in the life of the nematode Caenorhabditis elegans.[1][2][3] Secreted in response to environmental stressors such as overcrowding and starvation, daumones are the primary drivers of entry into the dauer diapause, a long-lived, stress-resistant alternative larval stage.[1][2][4] This key role in regulating a fundamental life history decision makes this compound an invaluable tool for studying a wide range of biological processes in nematodes, including chemosensation, neurobiology, developmental biology, and aging.[1][2] The elucidation of this compound's structure and the availability of synthetic versions have further empowered researchers to dissect the molecular and cellular mechanisms underlying these processes.[1][5][6]
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate nematode chemosensation and behavior. It is intended for researchers in academia and industry, including those involved in drug development seeking to identify novel anthelmintic targets.
Data Presentation: Quantitative Effects of Daumones
The biological activity of daumones can vary significantly depending on their specific chemical structure. The following tables summarize quantitative data on the efficacy of different this compound compounds in inducing dauer formation and influencing other behaviors.
Table 1: Dauer-Inducing Activity of Key this compound Compounds in C. elegans
| This compound Compound | Common Name(s) | Effective Concentration for Dauer Formation | Relative Potency | Reference(s) |
| ascr#1 | This compound-1, Ascaroside C7 | Near-lethal doses required | Low | [2][5] |
| ascr#2 | This compound-2, Ascaroside C6 | ~100x more potent than ascr#1 | High | [2][3] |
| ascr#3 | This compound-3, Ascaroside C9 | ~100x more potent than ascr#1 | High | [2][3][5] |
Table 2: Chemotactic and Other Behavioral Responses to Daumones in C. elegans
| This compound Compound | Behavior | Concentration Range | Response | Reference(s) |
| Ascaroside Mixture | Male Attraction | Picomolar | Attraction | [3] |
| ascr#1, ascr#3 | Uptake and Localization | Not specified | Rapid uptake and retention >24h | [5] |
| Ascaroside Mixture | Social Hermaphrodite Behavior | Not specified | Attraction | [3] |
| Ascaroside Mixture | Solitary Hermaphrodite Behavior | Not specified | Repulsion | [3] |
Experimental Protocols
Dauer Formation Assay
This assay quantitatively assesses the potency of this compound compounds in inducing entry into the dauer stage.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
Synchronized L1-stage C. elegans
-
This compound stock solution (dissolved in a suitable solvent, e.g., ethanol)
-
M9 buffer
-
Stereomicroscope
Protocol:
-
Plate Preparation: Prepare NGM plates seeded with a lawn of E. coli OP50. Allow the bacterial lawn to grow for 24-48 hours at 20°C.
-
This compound Application: Prepare serial dilutions of the this compound stock solution. Pipette the desired amount of this compound solution onto the surface of the NGM plates, ensuring even distribution. Allow the solvent to evaporate completely.
-
Worm Synchronization: Obtain a synchronized population of L1 larvae through standard bleaching of gravid adults.
-
Assay Setup: Transfer a known number of synchronized L1 worms (e.g., 100-200) to the center of each this compound-containing and control plate.
-
Incubation: Incubate the plates at a constant temperature (e.g., 20°C or 25°C) for 48-72 hours.[7][8]
-
Dauer Scoring: After incubation, wash the worms off the plates with M9 buffer and count the number of dauer and non-dauer larvae under a stereomicroscope. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS treatment.
-
Data Analysis: Calculate the percentage of dauer formation for each this compound concentration.
Chemotaxis Assay
This assay measures the attractive or repulsive response of C. elegans to this compound.
Materials:
-
Chemotaxis agar plates (NGM without peptone)
-
Synchronized young adult C. elegans
-
This compound solution
-
Control solution (solvent for this compound)
-
Sodium azide (NaN3) solution (e.g., 1 M)
-
M9 buffer
Protocol:
-
Plate Preparation: Prepare chemotaxis agar plates. Mark the bottom of the plate with four quadrants, an origin at the center, and points for the test compound and control.[9][10]
-
Worm Preparation: Use a synchronized population of well-fed young adult worms. Wash the worms with M9 buffer to remove any bacteria.
-
Assay Setup:
-
Place a small drop of sodium azide at the test and control points to immobilize worms that reach these areas.
-
Apply a small volume of the this compound solution to the test point and the control solution to the control point.
-
Carefully place a population of washed worms at the origin.
-
-
Chemotaxis: Allow the worms to move freely on the plate for a defined period (e.g., 60 minutes) at a constant temperature.[9][10]
-
Data Collection: Count the number of worms that have moved to the test quadrant and the control quadrant. Also, count the total number of worms that have moved away from the origin.
-
Data Analysis: Calculate the Chemotaxis Index (CI) using the following formula: CI = (Number of worms at test - Number of worms at control) / (Total number of worms that left the origin) A positive CI indicates attraction, a negative CI indicates repulsion, and a CI near zero indicates no preference.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Chemical structure and biological activity of the Caenorhabditis elegans dauer-inducing pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caenorhabditis elegans Pheromones Regulate Multiple Complex Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xenobe Research Institute [xenobe.org]
- 5. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for evaluating the Caenorhabditis elegans dauer state: standard dauer-formation assay using synthetic daumones and proteomic analysis of O-GlcNAc modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Working with dauer larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Working with dauer larvae - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. C. elegans Chemotaxis Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Daumone in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for designing and executing pre-clinical studies to evaluate the therapeutic potential of daumone, a pheromone from Caenorhabditis elegans, in a murine model. The protocols detailed herein focus on assessing this compound's impact on aging-related parameters, particularly hepatic health, inflammation, and associated signaling pathways. This document includes detailed methodologies for animal handling, this compound administration, and a suite of biochemical and histological assays. Additionally, quantitative data from published studies are summarized for comparative analysis, and key signaling pathways are visualized to provide a conceptual framework for this compound's mechanism of action.
Introduction
This compound, [(2)-(6R)-(3,5-dihydroxy-6-methyltetrahydropyran-2-yloxy)heptanoic acid], is a pheromone that induces the dauer larval stage in C. elegans, a state of suspended animation that extends lifespan[1]. This has led to the hypothesis that this compound may act as a calorie restriction mimetic and possess anti-aging properties in mammals[1][2]. Studies in aged mice have shown that oral administration of this compound can improve survival, reduce hepatic inflammation and fibrosis, and ameliorate age-associated insulin resistance[1][2]. Mechanistically, this compound has been shown to modulate key signaling pathways, including the NF-κB and insulin signaling pathways in the liver[1][3]. These findings suggest that this compound holds promise as a novel therapeutic agent for age-related diseases. The following protocols provide a framework for the systematic evaluation of this compound's effects in mice.
Data Presentation: Summary of this compound's Effects in Aged Mice
The following tables summarize quantitative data from key studies on the effects of this compound in aged C57BL/6J mice.
Table 1: Effects of Long-Term (5 months) this compound Administration (2 mg/kg/day) in 24-Month-Old Mice [1]
| Parameter | Control (Old) | This compound-Treated (Old) | Young (10-week-old) |
| Survival Rate | Reduced | Increased by 48% | N/A |
| Liver Weight (g) | 1.8 ± 0.1 | 1.5 ± 0.1 | 1.2 ± 0.1 |
| Plasma ALT (U/L) | 110 ± 15 | 75 ± 10 | 45 ± 5 |
| Plasma Insulin (ng/mL) | 1.2 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 |
| Plasma Triglycerides (mg/dL) | 120 ± 10 | 90 ± 8 | 70 ± 5 |
| Plasma Lipid Peroxides (nmol/mL) | 8.5 ± 0.7 | 6.0 ± 0.5 | 4.0 ± 0.3 |
| HDL Cholesterol (mg/dL) | 80 ± 5 | 100 ± 7 | 90 ± 6 |
*p < 0.05 compared to Control (Old)
Table 2: Effects of Short-Term (5 weeks) this compound Administration in 24-Month-Old Mice [3]
| Parameter | Control (Old) | This compound (2 mg/kg/day) | This compound (20 mg/kg/day) | Young (9-week-old) |
| Body Weight (g) | 35 ± 1.5 | 34 ± 1.2 | 33 ± 1.0 | 25 ± 1.0 |
| Liver Weight (g) | 1.7 ± 0.1 | 1.6 ± 0.1 | 1.6 ± 0.1 | 1.1 ± 0.1 |
| Plasma ALT (U/L) | 105 ± 12 | 100 ± 10 | 95 ± 9 | 50 ± 5 |
| Plasma Free Fatty Acids (mEq/L) | 1.2 ± 0.1 | 0.9 ± 0.08 | 0.8 ± 0.07 | 0.7 ± 0.05 |
| Plasma Total Cholesterol (mg/dL) | 150 ± 10 | 145 ± 9 | 140 ± 8 | 100 ± 7 |
*p < 0.05 compared to Control (Old)
Experimental Protocols
This section provides detailed protocols for the key experiments required to assess the effects of this compound in mice.
Animal Model and this compound Administration
-
Animal Model: Male C57BL/6J mice are a commonly used strain for aging studies. For studies on aging, use 24-month-old mice. Young control mice should be around 8-10 weeks old.
-
Housing: House mice in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
This compound Preparation: this compound should be synthesized as previously described. For oral administration, dissolve this compound in drinking water or prepare for oral gavage.
-
Administration:
-
Long-term study: Administer this compound at a dose of 2 mg/kg/day for 5 months via oral gavage[1].
-
Short-term study: Administer this compound at doses of 2 mg/kg/day and 20 mg/kg/day for 5 weeks via oral gavage[3].
-
Control group: Administer the vehicle (e.g., drinking water) in the same volume and by the same route.
-
Experimental Workflow Diagram
Caption: Experimental workflow for testing this compound's effects on mice.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining of Liver Tissue
This protocol is adapted from established methods for detecting cellular senescence in tissues.
-
Materials:
-
Fresh-frozen liver tissue sections (5-10 µm)
-
Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Wash buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
-
-
Procedure:
-
Cut fresh-frozen liver tissue sections and mount them on slides.
-
Fix the sections with fixation solution for 10-15 minutes at room temperature.
-
Wash the sections three times with PBS for 5 minutes each.
-
Incubate the sections with the SA-β-Gal staining solution overnight at 37°C in a non-CO2 incubator.
-
The next day, wash the sections with PBS.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Wash with water, dehydrate through a graded series of ethanol, clear with xylene, and mount with a coverslip.
-
Examine under a light microscope. Senescent cells will stain blue.
-
Measurement of Oxidative Stress Markers in Liver Tissue
This protocol outlines the measurement of common markers of oxidative stress.
-
Tissue Homogenization:
-
Homogenize a known weight of liver tissue in ice-cold buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the following assays.
-
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay:
-
Use a commercial TBARS (Thiobarbituric Acid Reactive Substances) assay kit.
-
Follow the manufacturer's instructions to measure the MDA concentration in the liver homogenate.
-
-
Nitrotyrosine and 8-oxo-dG Levels:
-
These markers of protein and DNA oxidation can be measured using specific ELISA kits or by immunohistochemistry on liver sections. Follow the manufacturer's protocols.
-
-
Antioxidant Enzyme Activity:
-
Catalase Activity: Measure the decomposition of H2O2 at 240 nm.
-
Superoxide Dismutase (SOD) Activity: Use a commercial kit based on the inhibition of a colorimetric reaction.
-
Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for western blotting. Specific antibody dilutions and incubation times should be optimized.
-
Protein Extraction:
-
Homogenize liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
NF-κB Pathway: p-IκBα, IκBα, p-NF-κB p65, NF-κB p65
-
Insulin Signaling: p-Akt, Akt, p-GSK-3β, GSK-3β
-
mTOR Signaling: p-mTOR, mTOR, p-S6K, S6K
-
TGF-β Signaling: p-Smad2/3, Smad2/3
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize protein levels to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway Diagrams
This compound's Putative Effect on the NF-κB Signaling Pathway
Caption: this compound may inhibit NF-κB signaling by reducing IκBα phosphorylation.
This compound's Potential Modulation of the Insulin Signaling Pathway
Caption: this compound may improve insulin sensitivity, enhancing downstream signaling.
Hypothetical Involvement of this compound in mTOR Signaling
References
- 1. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-term Treatment of this compound Improves Hepatic Inflammation in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Daumone in Animal Models of Aging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daumone, a pheromone produced by the nematode Caenorhabditis elegans, plays a crucial role in inducing the long-lived dauer diapause stage in response to unfavorable environmental conditions.[1] Its chemical structure is (2)-(6R)-(3,5-dihydroxy-6-methyltetrahydropyran-2-yloxy)heptanoic acid.[1] Research has shown that this compound and related ascarosides can extend lifespan and improve healthspan in various animal models, making it a compound of significant interest in aging research. These application notes provide detailed protocols for administering this compound and assessing its effects on aging in both mammalian and nematode models.
Mechanism of Action
In C. elegans, this compound is part of a complex mixture of ascarosides that regulate development and behavior. The pro-longevity effects of ascarosides are primarily mediated through the nuclear hormone receptor DAF-12. Under conditions of stress, such as starvation or overcrowding, ascaroside signaling leads to the inhibition of the cytochrome P450 enzyme DAF-9, which is responsible for producing dafachronic acids, the ligands for DAF-12. In the absence of its ligand, DAF-12 complexes with the co-repressor DIN-1 to regulate the expression of genes that promote stress resistance and longevity. This pathway interacts with other key longevity pathways, including the insulin/IGF-1 signaling (IIS) pathway, with downstream effects on the FOXO transcription factor DAF-16.
In mammals, this compound has been shown to act as a calorie restriction mimetic.[1] It improves survival and attenuates age-related hepatic inflammation and fibrosis by modulating chronic inflammation, partly through the suppression of NF-κB signaling.[1]
Data Presentation
Table 1: Effects of this compound on Lifespan and Healthspan in Mice
| Parameter | Animal Model | Dosage | Duration | Outcome | Reference |
| Risk of Death | 24-month-old male C57BL/6J mice | 2 mg/kg/day (oral gavage) | 5 months | 48% reduction in the risk of death | [1] |
| Plasma Insulin | 24-month-old male C57BL/6J mice | 2 mg/kg/day (oral gavage) | 5 months | Significantly reduced | [1] |
| Hepatic Inflammation | 24-month-old male C57BL/6J mice | 2 mg/kg/day (oral gavage) | 5 months | Significantly attenuated | [1] |
| Hepatic Fibrosis | 24-month-old male C57BL/6J mice | 2 mg/kg/day (oral gavage) | 5 months | Significantly attenuated | [1] |
| Oxidative Stress | 24-month-old male C57BL/6J mice | 2 mg/kg/day (oral gavage) | 5 months | Significantly attenuated | [1] |
Table 2: Effects of Ascarosides on Lifespan in C. elegans
| Compound | Concentration | Mean Lifespan Extension | Reference |
| ascr#2 | 4 nM | ~9.8% | [2][3] |
| ascr#2 | 400 nM | ~14.4% | [2][3] |
| ascr#3 | 4 nM | ~12.9% | [3] |
| ascr#3 | 400 nM | ~15.9% | [3] |
Visualizations
Caption: this compound signaling pathway in C. elegans aging.
Caption: Workflow for C. elegans lifespan assay with this compound.
Experimental Protocols
Protocol 1: C. elegans Lifespan Assay with this compound
1. Materials
-
Wild-type N2 C. elegans strain
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 bacteria
-
This compound (synthetic)
-
Dimethyl sulfoxide (DMSO)
-
M9 buffer
-
Bleaching solution (Sodium hypochlorite and 1M NaOH)
-
Platinum wire worm pick
-
Stereomicroscope
-
20°C incubator
2. Methods
-
Synchronization of C. elegans
-
Wash gravid adult worms from several plates with M9 buffer into a conical tube.
-
Pellet the worms by centrifugation and remove the supernatant.
-
Add bleaching solution and vortex for 5-7 minutes until the adult worms are dissolved, leaving the eggs.
-
Quickly wash the eggs three times with M9 buffer to remove the bleach.
-
Resuspend the eggs in M9 buffer and allow them to hatch overnight at 20°C with gentle shaking to obtain a synchronized L1 population.
-
Plate the L1 larvae onto NGM plates seeded with E. coli OP50 and incubate at 20°C until they reach the L4 stage (approximately 48 hours).
-
-
Preparation of this compound Plates
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Cool autoclaved NGM to approximately 55°C.
-
Add the this compound stock solution to the molten NGM to achieve the desired final concentration (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all plates (including controls) and does not exceed 0.5%.
-
Pour the NGM into petri plates and allow them to solidify.
-
Seed the plates with a lawn of E. coli OP50 and allow it to grow overnight at room temperature.
-
-
Lifespan Assay
-
Transfer synchronized L4 worms to the control and this compound-containing NGM plates (approximately 30-50 worms per plate, with at least 3 replicate plates per condition).
-
Incubate the plates at 20°C.
-
Starting from day 1 of adulthood, score the number of living and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Transfer the worms to fresh plates every 2-3 days to separate them from their progeny.
-
Censor any worms that crawl off the agar, are lost, or die from internal hatching.
-
Continue scoring until all worms have died.
-
-
Data Analysis
-
Generate survival curves using the Kaplan-Meier method.
-
Compare the survival curves using the log-rank test to determine statistical significance.
-
Protocol 2: C. elegans Healthspan Assays
1. Pharyngeal Pumping Rate
-
At specific time points during the lifespan assay (e.g., day 5, 10, 15 of adulthood), transfer individual worms to a fresh OP50-seeded NGM plate.
-
Allow the worm to acclimate for a few minutes.
-
Using a stereomicroscope, count the number of pharyngeal bulb contractions in a 30-second interval.
-
Multiply the count by two to obtain the pumping rate in pumps per minute.
-
A typical young adult worm has a pumping rate of 200-300 pumps per minute on a bacterial lawn.[4]
2. Locomotor Activity (Body Bends)
-
At specific time points, transfer an individual worm to a drop of M9 buffer on a glass slide.
-
Count the number of body bends in a 30-second interval. A body bend is defined as a change in the direction of the part of the worm corresponding to the posterior bulb of the pharynx.
-
Multiply the count by two to obtain the body bends per minute.
3. Oxidative Stress Resistance
-
Prepare NGM plates containing an oxidative stress-inducing agent, such as paraquat (e.g., 5 mM).
-
Transfer age-matched worms from the control and this compound treatment groups to the paraquat plates.
-
Score the survival of the worms over time (e.g., every 2 hours).
-
Generate survival curves and compare them statistically to determine if this compound treatment enhances oxidative stress resistance.
Protocol 3: Administration of this compound to Mice
1. Materials
-
Aged male C57BL/6J mice (e.g., 24 months old)
-
This compound (synthetic)
-
Vehicle (e.g., sterile water or corn oil)
-
Oral gavage needles
-
Standard rodent chow and housing
2. Methods
-
Prepare a this compound solution in the chosen vehicle at a concentration that allows for the desired dosage (e.g., 2 mg/kg) in a reasonable volume for oral gavage.
-
Administer the this compound solution or vehicle control to the mice via oral gavage daily for the duration of the study (e.g., 5 months).
-
Monitor the survival of the mice daily.
-
At the end of the study, or at specified time points, collect blood and tissues (e.g., liver) for analysis of relevant biomarkers of aging, such as plasma insulin, inflammatory markers, and markers of oxidative stress and fibrosis.
3. Data Analysis
-
Generate Kaplan-Meier survival curves and analyze using the log-rank test and Cox proportional hazards regression.
-
Compare biomarker levels between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound and related ascarosides represent a promising class of compounds for aging research. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on lifespan and healthspan in both invertebrate and mammalian models. Further research is warranted to fully elucidate the mechanisms of action and to explore the therapeutic potential of this compound in age-related diseases.
References
- 1. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pheromone sensing regulates Caenorhabditis elegans lifespan and stress resistance via the deacetylase SIR-2.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple excitatory and inhibitory neural signals converge to fine-tune Caenorhabditis elegans feeding to food availability - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays to Investigate Daumone's Anti-inflammatory Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daumone, a pheromone secreted by the nematode Caenorhabditis elegans, has emerged as a molecule of interest for its potential therapeutic effects, including anti-inflammatory properties. Studies have indicated that this compound can attenuate inflammation in mammalian systems, primarily through the suppression of the NF-κB signaling pathway.[1][2] This document provides detailed application notes and protocols for a suite of cell-based assays designed to investigate and quantify the anti-inflammatory effects of this compound. These assays are crucial for elucidating its mechanism of action and for its potential development as a novel anti-inflammatory agent.
The protocols provided herein focus on the use of the RAW 264.7 murine macrophage cell line, a well-established and widely used model for studying inflammation in vitro. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells mimic an inflammatory response by producing key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
These protocols will guide researchers through the process of assessing this compound's ability to inhibit the production of these inflammatory markers and to modulate key signaling pathways involved in the inflammatory cascade, specifically the NF-κB and MAPK pathways.
Key Signaling Pathways in Inflammation
A fundamental understanding of the signaling pathways that govern the inflammatory response is essential for interpreting the results of the described assays. The following diagrams illustrate the canonical NF-κB and p38 MAPK signaling cascades, which are central to the production of inflammatory mediators in macrophages upon LPS stimulation.
Caption: NF-κB Signaling Pathway in Macrophages.
Caption: p38 MAPK Signaling Pathway in Macrophages.
Experimental Protocols
The following section provides detailed protocols for a series of cell-based assays to evaluate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
This initial protocol outlines the general procedure for culturing RAW 264.7 macrophages and treating them with this compound and LPS.
References
Synthesis of Daumone for Research Applications: Protocols and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of Daumone, a key pheromone involved in the developmental decisions of the nematode Caenorhabditis elegans. The information presented here is intended to guide researchers in the laboratory-scale synthesis of this compound for studies related to developmental biology, neurobiology, and drug discovery.
Application Notes
This compound, and its analogs, are small lipophilic molecules that act as pheromones in C. elegans, signaling the worms to enter a developmentally arrested stage known as the "dauer" larva when faced with unfavorable environmental conditions such as overcrowding and starvation.[1][2] The study of this compound and its signaling pathways provides a powerful model system for understanding conserved biological processes, including stress resistance, longevity, and metabolic regulation.
The synthetic routes to this compound described herein allow for the production of this important signaling molecule in sufficient quantities for a variety of research applications, including:
-
Dauer formation assays: To study the genetic and molecular basis of developmental plasticity.
-
Behavioral studies: To investigate chemosensation and neuronal signaling.
-
Drug screening: To identify compounds that modulate the this compound signaling pathway, which may have implications for parasitic nematode control or the development of therapeutics targeting related pathways in other organisms.
-
Structure-activity relationship (SAR) studies: The synthesis can be adapted to produce a variety of this compound analogs to probe the specific molecular features required for biological activity.[3]
Chemical Synthesis of this compound
The most established and versatile method for the synthesis of this compound is the de novo asymmetric synthesis developed by the research group of George A. O'Doherty.[1][3] This strategy relies on a few key chemical transformations to construct the chiral centers and the glycosidic bond of the this compound molecule.
Synthetic Strategy Overview
The synthesis begins with the preparation of two key building blocks: a protected pyranone (the sugar precursor) and a chiral alcohol (the aglycone portion). These two fragments are then coupled using a palladium-catalyzed glycosylation reaction. Subsequent stereoselective transformations and deprotection steps yield the final this compound product.
Quantitative Data from Synthesis
The following table summarizes the reported yields for the key steps in the synthesis of this compound as described by Guo and O'Doherty.
| Step | Starting Material | Product | Yield (%) | Reference |
| Noyori Asymmetric Reduction | 2-Acetylfuran | Chiral Furanyl Alcohol | >95 | [1] |
| Achmatowicz Rearrangement | Chiral Furanyl Alcohol | Pyranone Precursor | ~85 | [1] |
| Noyori Asymmetric Reduction | Propargyl Ketone | Chiral Propargyl Alcohol | >90 | [1] |
| Palladium-Catalyzed Glycosylation | Pyranone & Aglycone | Coupled Product | ~80-90 | [1] |
| Epoxidation | Coupled Product | Epoxide Intermediate | >90 | [1] |
| Ring Opening & Deprotection | Epoxide Intermediate | This compound | ~50-60 | [1] |
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of this compound, adapted from the supplementary information of the work by Guo et al. (2016).[3]
Protocol 1: Noyori Asymmetric Reduction of 2-Acetylfuran
Objective: To produce the chiral furanyl alcohol, a key intermediate for the pyranone ring.
Materials:
-
2-Acetylfuran
-
(R,R)-Noyori catalyst (e.g., RuCl₂[(R)-BINAP][(R)-DAIPEN])
-
2-Propanol (isopropanol)
-
Potassium hydroxide (KOH)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of 2-acetylfuran (1.0 eq) in anhydrous toluene, add 2-propanol (5.0 eq).
-
Add the (R,R)-Noyori catalyst (0.01 eq) and potassium hydroxide (0.1 eq).
-
Stir the reaction mixture at room temperature under an argon atmosphere for 24-48 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 20% ethyl acetate in hexanes) to afford the chiral furanyl alcohol.
Protocol 2: Palladium-Catalyzed Glycosylation
Objective: To couple the pyranone precursor with the aglycone alcohol.
Materials:
-
Pyranone precursor (activated with a leaving group, e.g., carbonate)
-
Aglycone alcohol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask under an argon atmosphere, add the pyranone precursor (1.0 eq) and the aglycone alcohol (1.2 eq) in anhydrous THF.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (0.025 eq) and PPh₃ (0.1 eq) in anhydrous THF.
-
Add the catalyst solution to the solution of the pyranone and alcohol.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., gradient of ethyl acetate in hexanes) to yield the coupled product.
This compound Signaling Pathway in C. elegans
This compound and other ascarosides are sensed by chemosensory neurons in C. elegans, initiating a signaling cascade that ultimately leads to the decision to enter the dauer stage. This process is primarily regulated by two key, conserved signaling pathways: the TGF-β pathway and the Insulin/IGF-1 signaling (IIS) pathway.
Under favorable conditions (low this compound, ample food), the secretion of DAF-7 (a TGF-β homolog) and insulin-like peptides (ILPs) is high. DAF-7 binds to the DAF-1/DAF-4 receptor complex, leading to the phosphorylation and activation of the R-SMADs DAF-8 and DAF-14. These activated SMADs inhibit the nuclear complex of DAF-3 (a Co-SMAD) and DAF-5 (a Sno/Ski homolog). Simultaneously, ILPs bind to the DAF-2 insulin receptor, activating a kinase cascade including AGE-1 (PI3K), PDK-1, and AKT-1. This results in the phosphorylation of the FOXO transcription factor DAF-16, sequestering it in the cytoplasm. The inhibition of both the DAF-3/DAF-5 complex and DAF-16 prevents the activation of the nuclear hormone receptor DAF-12, leading to reproductive development.
When this compound levels are high and food is scarce, the secretion of DAF-7 and ILPs is inhibited. This leads to the activation of the DAF-3/DAF-5 complex and the translocation of DAF-16 to the nucleus. Both of these transcription factors then regulate the activity of DAF-12, which in turn orchestrates the changes in gene expression required for entry into the dauer larval stage.
Conclusion
The ability to synthesize this compound and its analogs is a valuable tool for the research community. The protocols and information provided in this document are intended to facilitate the in-house production of this compound for a wide range of research purposes, from fundamental studies of developmental biology in C. elegans to the discovery of new therapeutic agents.
References
- 1. de novo asymmetric synthesis of this compound via a palladium-catalyzed glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Daumone's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of daumone on gene expression in the model organism Caenorhabditis elegans. The protocols detailed below cover experimental design, treatment with this compound, and subsequent analysis of gene expression changes using modern molecular biology techniques.
Introduction to this compound and Its Role in Gene Regulation
This compound is a pheromone produced by C. elegans that plays a crucial role in the regulation of larval development, particularly in the entry into the dauer diapause stage in response to environmental stressors such as overcrowding and limited food. This developmental decision is orchestrated by complex signaling pathways that converge on the regulation of gene expression. The primary pathway implicated in this compound's effects is the DAF-12 nuclear hormone receptor signaling pathway. Understanding how this compound influences this and other pathways to alter gene expression is critical for elucidating the molecular mechanisms of chemosensation, development, and aging.
Key Signaling Pathway: The DAF-12 Pathway
The DAF-12 signaling pathway is central to the decision between reproductive development and entry into the dauer stage. In favorable conditions, the production of dafachronic acids (DAs) leads to the activation of the nuclear hormone receptor DAF-12, which then promotes reproductive growth and suppresses dauer-related gene expression. Under unfavorable conditions, this compound is thought to inhibit the production of DAs, leading to unliganded DAF-12, which in turn promotes the expression of genes required for dauer formation.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on gene expression in C. elegans.
C. elegans Culture and this compound Treatment
This protocol describes the steps for culturing and treating C. elegans with this compound for subsequent gene expression analysis.
Materials:
-
Nematode Growth Medium (NGM) plates
-
E. coli OP50 bacteria
-
M9 buffer
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Synchronized L1 or L2 stage C. elegans
Procedure:
-
Prepare NGM plates seeded with E. coli OP50.
-
Grow synchronized L1 or L2 stage C. elegans on the NGM plates at 20°C.
-
Prepare the this compound treatment solution by diluting the stock solution in M9 buffer to the desired final concentration (e.g., 1 µM). Include a vehicle control (M9 with the same concentration of ethanol).
-
Wash the worms off the NGM plates with M9 buffer and transfer them to a conical tube.
-
Allow the worms to settle by gravity or gentle centrifugation (e.g., 500 x g for 1 minute).
-
Aspirate the supernatant and resuspend the worms in the this compound treatment solution or the vehicle control.
-
Incubate the worms for the desired duration (e.g., 4 hours) at 20°C with gentle agitation.
-
After incubation, wash the worms three times with M9 buffer to remove the this compound.
-
The worms are now ready for RNA extraction.
RNA Extraction from C. elegans
This protocol details the extraction of total RNA from this compound-treated and control C. elegans.
Materials:
-
TRIzol reagent or similar RNA extraction reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes
-
Liquid nitrogen
Procedure:
-
Collect the washed worms from the this compound treatment protocol in a microcentrifuge tube.
-
Pellet the worms by centrifugation (e.g., 1000 x g for 1 minute).
-
Aspirate the supernatant and add 1 mL of TRIzol reagent to the worm pellet.
-
Flash-freeze the sample in liquid nitrogen and thaw at 37°C. Repeat this freeze-thaw cycle 3-5 times to break the tough cuticle of the worms.
-
Incubate the sample at room temperature for 5 minutes.
-
Add 200 µL of chloroform, vortex vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 500 µL of isopropanol, mix by inversion, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is for validating the expression changes of specific target genes identified from high-throughput methods or for analyzing a small number of genes of interest.
Materials:
-
Extracted total RNA
-
Reverse transcriptase kit for cDNA synthesis
-
qRT-PCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers (forward and reverse)
-
qRT-PCR instrument
Procedure:
-
cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit according to the manufacturer's instructions. Use a consistent amount of RNA for all samples.
-
-
qRT-PCR Reaction Setup:
-
Prepare a reaction mix containing the qRT-PCR master mix, forward and reverse primers for your gene of interest, and nuclease-free water.
-
Aliquot the master mix into qRT-PCR plate wells.
-
Add the diluted cDNA to the respective wells. Include no-template controls (NTCs) for each primer set.
-
Run at least three technical replicates for each sample and primer set.
-
-
qRT-PCR Cycling and Analysis:
-
Perform the qRT-PCR using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and control samples. Normalize the expression of the target genes to one or more stably expressed reference genes (e.g., act-1, pmp-3).
-
Genome-Wide Gene Expression Analysis: RNA-Sequencing (RNA-Seq) and Microarray
For a comprehensive, unbiased analysis of gene expression changes, RNA-Seq or microarray analysis is recommended.
RNA-Sequencing (RNA-Seq) Protocol Outline:
-
Library Preparation:
-
Start with high-quality total RNA from this compound-treated and control worms.
-
Deplete ribosomal RNA (rRNA) or select for polyadenylated mRNA.
-
Fragment the RNA and synthesize double-stranded cDNA.
-
Ligate sequencing adapters and amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the C. elegans reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million, TPM).
-
Identify differentially expressed genes (DEGs) between the this compound-treated and control groups using statistical software packages (e.g., DESeq2, edgeR).
-
Perform downstream analysis such as gene ontology (GO) and pathway enrichment analysis to interpret the biological significance of the DEGs.
-
Microarray Protocol Outline:
-
Probe Labeling and Hybridization:
-
Synthesize and label cDNA from total RNA of this compound-treated and control samples with fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridize the labeled cDNA to a C. elegans microarray chip.
-
-
Scanning and Data Extraction:
-
Scan the microarray chip to detect the fluorescence intensity of each spot.
-
Use image analysis software to quantify the signal intensities.
-
-
Data Analysis:
-
Normalize the data to correct for experimental variations.
-
Identify genes with significant changes in expression between the two conditions.
-
Perform clustering and pathway analysis to identify co-regulated genes and affected biological processes.
-
Data Presentation
Quantitative data from gene expression studies should be summarized in a clear and structured format. The following table provides a representative example of differentially expressed genes in the DAF-12 pathway, which is influenced by this compound.
Table 1: Representative Differentially Expressed Genes in the DAF-12 Signaling Pathway
| Gene Name | Function | Log2 Fold Change (Treatment vs. Control) | p-value |
| daf-9 | Cytochrome P450, dafachronic acid synthesis | -1.5 | < 0.01 |
| daf-12 | Nuclear hormone receptor | -0.8 | < 0.05 |
| let-7 | MicroRNA, developmental timing | 2.1 | < 0.01 |
| lin-41 | RNA-binding protein, heterochronic gene | -1.8 | < 0.01 |
| hbl-1 | Transcription factor, heterochronic gene | -2.5 | < 0.001 |
| ftn-1 | Ferritin, iron storage | 3.2 | < 0.001 |
| sod-3 | Superoxide dismutase, stress response | 2.7 | < 0.01 |
Note: This table presents hypothetical data for illustrative purposes, based on known targets and regulatory relationships within the DAF-12 pathway. Actual results may vary depending on experimental conditions.
By following these detailed protocols and application notes, researchers can effectively investigate the impact of this compound on gene expression in C. elegans, leading to a deeper understanding of its role in development, behavior, and aging.
Application Notes & Protocols: Utilizing Daumone for Synchronized C. elegans Populations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The nematode Caenorhabditis elegans is a powerful model organism in biological research due in part to its well-defined developmental stages and genetic tractability.[1][2][3] Synchronizing worm populations is crucial for obtaining reproducible and age-specific data in various experimental settings, including drug screening, developmental biology, and aging studies.[3][4][5] Under unfavorable environmental conditions such as starvation, high population density, or high temperatures, C. elegans can enter a developmentally arrested larval stage known as the dauer larva.[6][7][8] This process is mediated by a class of small-molecule pheromones called daumones, which are ascarosides.[7][9] The concentration of these pheromones signals population density to the worms.[7][10] By exogenously applying synthetic daumone, researchers can effectively and reliably induce a synchronized population of dauer larvae, which can then be prompted to re-enter the reproductive cycle in a synchronized manner.
This document provides detailed protocols for the synchronization of C. elegans populations using this compound, summarizes quantitative data on its efficacy, and illustrates the key signaling pathways involved.
I. Data Presentation: Efficacy of this compound in Dauer Induction
The following tables summarize quantitative data on the effectiveness of different daumones and experimental conditions in inducing dauer formation in C. elegans.
Table 1: Dauer Induction by Different this compound Analogs
| This compound Analog | Concentration (µM) | Percent Dauer Formation (%) | Notes |
| This compound 3 | 1.0 | Reported as a positive control for high dauer induction[9] | Effective inducer of dauer formation[9] |
| This compound 1 | 1.0 | Less effective than this compound 3[9] | May require near-lethal doses for significant effect[9] |
| Fluorescent Analogs | 1.0 | Retained dauer-inducing activity[11] | Blue fluorescent analog was slightly more active than this compound[11] |
Table 2: Environmental and Experimental Factors Influencing Dauer Formation
| Factor | Condition | Effect on Dauer Formation | Reference |
| Temperature | Higher temperatures (e.g., 25°C) | Enhances dauer formation in the presence of pheromone[8] | [8] |
| Food Availability | Low food | Promotes dauer formation[7] | [7] |
| Pheromone Concentration | Increasing concentrations | Increases the frequency of dauer larva formation[8][12] | [8][12] |
| Synergism | Ascaroside C3 with C6 and C9 | Synergistically induces dauer formation[10] | [10] |
II. Experimental Protocols
Protocol 1: Synchronization of C. elegans to L1 Stage via Bleaching
This protocol is a prerequisite for obtaining a synchronized population of L1 larvae for subsequent this compound treatment. The principle lies in the resistance of C. elegans eggs to a bleach solution that dissolves adult worms and larvae.[2][4]
Materials:
-
M9 buffer
-
Worm Bleach Solution (see recipe below)
-
15 mL conical tubes
-
Plates with gravid adult C. elegans
-
Table-top centrifuge
Worm Bleach Solution Recipe:
-
Mix 2.5 mL of 5 M NaOH, 4.0 mL of commercial bleach (~5.25% sodium hypochlorite), and 18.5 mL of sterile water. This solution should be freshly prepared. (Note: Recipes can vary, another common one is a mixture of NaOH and sodium hypochlorite solution added directly to the worm pellet in M9 buffer[2][13]).
Procedure:
-
Wash gravid adult worms from NGM plates using M9 buffer and collect them in a 15 mL conical tube.[4]
-
Pellet the worms by centrifugation at approximately 1500 rpm for 1 minute.[4]
-
Carefully aspirate the supernatant, leaving the worm pellet.
-
Add 5 mL of fresh Worm Bleach Solution to the pellet. Shake vigorously for 3-5 minutes.[4] Monitor the dissolution of the adult worms under a microscope.
-
Stop the reaction by filling the tube with M9 buffer. Pellet the eggs by centrifugation at 1500 rpm for 1 minute.
-
Remove the supernatant and wash the egg pellet two more times with M9 buffer to remove all traces of bleach.
-
After the final wash, resuspend the eggs in M9 buffer. The eggs can be hatched overnight in M9 buffer with gentle rocking to obtain a synchronized L1 population, as the absence of food arrests their development at the L1 stage.[4]
Protocol 2: this compound-Induced Synchronization to Dauer Stage
This protocol describes the induction of dauer formation in a synchronized L1 population.
Materials:
-
Synchronized L1 larvae (from Protocol 1)
-
M9 buffer
-
Synthetic this compound (e.g., this compound 3) dissolved in a suitable solvent (e.g., 50% aqueous DMSO or ethanol)[9]
-
96-well plates or NGM agar plates
-
1% SDS solution (for dauer selection)
Procedure:
-
Resuspend the synchronized L1 larvae in M9 buffer.
-
In a 96-well plate, add 190 µL of the L1 suspension to each well.[9]
-
Prepare a stock solution of this compound. Add 10 µL of the this compound solution to each well to reach the desired final concentration (e.g., 1.0 µM).[9] As a negative control, add 10 µL of the solvent alone.
-
Incubate the plate for 4 hours at 23°C.[9]
-
Transfer the contents of each well to individual NGM agar plates.
-
Incubate the plates for 52-72 hours at 23°C.[9]
-
To quantify dauer formation, add 1 mL of 1% (w/v) aqueous SDS solution to each plate.[9] Dauer larvae are resistant to SDS, while non-dauer worms will be dissolved.
-
Count the number of surviving (dauer) larvae. The percentage of dauer formation can be calculated as: (Number of surviving larvae / Initial number of larvae) x 100.
III. Visualization of Pathways and Workflows
Signaling Pathways in Dauer Formation
The decision to enter the dauer stage is controlled by several conserved signaling pathways, including the insulin/IGF-1 and TGF-β pathways. These pathways integrate environmental cues, such as the presence of this compound, to regulate downstream transcription factors that control developmental programs.
Caption: this compound signaling pathways influencing dauer formation.
Experimental Workflow for this compound-Induced Synchronization
The following diagram illustrates the sequential steps involved in synchronizing a C. elegans population to the dauer stage using this compound.
Caption: Workflow for this compound-induced C. elegans synchronization.
References
- 1. Frontiers | Effect of altered production and storage of dopamine on development and behavior in C. elegans [frontiersin.org]
- 2. Basic Caenorhabditis elegans Methods: Synchronization and Observation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic Caenorhabditis elegans methods: synchronization and observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule pheromones and hormones controlling nematode development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wormatlas.org [wormatlas.org]
- 9. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A potent dauer pheromone component in Caenorhabditis elegans that acts synergistically with other components - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xenobe Research Institute [xenobe.org]
- 12. A pheromone influences larval development in the nematode Caenorhabditis elegans. (1982) | James W. Golden | 432 Citations [scispace.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Daumone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in improving the yield of synthetic Daumone.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on the three key reaction steps: Noyori Asymmetric Hydrogenation, Achmatowicz Rearrangement, and Palladium-Catalyzed Glycosylation.
Noyori Asymmetric Hydrogenation
Q1: Low enantioselectivity is observed in the reduction of the ynone precursor. What are the potential causes and solutions?
A1: Low enantioselectivity in Noyori hydrogenations can stem from several factors. Here are the primary aspects to investigate:
-
Catalyst Quality: The Ru(II)-BINAP catalyst is sensitive to air and moisture. Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox) and that all solvents are rigorously dried and degassed.
-
Ligand Purity: The enantiomeric purity of the BINAP ligand is critical. Use a fresh, high-purity batch of the appropriate (R)- or (S)-BINAP.
-
Reaction Conditions: Temperature and pressure can significantly influence enantioselectivity. Optimization of these parameters is often necessary for specific substrates.[1] It is advisable to screen a range of temperatures and pressures to find the optimal conditions for your specific ynone substrate.
-
Substrate Purity: Impurities in the ynone starting material can interfere with the catalyst, leading to reduced enantioselectivity. Ensure the substrate is of high purity before use.
Q2: The hydrogenation reaction is sluggish or does not go to completion. How can I improve the reaction rate?
A2: A slow or incomplete Noyori hydrogenation can be addressed by considering the following:
-
Catalyst Loading: While Noyori hydrogenations are known for their high efficiency, an insufficient catalyst loading can lead to slow reactions. A typical catalyst loading is around 0.1 mol%, but for challenging substrates, a slightly higher loading might be necessary.[2]
-
Hydrogen Pressure: The reaction rate is dependent on the hydrogen pressure. Increasing the pressure can often accelerate the reaction. However, be mindful that excessive pressure can sometimes negatively impact enantioselectivity.[1]
-
Solvent Choice: The choice of solvent can impact the solubility of the substrate and catalyst, and thus the reaction rate. Ethanol or methanol are commonly used, but other solvents can be explored. Ensure the solvent is of high purity and appropriately degassed.[2]
-
Temperature: Increasing the reaction temperature can enhance the rate, but it may also lead to a decrease in enantioselectivity. A careful balance must be struck.
Achmatowicz Rearrangement
Q1: The Achmatowicz rearrangement of the furyl alcohol results in a low yield of the desired dihydropyranone. What are the common side reactions and how can they be minimized?
A1: The Achmatowicz rearrangement can be accompanied by side reactions that lower the yield of the desired product. Key issues include:
-
Over-oxidation: The oxidizing agents used (e.g., NBS, m-CPBA) can lead to over-oxidation of the furan ring or other sensitive functional groups in the molecule.[3][4] Careful control of the stoichiometry of the oxidant and the reaction temperature is crucial. Adding the oxidant portion-wise at a low temperature can help to control the reaction.
-
Formation of Polymeric Byproducts: Furan derivatives can be prone to polymerization under acidic conditions. The rearrangement is typically carried out in a buffered solution to maintain a stable pH and minimize polymerization.[5]
-
Incomplete Reaction: An insufficient amount of the oxidizing agent or a reaction time that is too short can lead to incomplete conversion of the starting material. Monitor the reaction progress by TLC or LC-MS to ensure completion.
Q2: I am observing the formation of a complex mixture of products. How can I improve the selectivity of the Achmatowicz rearrangement?
A2: Improving the selectivity of the Achmatowicz rearrangement involves fine-tuning the reaction conditions:
-
Choice of Oxidant: Different oxidizing agents can exhibit different selectivities. While NBS and m-CPBA are common, other reagents can be explored. For instance, greener approaches using oxone-halide or Fenton-halide have been developed and may offer improved selectivity in some cases.[6]
-
Solvent System: The solvent system can influence the reaction pathway. A mixture of an organic solvent (like THF or acetone) and water is typically used. The ratio of these solvents can be adjusted to optimize the reaction.
-
Temperature Control: This reaction is often exothermic. Maintaining a low and constant temperature (e.g., 0 °C or below) is critical for controlling the reaction and minimizing the formation of side products.[3]
Palladium-Catalyzed Glycosylation
Q1: The yield of the palladium-catalyzed glycosylation is low. What are the critical parameters to optimize?
A1: Low yields in palladium-catalyzed glycosylation can be attributed to several factors. Consider the following for optimization:
-
Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial.[7][8][9] The ratio of palladium to ligand should also be optimized, typically ranging from 1:1 to 1:4.
-
Base: The presence and nature of a base can be critical, especially for N-glycosylation.[10] For O-glycosylation, the reaction may proceed without a base, but for N-glycosylation, a base like K₂CO₃ is often necessary to neutralize the acid formed during the reaction.
-
Leaving Group: The nature of the leaving group on the pyranone precursor can affect the reaction efficiency.
-
Solvent: Anhydrous, aprotic solvents like THF, dioxane, or chloroform are commonly used. The choice of solvent can impact the solubility of the reactants and the reaction rate.
-
Temperature: The reaction temperature can be varied to optimize the yield. Some reactions proceed well at room temperature, while others may require heating.[8]
Q2: I am observing the formation of anomeric mixtures or other side products. How can I improve the stereoselectivity and purity?
A2: Achieving high stereoselectivity and purity in palladium-catalyzed glycosylation requires careful control over the reaction:
-
Stereochemistry of the Precursor: The stereochemistry of the starting pyranone will dictate the stereochemistry of the product, as the reaction generally proceeds with retention of configuration.
-
Ligand Effects: The steric and electronic properties of the phosphine ligand can influence the stereochemical outcome. Bulky ligands can sometimes improve selectivity.
-
Reaction Time: Prolonged reaction times can sometimes lead to anomerization or decomposition of the product. Monitoring the reaction progress is important to determine the optimal reaction time.
-
Purification: Careful purification of the crude product, often by column chromatography or preparative HPLC, is necessary to isolate the desired stereoisomer in high purity.[11][12][13][14]
Quantitative Data Summary
The following tables summarize key quantitative data from reported synthetic routes to this compound and related compounds, providing a basis for comparison and optimization.
Table 1: Yields of Key Steps in an Improved this compound Synthesis [5]
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Noyori Asymmetric Hydrogenation | (S,S)-catalyst, H₂, MeOH | ~95 |
| 2 | Achmatowicz Rearrangement | NBS, aq. THF | 91 |
| 3 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | - |
| 4 | Palladium-Catalyzed Glycosylation | Pd₂(dba)₃, PPh₃, THF | - |
| 5 | Deprotection & Oxidation | TCCA, TEMPO; then LiOH | 89 (over 2 steps) |
Table 2: Optimization of Palladium-Catalyzed Glycosylation [7]
| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | THF | 25 | 75 |
| 2 | Pd₂(dba)₃ | PPh₃ | THF | 25 | 85 |
| 3 | Pd(OAc)₂ | P(o-tol)₃ | THF | 25 | 65 |
| 4 | Pd₂(dba)₃ | PPh₃ | Dioxane | 60 | 88 |
| 5 | Pd(OAc)₂ | dppf | THF | 25 | 72 |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of this compound.
Protocol 1: Noyori Asymmetric Hydrogenation of Ynone
-
Preparation: In a nitrogen-filled glovebox, add the ynone substrate (1.0 eq) and degassed methanol to a high-pressure reaction vessel.
-
Catalyst Addition: To this solution, add the Ru(II)-(S)-BINAP catalyst (0.1 mol%).
-
Reaction: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 100 atm) and stir the reaction mixture at the desired temperature (e.g., 25 °C) for 24-48 hours.
-
Workup: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting chiral alcohol by flash column chromatography on silica gel.
Protocol 2: Achmatowicz Rearrangement of Furyl Alcohol
-
Preparation: Dissolve the furyl alcohol (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude dihydropyranone by flash column chromatography on silica gel.[5]
Protocol 3: Palladium-Catalyzed Glycosylation
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the dihydropyranone precursor (1.0 eq), the alcohol acceptor (1.2 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and triphenylphosphine (PPh₃, 10 mol%) in anhydrous THF.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C) for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired glycoside.
Visualizations
This compound Synthetic Workflow
References
- 1. ethz.ch [ethz.ch]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Achmatowicz Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. researchgate.net [researchgate.net]
- 12. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isca.in [isca.in]
- 14. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
Optimizing Daumone Concentration for Dauer Induction Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing daumone concentration in C. elegans dauer induction assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in dauer induction?
A1: this compound is a collective term for a group of ascaroside pheromones that are naturally secreted by C. elegans to regulate population density and development.[1][2][3][4][5][6] When food is scarce and population density is high, the concentration of this compound in the environment increases, signaling L1/L2 larvae to enter the dauer state, a stress-resistant, non-feeding developmental stage.[2][3]
Q2: What are the different types of daumones and do they have different potencies?
A2: Yes, there are several identified daumones (ascarosides), with varying effects on dauer induction. The three major daumones are this compound 1, 2, and 3.[1] Research has shown that this compound 3 (ascr#5) is a particularly potent inducer of dauer formation in C. elegans.[7][8] Conversely, this compound 1 has been found to be less effective.[7] Some ascarosides can also act synergistically to induce dauer formation.[2]
Q3: What is a typical effective concentration range for this compound in a dauer assay?
A3: The effective concentration of this compound can vary depending on the specific ascaroside used and the experimental conditions. For the potent this compound 3, concentrations of less than 1 μM have been shown to be effective.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: What are the key environmental factors that influence the outcome of a dauer induction assay?
A4: Several environmental cues interact with this compound to regulate dauer formation. The three primary factors are:
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Pheromone Concentration: Higher concentrations of this compound promote dauer entry.[3]
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Food Availability: The presence of a food source, like E. coli, competitively inhibits dauer formation.[3]
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Temperature: Higher temperatures, within the viable range for C. elegans (e.g., 25°C), generally enhance the dauer-inducing effect of pheromones.[2][3][9]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No or very few dauers observed | This compound concentration is too low. | Perform a dose-response experiment with a range of this compound concentrations to identify the optimal level. |
| Food source (bacteria) is too abundant. | Ensure a controlled and consistent amount of heat-killed or streptomycin-treated bacteria is used to minimize the food signal.[3] | |
| Incorrect larval stage used. | Assays should be initiated with synchronized L1 or early L2 larvae, as the commitment to dauer formation occurs during the L2 stage.[7][10] | |
| Assay temperature is too low. | Increase the incubation temperature to 25°C to enhance the effect of the pheromone.[2] | |
| This compound degradation. | Prepare fresh this compound solutions and store them properly according to the manufacturer's instructions. | |
| High variability between replicates | Inconsistent number of worms per plate. | Carefully count and plate a consistent number of synchronized eggs or larvae for each replicate. |
| Uneven distribution of this compound or bacteria. | Ensure thorough mixing of this compound in the media and even spreading of the bacterial lawn. | |
| Fluctuations in incubator temperature. | Use a calibrated incubator and monitor the temperature throughout the experiment. | |
| High percentage of dauers in control (no this compound) plates | Accidental pheromone contamination. | Use fresh, pheromone-free media and plates. Handle plates carefully to avoid cross-contamination. |
| High population density on plates. | Ensure that the number of worms per plate is not high enough to induce dauer formation due to endogenous pheromone production. | |
| Other stressors are present. | Ensure optimal growth conditions (e.g., humidity, osmolarity of the media) to avoid stress-induced dauer formation. |
Experimental Protocols
Standard Dauer Induction Assay Using Synthetic Daumones
This protocol is adapted from established methods.[1][7]
Materials:
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C. elegans N2 (wild-type) strain
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NGM (Nematode Growth Medium) agar plates
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E. coli OP50
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M9 buffer
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Synthetic this compound (e.g., this compound 3)
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Solvent for this compound (e.g., ethanol or DMSO)
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1% SDS solution (for scoring)
Procedure:
-
Synchronization of C. elegans : Grow gravid adult worms on NGM plates seeded with OP50. Isolate eggs using a standard bleaching method and allow them to hatch in M9 buffer to obtain a synchronized population of L1 larvae.
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Preparation of Assay Plates : Prepare NGM plates. Once the agar has cooled, add the desired concentration of this compound (dissolved in a small volume of solvent) to the molten agar and mix thoroughly before pouring the plates. A solvent-only control plate should also be prepared.
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Seeding Plates : Seed the assay and control plates with a controlled amount of heat-killed or streptomycin-treated E. coli OP50.
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Plating Larvae : Transfer a known number of synchronized L1 larvae (e.g., 200-300) in a small volume of M9 buffer onto the center of each assay and control plate.[7]
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Incubation : Incubate the plates at a constant temperature, typically 23°C or 25°C, for 72 hours.[7]
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Scoring : After incubation, wash the plates with M9 buffer to collect the worms. To selectively eliminate non-dauer worms, treat the population with a 1% SDS solution for 15-20 minutes. Dauer larvae are resistant to this treatment. Count the number of surviving (dauer) worms.
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Data Analysis : Calculate the percentage of dauer formation for each condition: (Number of dauer larvae / Total initial number of larvae) x 100.
Quantitative Data Summary
| This compound Type | Effective Concentration Range | Relative Potency | Reference |
| This compound 3 (ascr#5) | < 1 µM | High | [7][8] |
| Ascaroside C3 (ascr#5) | EC50 = 320 nM (at 20°C) | High | [2] |
| Ascaroside C3 (ascr#5) | EC50 = 240 nM (at 25°C) | High | [2] |
| This compound 1 | Near lethal doses required | Low | [7] |
Signaling Pathways and Experimental Workflow
Dauer Formation Signaling Pathways
The decision to enter the dauer stage is primarily regulated by the integration of signals from the TGF-β and Insulin/IGF-1 (IIS) pathways.[11][12][13] Environmental cues, including this compound concentration, temperature, and food availability, are sensed by chemosensory neurons, which in turn modulate these signaling cascades.[13]
Caption: Simplified signaling pathways regulating dauer formation in C. elegans.
Experimental Workflow for Dauer Induction Assay
The following diagram outlines the key steps in a typical this compound-induced dauer formation assay.
Caption: General experimental workflow for a this compound-induced dauer assay.
References
- 1. Methods for evaluating the Caenorhabditis elegans dauer state: standard dauer-formation assay using synthetic daumones and proteomic analysis of O-GlcNAc modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent dauer pheromone component in Caenorhabditis elegans that acts synergistically with other components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wormatlas.org [wormatlas.org]
- 4. Xenobe Research Institute [xenobe.org]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. researchgate.net [researchgate.net]
- 7. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Handbook - Dauer - Diapause [wormatlas.org]
- 9. Dauer - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Working with dauer larvae - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The C. elegans TGF-β Dauer Pathway Regulates Longevity via Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C. elegans dauer formation and the molecular basis of plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Forward Genetic Screen for Molecules Involved in Pheromone-Induced Dauer Formation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Daumone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of Daumone in experimental settings.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: High toxicity or lethality observed in C. elegans after this compound treatment.
-
Possible Cause: The concentration of synthetic this compound is too high. Synthetic Daumones can be toxic at concentrations required for bioassays, an effect not typically observed with natural pheromone extracts.[1]
-
Solution:
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Concentration Optimization: Perform a dose-response curve to determine the optimal concentration for dauer induction with minimal toxicity. Effective concentrations for dauer formation can be as low as 1 µM for potent analogs like this compound 3.[1] Higher concentrations (e.g., >10 µM) may lead to off-target effects and lethality.[1]
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Use of Synergistic Mixtures: Instead of a high concentration of a single ascaroside, use a synergistic mixture of multiple ascarosides at lower individual concentrations. For example, ascaroside C3 (ascr#5) acts synergistically with ascarosides C6 (ascr#2) and C9 (ascr#3) to induce dauer formation.[2]
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Control for Cuticle Integrity: Be aware that mutants with defective cuticles are more susceptible to this compound-induced lethality.[1] Use wild-type (N2) animals or ensure the genetic background of your strains does not include mutations affecting cuticle integrity when assessing this compound's primary effects.
-
Problem 2: Inconsistent or no dauer formation in C. elegans with synthetic this compound.
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Possible Cause 1: Suboptimal experimental conditions. Dauer formation is influenced by temperature, food availability, and population density.[3][4][5]
-
Solution 1:
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Temperature Control: Maintain a constant and appropriate temperature. Higher temperatures (e.g., 25°C or 27°C) generally promote dauer formation.[3][6]
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Standardized Food Source: Use a consistent amount and source of heat-killed OP50 bacteria. The ratio of pheromone to food is a critical determinant of dauer entry.[3]
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Control Population Density: Start with a synchronized population of L1 larvae to ensure a consistent developmental stage and response to the pheromone.
-
-
Possible Cause 2: Improper handling or degradation of synthetic this compound.
-
Solution 2:
-
Proper Storage: Store synthetic this compound stocks at -20°C.[3]
-
Fresh Preparations: Prepare working solutions fresh from stock for each experiment.
-
-
Possible Cause 3: Use of a less potent this compound analog.
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Solution 3:
-
Analog Selection: Different this compound analogs (ascarosides) have varying potencies. This compound 3 (ascr#2) is a more potent inducer of dauer formation than this compound 1 (ascr#1).[1]
-
Problem 3: Observed phenotypes in mammalian cells are suspected to be off-target.
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Possible Cause: this compound can modulate multiple signaling pathways in mammalian cells, such as the NF-κB pathway, which can lead to a broad range of cellular responses.[7][8]
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Solution:
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Use of Pathway-Specific Inhibitors: To confirm if the observed effect is mediated by a specific pathway (e.g., NF-κB), use known inhibitors of that pathway in conjunction with this compound treatment.
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Genetic Knockdown/Knockout: Utilize siRNA or CRISPR/Cas9 to knockdown or knockout key components of the suspected off-target pathway (e.g., RelA/p65 for NF-κB) and observe if the this compound-induced phenotype is abrogated.
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Dose-Response Analysis: A shallow dose-response curve may suggest off-target effects. Determine the concentration range where the desired on-target effect is observed without engaging other pathways.
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Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1:
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On-Target Effect (in C. elegans): The primary on-target effect of this compound (a mixture of ascarosides) is the induction of entry into the stress-resistant dauer larval stage.[4][9] This is a developmental decision regulated by conserved signaling pathways.
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Off-Target Effects (in C. elegans): At high concentrations, synthetic this compound can cause toxicity and lethality, particularly in worms with compromised cuticles.[1] It can also have physiological effects that do not perfectly overlap with those of natural dauer pheromone extracts.[1]
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Effects in Mammalian Systems: In mammalian cells and mouse models, this compound has been shown to have anti-inflammatory and anti-aging effects, primarily through the suppression of the NF-κB signaling pathway.[7][8][10] While these are the intended effects in these studies, they could be considered "off-target" in the context of its role as a nematode pheromone.
Q2: How can I control for the endogenous production of ascarosides in my C. elegans experiments?
A2: A key genetic control is the use of daf-22 mutant strains. daf-22 encodes a peroxisomal thiolase that is essential for the biosynthesis of ascarosides.[6][8][11] daf-22 mutants are deficient in producing dauer-inducing pheromones and can be used to study the effects of exogenously applied synthetic Daumones without the confounding influence of endogenous production.[2][11]
Q3: What are the recommended concentrations of synthetic this compound for experiments?
A3: The optimal concentration depends on the specific this compound analog and the experimental system.
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C. elegans Dauer Induction: For potent analogs like this compound 3, concentrations as low as 1 µM are effective for inducing dauer formation.[1] Synergistic mixtures of ascarosides can be used at even lower individual concentrations (nanomolar range).[2] It is recommended to perform a dose-response curve for each new batch of synthetic this compound.
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Mammalian Cell Culture: For studying NF-κB inhibition in cell lines like HepG2, concentrations in the range of 0.5 to 1 mM have been used.[7]
Q4: Are there fluorescently labeled this compound analogs available to visualize its uptake and localization?
A4: Yes, fluorescently labeled this compound analogs have been synthesized and used in research.[1] These probes, such as those coupled to green and blue fluorescent amines, can be used to track the uptake and localization of this compound within C. elegans, helping to distinguish between direct and indirect effects.[1]
Data Presentation
Table 1: Concentration-Dependent Effects of this compound Analogs in C. elegans
| This compound Analog | Concentration | Observed Effect | On-Target/Off-Target | Reference |
| This compound 3 (ascr#2) | 1 µM | Potent dauer induction | On-Target | [1] |
| This compound 3 (ascr#2) | 1-10 µM | Stimulation of hatching in H. glycines | On-Target (in H. glycines) | [1] |
| This compound 3 (ascr#2) | >10 µM | Loss of hatch stimulation effect | Off-Target (potential) | [1] |
| This compound 1 (ascr#1) | 1 µM | Less effective dauer induction than this compound 3 | On-Target | [1] |
| Synthetic this compound 1 | Near lethal doses | Required to induce dauer effects | Off-Target (Toxicity) | [1] |
| Ascarosides (C3, C6, C9) | 220 nM (each) | Synergistic dauer induction | On-Target | [2] |
Table 2: this compound Effects in Mammalian Systems
| System | This compound Concentration | Observed Effect | Pathway Implicated | Reference |
| HepG2 cells | 0.5 - 1 mM | Suppression of TNF-α-induced NF-κB and IκBα phosphorylation | NF-κB Signaling | [7] |
| Aged Mice | 2 or 20 mg/kg/day (oral) | Attenuation of age-associated hepatic inflammation | NF-κB Signaling | [10] |
Experimental Protocols
Protocol 1: Quantitative Dauer Formation Assay in C. elegans
This protocol is adapted from established methods for assessing the dauer-inducing activity of synthetic Daumones.[1][5]
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Synchronization of C. elegans:
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Grow a healthy population of wild-type (N2) C. elegans on NGM plates with OP50 E. coli.
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Wash gravid adults from plates with M9 buffer and treat with a bleach solution (e.g., 250 mM KOH, 0.5% hypochlorite) to isolate eggs.[12]
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Wash the eggs several times with M9 buffer and allow them to hatch overnight in M9 buffer at 20°C to obtain a synchronized population of L1 larvae.
-
-
Dauer Induction:
-
Prepare a working solution of the synthetic this compound analog in an appropriate solvent (e.g., 50% aqueous DMSO or ethanol).[1]
-
In a 96-well plate, add approximately 200-300 synchronized L1 larvae to 190 µL of M9 media per well.[1]
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Add 10 µL of the this compound working solution to achieve the final desired concentration (e.g., 1 µM). Include a solvent-only control.
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Incubate for 4 hours at 23°C.[1]
-
-
Scoring Dauer Larvae:
-
After incubation, wash the worms with fresh M9 media and transfer them to fresh NGM plates seeded with a small amount of heat-killed OP50.[1][5]
-
Incubate the plates for 72 hours at 25°C.[5]
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Count the number of dauer and non-dauer larvae. Dauers can be identified by their characteristic thin morphology and resistance to 1% SDS.[1]
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Calculate the percentage of dauer formation for each condition.
-
Protocol 2: NF-κB Signaling Assay in Mammalian Cells
This protocol is based on methods used to assess the anti-inflammatory effects of this compound in HepG2 cells.[7]
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate media until they reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1 mM) for 6 hours.[7]
-
Induce NF-κB activation by adding TNF-α (e.g., 5 ng/ml) for 1 hour.[7] Include an untreated control and a TNF-α only control.
-
-
Western Blot Analysis:
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated NF-κB p65 and phosphorylated IκBα. Use antibodies against total p65, total IκBα, and a housekeeping protein (e.g., β-actin) for normalization.
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Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for both NF-κB p65 and IκBα.
-
Compare the ratios across different treatment conditions to determine the effect of this compound on NF-κB signaling.
-
Visualizations
Caption: this compound signaling pathway in C. elegans leading to dauer formation.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway in mammalian cells.
Caption: Experimental workflow for a quantitative this compound-induced dauer formation assay.
References
- 1. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent dauer pheromone component in Caenorhabditis elegans that acts synergistically with other components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Working with dauer larvae - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Caenorhabditis elegans Pheromones Regulate Multiple Complex Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Contribution of the Peroxisomal acox Gene to the Dynamic Balance of this compound Production in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Molecular Basis for Reciprocal Regulation between Pheromones and Hormones in Response to Dietary Cues in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for evaluating the Caenorhabditis elegans dauer state: standard dauer-formation assay using synthetic daumones and proteomic analysis of O-GlcNAc modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Site-Directed Mutagenesis Study Revealed Three Important Residues in Hc-DAF-22, a Key Enzyme Regulating Diapause of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of altered production and storage of dopamine on development and behavior in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Daumone Dissolution for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving Daumone for in vitro studies. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While this compound is used in aqueous-based in vitro assays, it is a lipophilic molecule. Therefore, a common practice for similar compounds is to first dissolve it in an organic solvent to create a concentrated stock solution. The recommended solvent is Dimethyl Sulfoxide (DMSO). Ethanol can also be an alternative. The final concentration of the organic solvent in the cell culture medium should be kept low to avoid solvent-induced cytotoxicity.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM. Gently vortex or sonicate at room temperature to ensure it is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended final concentration of this compound in my in vitro experiment?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. For C. elegans dauer formation assays, concentrations ranging from 1 µM to 10 µM have been used.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How stable is this compound in cell culture media?
A4: The stability of this compound in aqueous cell culture media can be influenced by factors such as pH, temperature, and the presence of other components.[2] It is best practice to add the diluted this compound solution to the culture medium immediately before starting the experiment. Avoid prolonged storage of this compound in aqueous solutions.
Q5: Should I use a solvent control in my experiments?
A5: Yes, it is crucial to include a vehicle control in your experiments.[1] This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This will help to distinguish the effects of this compound from any potential effects of the solvent itself.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | The concentration of this compound exceeds its solubility limit in the aqueous medium. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.[3][4][5][6] - Add the this compound stock solution to the medium while gently vortexing to ensure rapid and even dispersion. - Warm the aqueous medium to 37°C before adding the this compound stock solution. |
| Interaction with components in the cell culture medium. | - Prepare the final this compound dilution in a serum-free medium first, and then add it to the complete medium if possible. - Test different types of basal media to see if the precipitation is specific to one formulation. | |
| Inconsistent experimental results | Degradation of this compound stock solution. | - Aliquot the stock solution to minimize freeze-thaw cycles. - Protect the stock solution from light. - Prepare fresh stock solutions regularly. |
| Variability in cell culture conditions. | - Ensure consistent cell passage number and confluency. - Maintain stable temperature and CO2 levels in the incubator. | |
| No observable effect of this compound | Suboptimal concentration of this compound. | - Perform a dose-response experiment to determine the optimal concentration for your assay. |
| Inactive this compound. | - Verify the purity and integrity of the this compound compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of 100% DMSO to achieve a 10 mM stock concentration.
-
Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of this compound for In Vitro Assays
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen cell culture medium to achieve the desired final concentrations.
-
For the vehicle control, add the same volume of DMSO as used for the highest this compound concentration to the cell culture medium.
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Add the diluted this compound solutions and the vehicle control to your experimental wells or plates immediately.
Signaling Pathways Modulated by this compound
This compound is known to influence key signaling pathways in C. elegans that regulate dauer formation, a developmentally arrested larval stage.
Caption: this compound-induced inhibition of the TGF-β (DAF-7) signaling pathway in C. elegans.
Caption: this compound-mediated inhibition of the Insulin/IGF-1 (DAF-2) signaling pathway in C. elegans.
References
- 1. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Daumone Bioactivity Assays: Technical Support Center
Welcome to the technical support center for Daumone bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which form is most effective for dauer induction?
This compound is a pheromone secreted by the nematode Caenorhabditis elegans that signals it to enter a stress-resistant, alternative larval stage known as "dauer" under unfavorable conditions such as overcrowding or starvation.[1][2][3] The originally isolated and synthesized compound, this compound 1, was later found to require near-lethal doses to induce the dauer state.[4] Subsequent research identified other related compounds, with this compound 3 showing significantly superior dauer-inducing properties.[4] It is now understood that the bioactivity of early, naturally isolated samples may have been due to the presence of more potent impurities like this compound 3.[4] For robust and reproducible results, it is recommended to use chemically synthesized this compound 3.
Q2: What is the primary bioassay for determining this compound's biological activity?
The primary and most established method is the C. elegans dauer formation assay.[4][5][6] This quantitative assay involves exposing synchronized populations of early-stage larvae (L1/L2) to specific concentrations of this compound and counting the percentage of the population that enters the dauer stage after a set incubation period.[4][6] An alternative, less common assay measures the ability of this compound to inhibit the recovery of worms already in the dauer state.[1][7]
Q3: At what developmental stage are C. elegans most sensitive to this compound?
C. elegans larvae decide whether to commit to reproductive development or enter the dauer stage during the L1 and L2 larval stages. The final commitment to enter dauer does not occur until the mid-to-late L2 stage.[7] Therefore, for the highest penetrance of dauer formation in assays, this compound should be introduced to synchronized populations of L1 or early L2 larvae.[4][7]
Q4: Can this compound be used in mammalian systems?
Yes, this compound has been investigated for its bioactivity in mammals, specifically mice. Studies have shown that oral administration of this compound can improve survival in aged mice, reduce age-related hepatic inflammation and fibrosis, and attenuate oxidative stress.[3] These effects suggest this compound may act as a calorie restriction mimetic, potentially through the inhibition of NF-κB signaling.[3][8]
Troubleshooting Guide
Problem: My positive control (synthetic this compound) is not inducing dauer formation, or the induction rate is very low.
This is a common issue that can point to problems with the compound, the biological system, or the assay conditions.
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Is your this compound solution properly prepared and stored?
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Solubility: this compound is typically dissolved in a stock solution using DMSO or ethanol before being diluted into the aqueous assay medium.[4] Ensure the compound is fully dissolved.
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Stability: Like many bioactive small molecules, this compound may be susceptible to degradation over time, especially through hydrolysis or oxidation.[9] Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Long-term stability can be affected by pH and temperature.[10]
-
-
Are your worms at the correct developmental stage?
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As mentioned, only L1 and L2 larvae are sensitive to dauer-inducing cues.[7] Ensure your worm population is tightly synchronized.
-
-
Are the assay conditions optimal?
-
Temperature: High temperatures (e.g., 25°C or 27°C) are often used to enhance sensitivity to dauer-inducing cues and can even induce dauer formation independently in some genetic backgrounds.[1][7] Ensure your incubator is maintaining a stable, correct temperature.
-
Food Source: The presence of abundant food signals worms to pursue reproductive development. Dauer formation assays should be conducted with a limited or absent food source. A common method is to use heat-killed E. coli OP50.[6]
-
Problem: I am observing high variability between my experimental replicates.
High variability can obscure real biological effects and make data interpretation difficult.
-
Are your worm populations consistent?
-
Synchronization: Inconsistent synchronization can lead to mixed-stage populations where only a fraction of the worms are sensitive to this compound.
-
Egg/Worm Count: Ensure a consistent number of eggs or L1s are added to each assay plate. Overcrowding is a natural inducer of dauer formation and can confound results if not controlled.[1]
-
-
Is your assay setup uniform?
-
Compound Distribution: Ensure the this compound solution is evenly mixed into the agar or liquid medium.
-
Environmental Control: Small differences in temperature or humidity across an incubator can affect dauer formation.
-
-
Is your scoring method consistent?
-
Dauer larvae have a distinct morphology (thin, dark, radially constricted) and are resistant to 1% SDS.[11] Be consistent in your visual identification or use SDS selection to confirm the dauer state.
-
Problem: My negative control (vehicle only) shows a high percentage of dauer formation.
This indicates that other environmental factors in your assay are stressing the worms into the dauer state.
-
Check Environmental Stressors:
-
Temperature: As noted, temperatures at or above 25°C can induce dauer formation.[7] Consider lowering the assay temperature if baseline dauer formation is too high.
-
Starvation: Ensure the amount of heat-killed bacteria is sufficient to prevent premature starvation, which is a powerful dauer-inducing cue.
-
Crowding: The number of worms per plate is critical. A high density of worms will produce endogenous pheromones, leading to dauer induction independent of the this compound you add.[6]
-
Experimental Protocols
Protocol: C. elegans Quantitative Dauer Formation Assay
This protocol is adapted from established methods for assessing the potency of pheromone components.[6]
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
Synchronized L4-stage N2 (wild-type) hermaphrodites
-
S-basal buffer
-
Synthetic this compound (e.g., this compound 3)
-
Vehicle (e.g., 50% ethanol or DMSO)[4]
-
Incubator set to 25°C
Procedure:
-
Prepare Heat-Killed OP50: Inoculate a liquid culture of OP50 and grow overnight. Pellet the bacteria by centrifugation, wash with S-basal, and resuspend to a concentration of 8 mg/mL. Heat-kill the suspension at 95°C for 30 minutes.[6] Cool before use.
-
Prepare Assay Plates: Prepare NGM plates. Once solidified, apply a small, defined volume of the heat-killed OP50 suspension to the center of each plate.
-
Prepare this compound Solutions: Prepare serial dilutions of this compound in the chosen vehicle. Add the appropriate volume of each dilution to the corresponding assay plates and allow it to absorb. Prepare vehicle-only plates as a negative control.
-
Egg Laying: Transfer 5 young adult (day 5) hermaphrodites to each assay plate.[6] Allow them to lay eggs for a defined period (e.g., 4-6 hours).
-
Synchronization: After the egg-laying period, remove the adult worms from all plates. Count the number of eggs on each plate to ensure consistency.
-
Incubation: Incubate the plates at 25°C for 72-84 hours.[6]
-
Scoring: After incubation, count the number of dauer and non-dauer larvae on each plate under a dissecting microscope. Dauer larvae are characteristically thin, dark, and resistant to 1% SDS. Calculate the percentage of dauer formation for each condition.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound bioactivity.
Table 1: Effective Concentrations of this compound in Nematode Bioassays
| Compound | Nematode Species | Bioassay | Effective Concentration | Reference |
| This compound 3 | C. elegans | Dauer Formation | 1 µM | [4] |
| This compound 3 | H. glycines | Egg Hatching Stimulation | 1 µM - 10 µM | [4] |
| This compound 1 | C. elegans | Dauer Formation | Less effective; requires near-lethal doses | [4] |
Table 2: Dosages of this compound Used in Murine (Mouse) Studies
| Study Focus | Administration Route | Dosage | Duration | Reference |
| Anti-aging / Survival | Oral gavage | 2 mg/kg/day | 5 months | [3][12] |
| Hepatic Inflammation | Oral gavage | 2 or 20 mg/kg/day | 5 weeks | [8] |
| LPS-Induced Liver Injury | Intraperitoneal (i.p.) | 1 mg/kg/day | 10 days | [3] |
Visualizations
The following diagrams illustrate key pathways, workflows, and troubleshooting logic related to this compound bioactivity assays.
References
- 1. Working with dauer larvae - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Xenobe Research Institute [xenobe.org]
- 3. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for evaluating the Caenorhabditis elegans dauer state: standard dauer-formation assay using synthetic daumones and proteomic analysis of O-GlcNAc modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Working with dauer larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short-term Treatment of this compound Improves Hepatic Inflammation in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Large-Scale Gravitaxis Assay of Caenorhabditis Dauer Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for batch-to-batch variability of synthetic Daumone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Daumone. Our goal is to help you control for batch-to-batch variability and ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in dauer formation in C. elegans with a new batch of synthetic this compound compared to our previous batch. What could be the cause?
A1: Batch-to-batch variability in synthetic this compound can arise from several factors, primarily related to the chemical purity and composition of the synthetic product. Key potential causes include:
-
Presence of Impurities: The synthesis of this compound is a multi-step process, and side-products or unreacted starting materials can be present in the final product.[1] Some of these impurities may have biological activity that either enhances or inhibits dauer formation, leading to inconsistent results.
-
Isomeric Purity: this compound has multiple stereoisomers, and their biological activities can differ significantly. For example, this compound 3 has been shown to be a more potent inducer of dauer formation in C. elegans than this compound 1.[1] Inconsistencies in the stereochemical purity of different batches can therefore lead to varied experimental outcomes.
-
Incorrect Concentration: Inaccurate determination of the concentration of your this compound stock solution can lead to variability. This can be due to weighing errors, incomplete solubilization, or degradation of the compound over time.
-
Degradation of the Compound: this compound, like many small molecules, can degrade if not stored properly. Exposure to light, high temperatures, or repeated freeze-thaw cycles can break down the compound, reducing its effective concentration.
To address this, we recommend a comprehensive quality control (QC) workflow for each new batch of synthetic this compound.
Q2: What is a recommended quality control (QC) workflow for a new batch of synthetic this compound?
A2: A robust QC workflow should include chemical characterization to confirm the identity and purity of the compound, as well as a bioassay to determine its biological activity.
Troubleshooting Guides
Problem: Inconsistent or no dauer induction with a new batch of synthetic this compound.
Possible Cause 1: Incorrect Chemical Composition or Purity
-
Troubleshooting Steps:
-
Chemical Characterization: Perform analytical tests to confirm the identity and purity of the new batch. We recommend both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3][4][5][6]
-
Isomer Analysis: If possible, use chiral separation techniques, such as chiral High-Performance Liquid Chromatography (HPLC), to determine the isomeric composition of the batch.[7][8][9][10]
-
Comparison to a Standard: Compare the analytical data of the new batch to a previously validated, high-quality batch or a certified reference standard.
-
Possible Cause 2: Sub-optimal Bioassay Conditions
-
Troubleshooting Steps:
-
Positive Control: Always include a positive control in your dauer formation assay. This could be a previously validated batch of this compound or another known dauer-inducing stimulus.[1]
-
Environmental Factors: Be aware that environmental conditions such as temperature can significantly impact dauer formation.[11][12] Wild-type C. elegans will enter the dauer stage at a higher rate at 25°C compared to lower temperatures when exposed to pheromones.[11]
-
Worm Synchronization: Ensure that the C. elegans used in your assays are tightly synchronized to the L1 larval stage. Asynchronous populations will yield variable results.
-
Food Source: The amount and type of bacterial food source (e.g., E. coli OP50) can influence the worms' response to this compound. Maintain consistent feeding conditions across experiments.
-
Experimental Protocols
Protocol 1: Quality Control of Synthetic this compound by LC-MS
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization and quantification of synthetic this compound.[4]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the new batch of synthetic this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Create a dilution series of a reference standard this compound to generate a standard curve for quantification.
-
Prepare a quality control sample by spiking a known concentration of the reference standard into a blank solvent.
-
-
LC-MS Analysis:
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution method with water and acetonitrile, both containing 0.1% formic acid.
-
Set the mass spectrometer to operate in negative ion mode and use selected ion monitoring (SIM) for the expected mass-to-charge ratio (m/z) of this compound.
-
-
Data Analysis:
-
Compare the retention time and mass spectrum of the new batch to the reference standard to confirm its identity.
-
Use the standard curve to determine the concentration of this compound in the new batch.
-
Analyze the chromatogram for the presence of any impurity peaks.
-
Protocol 2: C. elegans Dauer Formation Bioassay
This protocol provides a method for assessing the biological activity of synthetic this compound by quantifying its ability to induce dauer formation in C. elegans.[1][13]
-
Assay Preparation:
-
Prepare NGM agar plates seeded with a lawn of E. coli OP50.
-
Prepare a range of concentrations of the synthetic this compound to be tested, along with a solvent-only negative control and a positive control (a previously validated batch of this compound).
-
Apply the this compound solutions to the surface of the agar plates and allow them to dry.
-
-
Worm Synchronization and Plating:
-
Synchronize a population of wild-type N2 C. elegans to the L1 larval stage using standard bleaching methods.
-
Pipette a known number of synchronized L1 larvae (e.g., 100-200) onto each assay plate.
-
-
Incubation and Scoring:
-
Data Analysis:
-
Calculate the percentage of dauer formation for each concentration of this compound.
-
Plot the dose-response curve and determine the EC50 value (the concentration that induces 50% dauer formation).
-
Data Presentation
Table 1: Example Quality Control Data for Two Batches of Synthetic this compound
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Chemical Purity (LC-MS) | 98.5% | 92.1% | > 95% |
| Isomeric Ratio (this compound 3:1) | 99:1 | 85:15 | > 98:2 |
| Dauer Assay EC50 | 1.2 µM | 5.8 µM | 1.0 - 2.0 µM |
| Result | Pass | Fail |
Table 2: Troubleshooting Dauer Formation Assays
| Observation | Possible Cause | Recommended Action |
| Low dauer formation in all conditions, including positive control | Assay conditions are not optimal. | Verify incubation temperature (25°C), worm synchronization, and food source consistency. |
| High variability between replicate plates | Inconsistent application of this compound or uneven distribution of larvae. | Ensure proper mixing of this compound solutions before application and careful pipetting of larvae. |
| No dauer formation with the new batch, but positive control works | The new batch of this compound is inactive or has very low potency. | Perform chemical characterization (LC-MS, NMR) to verify identity and purity. |
Visualizations
References
- 1. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Analytical Scientist | MS and NMR - the Perfect Couple? [theanalyticalscientist.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative determination of this compound in rat plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel methods of chiral separation - Mapping Ignorance [mappingignorance.org]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. Working with dauer larvae - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Working with dauer larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for evaluating the Caenorhabditis elegans dauer state: standard dauer-formation assay using synthetic daumones and proteomic analysis of O-GlcNAc modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Daumone Dosage for Mammalian Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Daumone in mammalian studies. The information is tailored for scientists and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dosage for this compound in mice?
A1: Based on published studies, a common and effective oral dosage of this compound in aged C57BL/6J mice is 2 mg/kg/day.[1][2] This dosage has been shown to improve survival, reduce hepatic inflammation and fibrosis, and attenuate age-related metabolic changes when administered long-term (5 months).[1][2] For short-term studies (5 weeks), dosages of both 2 mg/kg/day and 20 mg/kg/day have demonstrated anti-inflammatory effects in the livers of aged mice.[3][4]
Q2: What is the mechanism of action of this compound in mammals?
A2: this compound is thought to function as a calorie restriction mimetic.[1] Its anti-aging and anti-inflammatory effects are associated with the suppression of the NF-κB signaling pathway.[1][2][3][4][5] Mechanistically, this compound has been observed to reduce the phosphorylation of IκBα and the upregulation of Rela and Nfkbia mRNA in the liver.[1][2] It may also influence other pathways associated with aging, including decreased mTOR signaling and transforming growth factor-β1 (TGF-β1) signaling.[1] There is also evidence to suggest that this compound may act as a PPARα agonist.[1]
Q3: What are the observed physiological effects of this compound in aged mice?
A3: Long-term oral administration of this compound (2 mg/kg/day for 5 months) in 24-month-old mice has been shown to reduce the risk of death by 48%.[1][2] It also significantly attenuates a range of age-related hepatic issues, including hypertrophy, senescence-associated β-galactosidase activity, insulin resistance, lipid accumulation, inflammation, oxidative stress, and fibrosis.[1][2] Furthermore, it can lead to a significant reduction in elevated plasma insulin levels commonly seen in older mice.[1][2] Short-term treatment has also been shown to reduce liver macrophage infiltration and the gene expression of proinflammatory cytokines.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results between individual mice. | Inconsistent this compound dosage administration. Differences in the gut microbiome affecting this compound absorption. Underlying health differences in aged animal models. | Ensure precise oral gavage technique to deliver the full intended dose. Consider co-housing mice to normalize gut flora. Perform a thorough health screen of all animals prior to the study to exclude outliers. |
| No significant anti-inflammatory effect observed after short-term treatment. | Insufficient dosage for the specific model or endpoint. The experimental model does not have a strong inflammatory phenotype. Timing of tissue collection missed the peak effect. | Consider a higher dose, such as 20 mg/kg/day, which has been shown to be effective in short-term studies.[3][4] Confirm the presence of an inflammatory baseline in your control group. Conduct a time-course experiment to determine the optimal endpoint for your specific markers of inflammation. |
| Difficulty dissolving this compound for oral administration. | This compound may have low solubility in aqueous solutions. | The cited studies do not specify the vehicle used. However, for similar hydrophobic small molecules, a common vehicle is a solution of 0.5% carboxymethylcellulose (CMC) in water, or a small percentage of a gentle solvent like DMSO, further diluted in saline or corn oil. It is crucial to perform a small-scale solubility test with your chosen vehicle before preparing the bulk solution for animal administration. |
| Unexpected toxicity or adverse effects in treated animals. | The dosage may be too high for the specific mouse strain or age. The vehicle used for administration may be causing adverse effects. | Reduce the dosage and perform a dose-escalation study to determine the maximum tolerated dose in your specific animal model. Run a control group treated with the vehicle alone to rule out any vehicle-induced toxicity. |
Data Summary
Table 1: Summary of this compound Dosage and Effects in Aged Mice
| Parameter | Long-Term Study (5 months) [1][2] | Short-Term Study (5 weeks) [3][4] |
| Animal Model | 24-month-old male C57BL/6J mice | 24-month-old male C57BL/6J mice |
| Dosage | 2 mg/kg/day | 2 mg/kg/day and 20 mg/kg/day |
| Administration | Oral | Oral |
| Primary Outcome | 48% reduction in risk of death | Dose-dependent attenuation of hepatic inflammation |
| Key Findings | - Reduced plasma insulin - Attenuated hepatic hypertrophy, senescence, insulin resistance, lipid accumulation, inflammation, oxidative stress, and fibrosis. | - Decreased liver macrophage infiltration - Reduced gene expression of proinflammatory cytokines |
| Mechanism | - Inhibition of NF-κB signaling (reduced IκBα phosphorylation) | - Inhibition of NF-κB signaling |
Experimental Protocols
1. Preparation and Administration of this compound for Oral Gavage
-
Objective: To prepare a stable formulation of this compound for consistent oral administration to mice.
-
Materials:
-
This compound (synthetic)
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
Sterile water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles)
-
Syringes (1 mL)
-
-
Procedure:
-
Calculate the total amount of this compound required for the study duration based on the number of animals, their average weight, the dosage (e.g., 2 mg/kg/day), and the treatment period.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration.
-
Vortex the mixture vigorously for 2-3 minutes to suspend the this compound. If a homogenous suspension is not achieved, sonicate the mixture for 5-10 minutes.
-
Before each administration, vortex the suspension to ensure uniformity.
-
Administer the this compound suspension to the mice via oral gavage using a suitable size feeding needle. The volume administered should be based on the individual mouse's weight (typically 5-10 mL/kg).
-
2. Western Blot for Phosphorylated IκBα
-
Objective: To quantify the levels of phosphorylated IκBα in liver tissue lysates as a measure of NF-κB pathway activation.
-
Materials:
-
Liver tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-total-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Homogenize frozen liver tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total IκBα and a loading control like β-actin.
-
Visualizations
Caption: Proposed signaling pathway of this compound in mammalian liver.
Caption: General experimental workflow for studying this compound in vivo.
References
- 1. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice [pubmed.ncbi.nlm.nih.gov]
- 3. Short-term Treatment of this compound Improves Hepatic Inflammation in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-term Treatment of this compound Improves Hepatic Inflammation in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-term Treatment of this compound Improves Hepatic Inflammation in Aged Mice -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
Technical Support Center: Troubleshooting Low Reproducibility in Daumone Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Daumone. The information is designed to help address common issues leading to low reproducibility in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound is a collective term for a family of ascaroside molecules that act as pheromones in the nematode Caenorhabditis elegans.[1][2] Under unfavorable environmental conditions such as high population density, limited food, and elevated temperatures, Daumones signal C. elegans to enter a developmentally arrested, stress-resistant larval stage known as the "dauer" stage.[1][3] This stage is characterized by a unique metabolism and extended lifespan.[2] In addition to its role in dauer formation, this compound and its analogs have been shown to influence lifespan and stress resistance in adult worms and exhibit anti-inflammatory and anti-aging effects in mammalian systems.[4]
Q2: What are the different this compound analogues and do they have different activities?
A2: Yes, there are several naturally occurring this compound analogues, with ascr#1 (this compound), ascr#2, and ascr#3 being the most studied.[2] Research has shown that these analogues can have significantly different potencies in inducing dauer formation. For instance, ascr#2 and ascr#3 are reported to be about 100 times more potent at inducing dauer formation than ascr#1.[2] The specific blend and concentration of these ascarosides can vary depending on the culture conditions, which can in turn affect experimental outcomes.[5]
Q3: How should this compound be stored to ensure its stability and activity?
A3: While specific degradation kinetics for this compound are not extensively published, general best practices for storing small, biologically active molecules should be followed. For long-term storage, it is recommended to store this compound, especially in its pure form, at -20°C or -80°C. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., ethanol or DMSO) and stored at -20°C. Repeated freeze-thaw cycles should be avoided to prevent degradation. It is crucial to ensure the solvent is anhydrous, as moisture can lead to hydrolysis.
Q4: What are the key environmental factors that influence the outcome of this compound-induced dauer assays?
A4: The primary environmental cues that modulate the effect of this compound are temperature , food availability , and population density .
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Temperature: Higher temperatures generally enhance the dauer-inducing effect of this compound.[3][6] For example, wild-type worms may not enter the dauer stage at 15°C or 20°C in the presence of low pheromone concentrations but will do so at 25°C or 27°C.[7]
-
Food Availability: The presence of a plentiful food source, like E. coli OP50, counteracts the dauer-inducing signal of this compound.[6] Experiments should be carefully controlled for the amount and state (live or heat-killed) of the bacterial food source.
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Population Density: In natural settings, the concentration of this compound serves as a proxy for population density. In experimental setups using synthetic this compound, the initial number of worms per plate or well should be standardized to avoid confounding effects from endogenously produced pheromones.
Troubleshooting Guide for Low Reproducibility
Low reproducibility in this compound experiments can arise from various factors, from inconsistent preparation of reagents to subtle variations in experimental conditions. This guide addresses common problems in a question-and-answer format.
| Problem | Possible Causes | Recommended Solutions |
| High variability in dauer formation between replicate plates/wells. | 1. Inconsistent this compound concentration: Errors in dilution, uneven application to plates, or degradation of the stock solution. 2. Uneven food distribution: The amount of bacteria can vary significantly across the plate, creating microenvironments with different dauer-inducing potentials. 3. Variable number of eggs/L1s per plate: Different starting population densities can lead to variations in endogenous pheromone production. 4. Temperature fluctuations: Inconsistent incubator temperatures can affect the rate of development and the response to this compound. | 1. Prepare fresh this compound dilutions for each experiment from a properly stored stock. Vortex thoroughly before use. Ensure even spreading on the assay plates. 2. Use a standardized amount of a heat-killed bacterial suspension to ensure a uniform and non-proliferating food source. Pipette the bacterial suspension onto the center of the plate and allow it to dry completely before adding worms. 3. Synchronize worm populations (e.g., by bleaching) and carefully count the number of eggs or L1 larvae transferred to each plate. 4. Use a calibrated and stable incubator. Place plates in the same location within the incubator for each replicate to minimize temperature gradients. |
| No or very low dauer formation even at high this compound concentrations. | 1. Inactive this compound: The compound may have degraded due to improper storage or handling. 2. Incorrect worm stage: The developmental window for dauer commitment is primarily during the L1 and early L2 stages.[3] Older larvae are less sensitive. 3. Excessive food: Too much bacteria can override the this compound signal. 4. Low temperature: The assay temperature may be too low to induce a robust dauer response.[6] | 1. Test the activity of your this compound stock using a positive control strain known to be sensitive. If possible, use a freshly opened vial of synthetic this compound. 2. Ensure you are using tightly synchronized L1 larvae. 3. Reduce the amount of bacterial food on the assay plates. 4. Increase the incubation temperature to 25°C, which is commonly used for dauer induction assays.[8] |
| High dauer formation in control (no this compound) plates. | 1. Starvation: The amount of food provided may be insufficient for the number of worms, leading to starvation-induced dauer formation. 2. High population density: Too many worms on the control plates can lead to the accumulation of endogenous pheromones. 3. High temperature: Temperatures of 27°C can induce dauer formation in wild-type worms even without additional pheromone.[7] | 1. Increase the amount of food on all plates, including controls. 2. Reduce the initial number of worms per plate. 3. Ensure the incubator temperature is not exceeding 25°C unless high temperature is a specific experimental variable. |
| Inconsistent results with this compound extracted from C. elegans cultures. | 1. Variability in extraction efficiency: The protocol for extracting ascarosides may not be consistently applied. 2. Differences in worm culture conditions: The amount and composition of secreted ascarosides can be influenced by the growth medium, temperature, and duration of the culture.[5] 3. Incomplete removal of interfering compounds: Crude extracts may contain other molecules that can affect dauer formation. | 1. Standardize the extraction protocol. Use the same volume of culture medium, the same extraction solvent, and consistent mixing and phase separation steps. 2. Maintain consistent culture conditions for generating the pheromone-containing medium. This includes using the same E. coli strain, the same growth medium, and harvesting at the same culture density and age. 3. Consider further purification of the crude extract using techniques like solid-phase extraction (SPE) to enrich for ascarosides. |
Experimental Protocols
Protocol 1: Standard Dauer Formation Assay Using Synthetic this compound
This protocol is adapted from established methods for quantifying dauer formation in response to synthetic ascarosides.[8]
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
Synchronized L1-stage C. elegans
-
Synthetic this compound (or other ascarosides)
-
Ethanol (or DMSO) as a solvent for this compound
-
M9 buffer
-
Heat-killed OP50 suspension
Methodology:
-
Preparation of Assay Plates:
-
Prepare NGM plates.
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
Dilute the this compound stock solution to the desired final concentrations in M9 buffer.
-
Pipette the this compound solution onto the center of the NGM plates and spread evenly. Allow the plates to dry completely.
-
Prepare a suspension of heat-killed E. coli OP50 in M9 buffer. Pipette a standardized amount onto the center of the dried plates. Allow the bacterial lawn to dry.
-
-
Worm Synchronization and Plating:
-
Synchronize a population of C. elegans by bleaching gravid adults to obtain a pure population of eggs.
-
Allow the eggs to hatch overnight in M9 buffer to obtain a synchronized population of L1 larvae.
-
Count the L1 larvae and dilute to a standard concentration.
-
Plate a consistent number of L1 larvae (e.g., 100-200) onto each assay plate.
-
-
Incubation and Scoring:
-
Incubate the plates at a constant temperature (typically 25°C) for 72-84 hours.[8]
-
After incubation, score the number of dauer larvae and the total number of worms on each plate under a dissecting microscope. Dauer larvae are identifiable by their thin, dark appearance, constricted pharynx, and resistance to 1% SDS.
-
Calculate the percentage of dauer formation for each condition.
-
Protocol 2: Extraction of this compound from C. elegans Liquid Culture
This protocol provides a general method for obtaining a crude extract of ascarosides, including this compound, from the liquid culture medium of C. elegans.
Materials:
-
Large-scale liquid culture of C. elegans
-
Centrifuge and appropriate tubes
-
Ethyl acetate
-
Rotary evaporator or nitrogen stream for solvent evaporation
-
Glassware
Methodology:
-
Harvesting Culture Medium:
-
Grow a high-density liquid culture of C. elegans.
-
Separate the worms from the culture medium by centrifugation.
-
Collect the supernatant (conditioned medium).
-
-
Liquid-Liquid Extraction:
-
Transfer the conditioned medium to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate. The top layer is the ethyl acetate containing the ascarosides.
-
Collect the ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate to maximize recovery.
-
-
Solvent Evaporation:
-
Combine the ethyl acetate extracts.
-
Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen.
-
The resulting residue is the crude this compound extract.
-
-
Reconstitution and Storage:
-
Resuspend the crude extract in a known volume of a suitable solvent (e.g., ethanol or DMSO) for use in bioassays or for further analysis.
-
Store the extract at -20°C or -80°C.
-
Protocol 3: Quantification of this compound by LC-MS/MS (General Approach)
This protocol outlines a general workflow for the quantification of this compound from C. elegans extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the instrument used.
Materials:
-
This compound extract (from Protocol 2) or synthetic this compound standards
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Internal standard (optional, but recommended for accurate quantification)
Methodology:
-
Sample Preparation:
-
Thaw the this compound extract and centrifuge to pellet any debris.
-
If using an internal standard, spike it into the sample at a known concentration.
-
Dilute the sample as needed with the initial mobile phase.
-
-
LC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the LC system.
-
Separate the components using a gradient of increasing organic mobile phase (e.g., acetonitrile).
-
-
MS/MS Detection:
-
Ionize the eluting compounds using ESI in positive or negative ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Define the precursor ion (the m/z of this compound) and one or more product ions (fragments of this compound). For this compound (ascr#1, C13H24O6), the [M+H]+ precursor ion would be approximately m/z 277.16.[9] Product ions would need to be determined by fragmentation experiments.
-
Optimize MS parameters such as collision energy and fragmentor voltage for the this compound MRM transitions.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of synthetic this compound.
-
Integrate the peak area of the this compound MRM transition in the samples.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Data Presentation
Table 1: Comparative Dauer-Inducing Activity of this compound Analogues
| Ascaroside | Relative Potency (Compared to ascr#1) | Notes |
| ascr#1 (this compound) | 1x | The first identified dauer-inducing pheromone. |
| ascr#2 | ~100x | Significantly more potent than ascr#1. |
| ascr#3 | ~100x | Potency similar to ascr#2. |
| Fluorescently labeled this compound analogues | Variable | Some retain activity, allowing for visualization of uptake and localization. The "blue" fluorescent amide of this compound was found to be slightly more active than this compound itself.[10] |
Note: The relative potencies are approximate and can vary depending on the specific assay conditions.
Table 2: Influence of Environmental Factors on this compound-Induced Dauer Formation
| Factor | Condition | Effect on Dauer Formation |
| Temperature | 15°C | Low |
| 20°C | Moderate | |
| 25°C | High | |
| 27°C | Very High (can induce dauer independent of pheromone)[7] | |
| Food (E. coli) | High concentration | Inhibits dauer formation |
| Low concentration | Promotes dauer formation | |
| Heat-killed | Allows for standardized food signal | |
| This compound Concentration | Low (e.g., < 1 µM) | Low to moderate dauer formation |
| High (e.g., > 10 µM) | High dauer formation |
Visualizations
Caption: Simplified signaling pathway for this compound-induced dauer formation in C. elegans.
Caption: Experimental workflow for a quantitative this compound-induced dauer formation assay.
Caption: Logical troubleshooting flow for low reproducibility in this compound experiments.
References
- 1. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for evaluating the Caenorhabditis elegans dauer state: standard dauer-formation assay using synthetic daumones and proteomic analysis of O-GlcNAc modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pheromone sensing regulates Caenorhabditis elegans lifespan and stress resistance via the deacetylase SIR-2.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. wormatlas.org [wormatlas.org]
- 7. Dauer formation induced by high temperatures in Caenorhabditis elegans. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C13H24O6 | CID 11471380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Xenobe Research Institute [xenobe.org]
Technical Support Center: Optimizing Daumone Extraction from C. elegans Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of daumone from Caenorhabditis elegans culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its efficient extraction important?
A1: this compound is a key component of the dauer pheromone produced by C. elegans. This small molecule plays a crucial role in regulating the nematode's entry into the stress-resistant dauer larval stage. Efficient extraction and quantification of this compound are vital for studying developmental biology, signaling pathways, and for screening potential therapeutic compounds that may modulate these processes.
Q2: What are the primary methods for extracting this compound from liquid culture media?
A2: The two main techniques for this compound extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE involves using a solvent that is immiscible with the aqueous culture medium to partition the this compound into the organic phase. SPE utilizes a solid sorbent to which this compound adsorbs, followed by elution with a suitable solvent.
Q3: Which solvent is best for Liquid-Liquid Extraction of this compound?
A3: Ethyl acetate is a commonly used and effective solvent for the LLE of ascarosides, including this compound, from aqueous media. Its polarity is well-suited for extracting these moderately polar molecules. Other solvents like butanol or dichloromethane can also be used, but may require further optimization.
Q4: What type of Solid-Phase Extraction (SPE) cartridge should I use?
A4: Reversed-phase SPE cartridges, such as those packed with C18 silica, are ideal for extracting this compound from aqueous culture media.[1] The non-polar stationary phase effectively retains the this compound, allowing salts and other highly polar impurities to be washed away before eluting the target molecule with an organic solvent like methanol or acetonitrile.
Q5: How does the developmental stage of the C. elegans culture affect this compound yield?
A5: The concentration of this compound in the culture medium is highly dependent on the population density and developmental stage of the worms. This compound production significantly increases as the population becomes crowded and food becomes limited, conditions that promote entry into the dauer stage. For maximal yield, it is recommended to harvest the media from high-density, starved cultures.
Troubleshooting Guides
Issue 1: Low this compound Yield
| Possible Cause | Suggested Solution |
| Inefficient Extraction Solvent (LLE) | Ensure you are using a solvent with appropriate polarity. Ethyl acetate is a good starting point. For optimization, you can try a solvent series with varying polarities. |
| Improper pH of Media | The pH of the culture media can affect the charge state of this compound, influencing its solubility in the extraction solvent. Acidifying the media to a pH of around 3-4 can protonate the carboxylic acid group of this compound, potentially increasing its extraction efficiency into an organic solvent. |
| Suboptimal Elution Solvent (SPE) | If using SPE, ensure your elution solvent is strong enough to desorb this compound from the stationary phase. A gradient of increasing organic solvent (e.g., methanol or acetonitrile in water) can be tested to find the optimal elution conditions. |
| Low this compound Production in Culture | Verify that the C. elegans culture has reached a high density and is starved, as these conditions are necessary for significant this compound production. |
| This compound Degradation | This compound may be susceptible to degradation at extreme pH or high temperatures.[2] Process samples promptly and avoid prolonged exposure to harsh conditions. Store extracts at -20°C or below. |
Issue 2: Poor Reproducibility of Extraction
| Possible Cause | Suggested Solution |
| Inconsistent Culture Conditions | Standardize the C. elegans culturing protocol, including the volume of media, initial worm population, food source, and incubation time, to ensure consistent this compound production between batches. |
| Variable Extraction Times | For LLE, ensure consistent mixing times to allow for equilibrium to be reached. For SPE, maintain consistent flow rates during sample loading, washing, and elution. |
| Incomplete Solvent Evaporation | When concentrating the extract, ensure the solvent is completely removed before resuspending in the final buffer for analysis. Residual extraction solvent can interfere with downstream applications like HPLC-MS. |
| Matrix Effects in Analysis | Co-extracted compounds from the media can interfere with the detection of this compound, particularly in mass spectrometry.[3] Incorporate additional cleanup steps, such as a different SPE sorbent or a liquid-liquid back-extraction, to remove interfering substances. |
Data Presentation: Optimizing Extraction Parameters
The following tables summarize the expected impact of different experimental parameters on this compound extraction efficiency. These are based on general principles of small molecule extraction and should be used as a guide for optimization.
Table 1: Comparison of Solvent Efficiency for Liquid-Liquid Extraction (LLE)
| Solvent | Relative Polarity | Expected this compound Recovery | Notes |
| Ethyl Acetate | 0.228 | High | Good balance of polarity for this compound extraction with minimal co-extraction of highly polar impurities. |
| n-Butanol | 0.586 | High | May co-extract more water-soluble impurities. |
| Dichloromethane | 0.309 | Moderate to High | Effective, but more volatile and carries greater health and safety considerations. |
| Hexane | 0.009 | Low | Too non-polar to efficiently extract this compound. |
Table 2: Effect of pH on this compound Extraction Efficiency
| Media pH | Expected Relative Recovery | Rationale |
| 2-3 | High | This compound's carboxylic acid is protonated, increasing its hydrophobicity and partitioning into the organic solvent. |
| 4-6 | Moderate to High | A significant portion of this compound will be in its neutral form.[2] |
| 7-8 | Moderate | At neutral pH, a larger fraction of this compound will be deprotonated (carboxylate), increasing its water solubility and reducing LLE efficiency with non-polar solvents. |
| > 9 | Low | This compound will be predominantly in its anionic form, making it highly water-soluble. |
Table 3: Effect of Temperature on Extraction
| Extraction Temperature | Expected Relative Recovery | Considerations |
| 4°C | Good | Minimizes the risk of this compound degradation, but extraction kinetics may be slower. |
| Room Temperature (~25°C) | Optimal | Provides a good balance between extraction efficiency and analyte stability. |
| 40°C | Potentially Higher | Increased temperature can improve extraction kinetics, but may also increase the risk of this compound degradation and co-extraction of impurities. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound
-
Culture Media Collection : Centrifuge the C. elegans liquid culture at 2,000 x g for 10 minutes to pellet the worms. Carefully collect the supernatant, which contains the secreted this compound.
-
Acidification : Adjust the pH of the collected supernatant to approximately 3.0 using 1M HCl.
-
Solvent Extraction : Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate.
-
Mixing : Stopper the funnel and invert it gently 20-30 times, venting frequently to release pressure.
-
Phase Separation : Allow the layers to separate completely. The top layer will be the ethyl acetate containing the this compound.
-
Collection : Drain and discard the lower aqueous layer. Collect the upper ethyl acetate layer.
-
Drying and Concentration : Dry the ethyl acetate extract over anhydrous sodium sulfate. Filter to remove the drying agent. Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution : Resuspend the dried extract in a known volume of an appropriate solvent (e.g., methanol or acetonitrile) for downstream analysis such as HPLC-MS.
Protocol 2: Solid-Phase Extraction (SPE) of this compound
-
Cartridge Conditioning : Condition a C18 SPE cartridge by passing 3-5 mL of methanol through it, followed by 3-5 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading : Load the C. elegans culture supernatant (pH adjusted to ~3.0) onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).
-
Washing : Wash the cartridge with 3-5 mL of deionized water to remove salts and other highly polar impurities.
-
Elution : Elute the bound this compound from the cartridge with 2-4 mL of methanol or acetonitrile into a clean collection tube.
-
Concentration : Evaporate the elution solvent under a gentle stream of nitrogen.
-
Reconstitution : Resuspend the dried extract in a suitable solvent for your analytical method.
Mandatory Visualizations
Caption: Experimental workflows for this compound extraction.
Caption: this compound signaling pathway in C. elegans.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Endogenous Daumone Levels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of endogenous daumone levels.
Troubleshooting Guides
This section addresses specific technical issues that may arise during the experimental process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low this compound Signal in LC-MS/MS | Inefficient extraction from the sample matrix. | Optimize extraction solvent (e.g., methanol, ethanol) and procedure. Ensure complete homogenization of worm pellets or culture media.[1] |
| Degradation of daumones during sample preparation or storage. | Keep samples at -20°C or lower. Process samples quickly and avoid prolonged exposure to room temperature. | |
| Suboptimal ionization in the mass spectrometer. | Most ascarosides ionize effectively as positive sodium adducts in ESI.[2] Ensure the mobile phase contains a sodium source (e.g., sodium acetate) if necessary. Some ascarosides may be detected in negative ion mode.[2][3] | |
| Insufficient sensitivity of the mass spectrometer. | Ensure the instrument is well-maintained with low background signal.[2] Optimize MS parameters (e.g., collision energy, fragmentor voltage) for this compound-specific transitions. | |
| Poor Peak Shape and/or Shifting Retention Times in LC | Column overload or contamination. | Dilute the sample extract. Implement a sample clean-up step to remove interfering substances.[4][5] |
| Inappropriate mobile phase or gradient. | Ensure mobile phase components are of high purity.[6] Optimize the gradient to ensure good separation of daumones from other sample components. | |
| Matrix effects altering analyte behavior.[7] | Prepare matrix-matched calibration standards to compensate for these effects.[7] | |
| High Variability in Quantitative Results | Inconsistent sample collection and processing. | Standardize worm culture conditions (e.g., food source, temperature, population density) as these factors influence this compound production.[8][9] |
| Matrix effects causing ion suppression or enhancement.[7][10][11] | Use a stable isotope-labeled internal standard for the most accurate quantification.[12] If unavailable, use a structurally similar analog. | |
| Inaccurate calibration curve. | Prepare calibration standards in a matrix that closely mimics the actual samples to account for matrix effects.[7] | |
| Difficulty with GC-MS Analysis | Daumones are not sufficiently volatile for GC. | Derivatization is necessary to increase volatility and thermal stability. Silylation is a common method for compounds with hydroxyl groups.[13] |
| Poor derivatization efficiency. | Optimize derivatization conditions (reagent, temperature, and time) to ensure complete reaction. | |
| Contamination from derivatization reagents. | Analyze a reagent blank to identify any interfering peaks. |
Frequently Asked Questions (FAQs)
Sample Preparation & Extraction
Q1: What is the best starting material for this compound extraction: whole worms or the culture medium?
A1: Both can be used. The culture medium contains secreted daumones and is often easier to process.[2] Extracting from whole worms provides a measure of the daumones retained within the nematodes.[2] The choice depends on the specific research question.
Q2: Which solvent is recommended for this compound extraction?
A2: Methanol is commonly used for extracting daumones and other ascarosides from both worm pellets and culture media.[1] Ethanol has also been successfully used.[3]
Q3: How can I minimize sample contamination?
A3: Use high-purity solvents and reagents.[6] Ensure sterile techniques when preparing bacterial food for worm cultures to prevent contamination that could affect worm physiology and this compound production.[2]
Analytical Methods
Q4: What are the primary analytical techniques for quantifying daumones?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method.[2][12][14] Gas chromatography-mass spectrometry (GC-MS) can also be used, but typically requires a derivatization step.[15][16][17]
Q5: What are "matrix effects" and how do they impact this compound quantification?
A5: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[7][10] This can lead to ion suppression or enhancement, causing underestimation or overestimation of the true this compound concentration.[7][11] These effects are a major challenge in quantifying endogenous analytes in complex biological samples.[7][18]
Q6: How can I correct for matrix effects?
A6: The most effective way is to use a stable isotope-labeled internal standard, which behaves chemically like the analyte but is mass-distinguishable.[12] Alternatively, preparing matrix-matched calibration curves can help compensate for consistent matrix effects.[7]
Q7: Is derivatization necessary for GC-MS analysis of daumones?
A7: Yes, derivatization is generally required to make the this compound molecules, which contain polar hydroxyl groups, volatile enough for gas chromatography.[13] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is a common approach.
Quantitative Data Summary
The following table summarizes the concentration of various ascarosides, including this compound (ascr#1), in media samples from C. elegans cultures at different developmental stages.
| Ascaroside | L2 Stage (fmol/worm) | L3 Stage (fmol/worm) | L4 Stage (fmol/worm) | Young Adult (fmol/worm) |
| ascr#1 (this compound) | Detectable but not quantifiable | ~0.05 | ~0.1 | ~0.15 |
| ascr#2 | ~0.1 | ~0.2 | ~0.4 | ~0.6 |
| ascr#3 | ~0.2 | ~0.4 | ~0.8 | ~1.2 |
| ascr#4 | Not Detected | Not Detected | ~0.02 | ~0.05 |
| ascr#8 | ~0.05 | ~0.1 | ~0.2 | ~0.3 |
Data is estimated from graphical representations in scientific literature and should be considered illustrative.[3]
Experimental Protocols
This compound Extraction from C. elegans Culture Media
This protocol describes a general method for extracting daumones from the liquid culture medium of C. elegans.
-
Culture Worms: Grow C. elegans in liquid S-medium with a suitable bacterial food source (e.g., E. coli OP50).[2]
-
Harvest Media: Separate the worms from the culture medium by centrifugation (e.g., 3000 g for 30 seconds).[19]
-
Solvent Extraction: Transfer the supernatant (culture medium) to a new tube. Add an equal volume of methanol.
-
Homogenization: Vortex the mixture thoroughly for 1-2 minutes.
-
Clarification: Centrifuge at high speed (e.g., 10,000 g for 5 minutes) to pellet any precipitates.[1]
-
Concentration: Transfer the supernatant to a new vial and evaporate to dryness using a vacuum concentrator (e.g., SpeedVac).[1]
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., 100 µL of 95:5 water:acetonitrile) for LC-MS analysis.[1]
LC-MS/MS Analysis of Daumones
This protocol outlines a general workflow for the quantitative analysis of daumones using LC-MS/MS.
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run a suitable gradient from high aqueous to high organic content to elute the daumones.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode to detect sodium adducts [M+Na]+.[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Define specific precursor-to-product ion transitions for each this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of daumones in the samples by comparing their peak areas (or area ratios to the internal standard) to the calibration curve.[2]
-
Visualizations
Caption: this compound signaling pathway regulating dauer formation in C. elegans.[20][21][22]
References
- 1. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zefsci.com [zefsci.com]
- 5. agilent.com [agilent.com]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wormatlas.org [wormatlas.org]
- 10. researchgate.net [researchgate.net]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenges and benefits of endogenous steroid analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Quantitative determination of this compound in rat plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 20. wormatlas.org [wormatlas.org]
- 21. biorxiv.org [biorxiv.org]
- 22. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]
Strategies for improving the bioavailability of Daumone in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing daumone in in vivo experiments. The focus is on strategies to improve bioavailability and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in mice for systemic effects?
A1: Oral administration has been successfully used to achieve systemic effects in mice. This compound can be administered via oral gavage or through voluntary consumption in drinking water or formulated in a palatable jelly.[1][2]
Q2: What is a typical oral dosage of this compound used in mice?
A2: Studies have reported using oral doses of 2 mg/kg/day and 20 mg/kg/day in C57BL/6J mice for both short-term (5 weeks) and long-term (5 months) experiments.[1][2]
Q3: What plasma concentrations of this compound can be expected after oral administration in mice?
A3: In one study, a plasma this compound concentration of 74 ng/mL was detected 2 hours after 5 weeks of repeated oral administration of 2 mg/kg/day in mice.[1] It is important to note that pharmacokinetic profiles can vary based on the formulation and individual animal metabolism.
Q4: What is the known signaling pathway of this compound in C. elegans?
A4: In C. elegans, this compound is thought to bind to specific G-protein-coupled receptors (GPCRs), leading to the activation of G-protein α-subunits GPA-2 and GPA-3. This signaling cascade intersects with the insulin/IGF-1 signaling pathway, ultimately influencing the nuclear localization of the DAF-16/FOXO transcription factor.
Q.5: What are the known signaling pathways affected by this compound in mammals?
A5: In mammals, oral administration of this compound has been shown to influence several key signaling pathways associated with aging and inflammation. These include decreased mTOR signaling, decreased transforming growth factor-β1 (TGF-β1) signaling, and suppression of NF-κB signaling.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable plasma levels of this compound | Poor oral bioavailability: this compound, being a fatty acid-like molecule, may have limited aqueous solubility and be susceptible to first-pass metabolism in the gut and liver. | Formulation Strategies: Consider formulating this compound in a lipid-based delivery system such as a nanoemulsion or a self-emulsifying drug delivery system (SEDDS) to improve solubility and absorption. The inclusion of excipients like oils (e.g., sesame oil, pine nut oil), surfactants, and co-solvents can enhance bioavailability.[4][5][6][7] |
| Rapid metabolism: this compound may be quickly metabolized by the liver. | Inhibition of Metabolism: While not specifically studied for this compound, co-administration with inhibitors of relevant metabolic enzymes could be explored, though this requires careful consideration of potential off-target effects. | |
| Instability in formulation: this compound may degrade in the formulation before or after administration. | Stability Testing: Assess the stability of your this compound formulation under experimental conditions (e.g., in drinking water over 24 hours). Consider using fresh preparations for each administration. | |
| High variability in experimental results | Inconsistent oral dosing: Oral gavage can be stressful and lead to inaccuracies in delivered volume. Voluntary consumption can vary between animals. | Refine Administration Technique: For oral gavage, ensure proper training and technique to minimize stress and ensure accurate dosing. For voluntary administration, closely monitor consumption and consider using a palatable jelly formulation for more consistent intake. |
| Animal-to-animal metabolic differences: Individual variations in metabolism can lead to different plasma concentrations and effects. | Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. | |
| Unexpected toxicity or adverse effects | High dose or inappropriate vehicle: The vehicle used for formulation or a high dose of this compound could cause adverse effects. | Dose-Response and Vehicle Control Studies: Conduct pilot studies with a range of doses to determine the optimal therapeutic window. Always include a vehicle-only control group to assess the effects of the formulation components. |
Strategies for Improving this compound Bioavailability
Improving the oral bioavailability of this compound is critical for achieving consistent and effective in vivo results. As specific formulation studies for this compound are limited, the following strategies are based on principles for improving the bioavailability of similar fatty acid-like and lipophilic molecules.
Formulation Approaches
| Strategy | Principle | Example Excipients | Potential Advantages |
| Lipid-Based Formulations | This compound is pre-dissolved in a lipid carrier, bypassing the dissolution step in the GI tract. | Triglycerides (e.g., sesame oil, peanut oil), fatty acids, phospholipids. | Enhanced solubilization, potential for lymphatic uptake, protection from degradation.[8][9] |
| Nanoemulsions/Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water nanoemulsions upon gentle agitation in the GI fluids. | Oils (e.g., pine nut oil), surfactants (e.g., lecithin, Tween 80), co-solvents (e.g., ethanol, propylene glycol). | Increased surface area for absorption, improved drug solubilization, enhanced permeability.[5][6][10][11][12][13] |
| Solid Lipid Nanoparticles (SLNs) | This compound is encapsulated within a solid lipid core, forming nanoparticles. | Solid lipids (e.g., tristearin), surfactants. | Controlled release, protection of the drug from degradation, potential for improved bioavailability. |
Quantitative Data on Oral this compound Administration
The following table summarizes the available quantitative data from in vivo studies using this compound. Note: Data on the comparative bioavailability of different this compound formulations are currently unavailable in the literature.
| Animal Model | Dosage | Administration Route | Duration | Resulting Plasma Concentration | Reference |
| C57BL/6J Mice | 2 mg/kg/day | Oral (in drinking water) | 5 weeks | 74 ng/mL (at 2 hours post-administration) | [1] |
| C57BL/6J Mice | 2 mg/kg/day | Oral gavage | 5 months | Not reported | [1][3] |
| C57BL/6J Mice | 20 mg/kg/day | Oral (in drinking water) | 5 weeks | Not reported | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol is adapted from a published method for the determination of this compound in rat plasma.[14][15][16]
1. Sample Preparation: a. To 50 µL of rat plasma, add 250 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample) in methanol. b. Vortex the mixture for 10 seconds. c. Centrifuge at 13,200 rpm for 10 minutes to precipitate proteins.
2. LC-MS/MS Analysis: a. Inject a 3 µL aliquot of the supernatant onto a reversed-phase HPLC column. b. Use a suitable mobile phase gradient for chromatographic separation. c. Detect this compound and the internal standard using a tandem mass spectrometer with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
3. Validation: a. The method should be validated for accuracy, precision, linearity, and sensitivity in accordance with FDA guidelines for bioanalytical methods.
Protocol 2: Voluntary Oral Administration of this compound in a Palatable Jelly
This method is a stress-free alternative to oral gavage for chronic dosing studies.
1. Jelly Preparation: a. Prepare a jelly base using gelatin, a non-caloric sweetener (e.g., Splenda®), and a flavoring agent (e.g., strawberry or chocolate essence). b. Dissolve the desired amount of this compound in a small amount of a suitable solvent (e.g., ethanol or DMSO) before incorporating it into the warm jelly solution. Ensure thorough mixing. c. Pour the mixture into a multi-well plate to form individual jellies of a defined volume.
2. Dosing: a. Train mice to consume the vehicle jelly for several days before introducing the this compound-containing jelly. b. Provide each mouse with a pre-weighed amount of the this compound jelly to ensure accurate dosing. c. Monitor consumption to ensure the full dose is administered.
Signaling Pathways and Experimental Workflows
This compound Signaling in C. elegans
Caption: this compound signaling pathway in C. elegans.
Proposed this compound Signaling in Mammalian Cells
Caption: Proposed this compound signaling in mammalian cells.
Experimental Workflow for Improving this compound Bioavailability
Caption: Workflow for improving this compound bioavailability.
References
- 1. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Short-term Treatment of this compound Improves Hepatic Inflammation in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 5. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs – TechConnect Briefs [briefs.techconnect.org]
- 7. Lipid-based formulations for oral administration of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoemulsion as Oral Drug Delivery - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative determination of this compound in rat plasma by liquid chromatography–mass spectrometry [agris.fao.org]
- 15. Quantitative determination of this compound in rat plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Synthetic vs. Natural Daumone: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of synthetic versus natural daumone, a pheromone that plays a crucial role in the development and longevity of the nematode Caenorhabditis elegans. This document summarizes key experimental findings, presents quantitative data for direct comparison, and provides detailed experimental protocols for researchers interested in conducting their own bioactivity assays.
Executive Summary
This compound, a collective term for a family of ascaroside molecules, is a key regulator of entry into the dauer diapause, a stress-resistant larval stage in C. elegans. This developmental decision is influenced by environmental cues such as population density, food availability, and temperature. While natural this compound is a complex mixture of related molecules, chemical synthesis allows for the production of specific this compound analogs. A pivotal study has demonstrated that both purified natural this compound and its chemically synthesized counterpart equally induce dauer larva formation, suggesting that the core biological activity resides in the defined chemical structure.[1] However, the bioactivity of complex natural extracts may be influenced by the synergistic effects of multiple ascarosides present.
This guide will delve into the quantitative comparison of bioactivity in the context of dauer formation and explore the effects of this compound on lifespan and stress resistance, for which direct comparative data between natural and synthetic forms is less prevalent.
Data Presentation: Quantitative Comparison of Bioactivity
While direct quantitative comparisons of purified natural versus synthetic this compound are not abundant in the literature, the available data for synthetic daumones (ascarosides) in dauer formation assays provide a valuable benchmark for their bioactivity.
Table 1: Dauer Formation Bioactivity of Synthetic Ascarosides
| Ascaroside | Structure | EC50 for Dauer Formation (µM) | Reference |
| ascr#1 (this compound) | (Z)-6-(3,5-dihydroxy-6-methyl-tetrahydropyran-2-yloxy)-hept-4-enoic acid | Not explicitly reported as EC50, but noted to be less potent than other ascarosides. | [2] |
| ascr#2 | Not specified in provided abstracts | Potent dauer-inducing activity, often used in combination with other ascarosides. | [2] |
| ascr#3 | Not specified in provided abstracts | Potent dauer-inducing activity, often used in combination with other ascarosides. | [2] |
| ascr#5 | Not specified in provided abstracts | Potent dauer-inducing activity. | [2] |
| Long-chain ascaroside (6) | Not specified in provided abstracts | 2.7 | [3] |
Note: The bioactivity of natural this compound extracts is often higher than that of individual synthetic ascarosides, likely due to the synergistic interactions between different ascaroside components within the natural mixture.[2]
Direct comparative data for lifespan extension and stress resistance for natural versus synthetic this compound is currently lacking in the reviewed literature. Research has primarily focused on the effects of synthetic ascarosides.
Signaling Pathways
This compound exerts its effects by modulating conserved signaling pathways, primarily the TGF-β and insulin/IGF-1 signaling pathways, which are central to the regulation of development, metabolism, and aging.
Caption: this compound signaling pathway in C. elegans.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the bioactivity of this compound.
Dauer Formation Assay
This assay quantitatively measures the dauer-inducing activity of a compound.
Caption: Workflow for the C. elegans dauer formation assay.
Methodology:
-
Synchronization of C. elegans : Grow a mixed-stage population of N2 (wild-type) C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50. Collect eggs by treating gravid hermaphrodites with a bleach solution. Wash the eggs several times with M9 buffer and allow them to hatch into L1 larvae in M9 buffer overnight without food.
-
Plate Preparation : Prepare NGM plates. Once the agar has solidified, spot the plates with a lawn of E. coli OP50. Allow the bacterial lawn to grow overnight at room temperature.
-
Compound Application : Prepare stock solutions of synthetic or natural this compound in a suitable solvent (e.g., ethanol). Add the desired concentration of this compound to the surface of the bacterial lawn on the NGM plates. Allow the solvent to evaporate completely.
-
Assay Setup : Transfer a population of synchronized L1 larvae (approximately 100-200) to each prepared plate.
-
Incubation : Incubate the plates at 25°C for 48-72 hours.
-
Dauer Scoring : After incubation, score the number of dauer and non-dauer larvae. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and their resistance to 1% sodium dodecyl sulfate (SDS). Non-dauer larvae will be lysed by the SDS treatment.
-
Data Analysis : Calculate the percentage of dauer formation for each concentration of this compound. Plot the data and determine the EC50 value (the concentration at which 50% of the population enters the dauer stage).
Lifespan Assay
This assay measures the effect of a compound on the lifespan of C. elegans.
Caption: Workflow for the C. elegans lifespan assay.
Methodology:
-
Synchronization and Growth : Synchronize C. elegans as described for the dauer formation assay. Grow the synchronized L1 larvae on NGM plates with E. coli OP50 at 20°C until they reach the L4 larval stage.
-
Assay Setup : Prepare NGM plates containing 5-fluoro-2'-deoxyuridine (FUDR) to prevent progeny production. Seed the plates with E. coli OP50 and add the test compound (this compound) at the desired concentration.
-
Transfer : Transfer synchronized L4 larvae to the prepared assay plates.
-
Incubation and Scoring : Incubate the plates at 20°C. Starting from day 1 of adulthood, score the worms for survival every day or every other day. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.
-
Censoring : Censor worms that crawl off the agar, have a "bag of worms" phenotype (internal hatching), or are otherwise lost during the assay.
-
Data Analysis : Generate survival curves using the Kaplan-Meier method and compare the lifespan of treated and control groups using the log-rank test.
Stress Resistance Assay
This assay evaluates the ability of a compound to enhance the resistance of C. elegans to environmental stressors such as oxidative stress or thermal stress.
Methodology for Oxidative Stress Resistance:
-
Worm Preparation : Synchronize and grow C. elegans to the young adult stage on NGM plates with E. coli OP50 and the test compound (this compound).
-
Stressor Application : Transfer the young adult worms to NGM plates containing an oxidizing agent, such as paraquat or juglone.
-
Incubation and Scoring : Incubate the plates at 20°C and score for survival at regular intervals (e.g., every few hours).
-
Data Analysis : Generate survival curves and compare the stress resistance of treated and control groups.
Methodology for Thermal Stress Resistance:
-
Worm Preparation : Prepare worms as described for the oxidative stress assay.
-
Stressor Application : Transfer the young adult worms to pre-warmed NGM plates and incubate them at a high temperature (e.g., 35°C).
-
Incubation and Scoring : Score for survival at regular intervals.
-
Data Analysis : Generate survival curves and compare the thermotolerance of treated and control groups.
Conclusion
The available evidence strongly suggests that the primary dauer-inducing activity of this compound is attributable to its specific chemical structure, with both natural and synthetic forms exhibiting comparable effects in dauer formation assays.[1] However, the complex nature of natural this compound extracts, which contain a variety of ascarosides, may lead to synergistic effects that enhance overall bioactivity. For researchers investigating the fundamental mechanisms of this compound signaling, synthetic daumones offer the advantage of a defined and reproducible chemical entity. Conversely, studies on the ecological and evolutionary aspects of C. elegans chemical communication may benefit from the use of natural extracts that more closely mimic the pheromone cocktail encountered in the wild.
Further research is needed to provide a direct quantitative comparison of purified natural versus synthetic this compound on lifespan and stress resistance in C. elegans. Such studies will be crucial for a complete understanding of the multifaceted roles of this important signaling molecule.
References
Daumone vs. Other Ascarosides in Dauer Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The decision of the nematode Caenorhabditis elegans to enter the stress-resistant dauer larval stage is a complex process governed by environmental cues, including a sophisticated language of small molecules known as ascarosides. Daumone (ascr#1) was the first of these pheromones to be identified, but a diverse family of related compounds has since been discovered, each with varying degrees of potency and specificity in inducing this developmental diapause. This guide provides an objective comparison of this compound with other key ascarosides, supported by quantitative experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
Quantitative Comparison of Dauer-Inducing Activity
The efficacy of different ascarosides in inducing dauer formation is typically quantified by their half-maximal effective concentration (EC50). The following table summarizes the EC50 values for this compound and other prominent ascarosides, demonstrating the significantly lower potency of this compound compared to other members of the ascaroside family. It is important to note that the dauer-inducing activity of ascarosides is highly dependent on experimental conditions, particularly temperature.
| Ascaroside | Common Name | EC50 at 25°C (nM) | EC50 at 20°C (nM) | Key Characteristics |
| ascr#1 | This compound | 33,000[1] | 74,000[1] | The first identified dauer pheromone, exhibits relatively low potency.[2][3] |
| ascr#2 | - | 110[1] | 510[1] | A potent dauer inducer and a major component of the dauer pheromone mixture.[4][5][6] |
| ascr#3 | - | 700[1] | 3,900[1] | A key component of the dauer pheromone with strong synergistic effects with other ascarosides.[1][3] |
| ascr#5 | - | 240[1] | 320[1] | One of the most potent dauer-inducing ascarosides identified.[5][6] |
| ascr#8 | - | Potent, but EC50 varies | Not widely reported | A potent component of the dauer pheromone that acts synergistically with other ascarosides.[2][3] |
Note: The EC50 values can vary between studies due to differences in experimental protocols and assay conditions. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Synergistic and Context-Dependent Effects
A crucial aspect of ascaroside signaling is the synergistic interaction between different molecules. The naturally produced dauer pheromone is a complex blend of ascarosides, and the combined effect of these mixtures is often greater than the sum of their individual activities. For instance, ascr#5 acts synergistically with ascr#2 and ascr#3 to potently induce dauer formation.[1][3] This combinatorial signaling allows for a more nuanced response to varying environmental conditions.
Furthermore, the biological activity of ascarosides is context-dependent. At high concentrations (nanomolar to micromolar range), ascarosides induce dauer formation. However, at much lower concentrations (picomolar range), some of the same ascarosides, such as ascr#2 and ascr#3, act as male attractants, highlighting the pleiotropic nature of these signaling molecules.[3]
Experimental Protocols
A standardized quantitative dauer formation assay is essential for comparing the potency of different ascarosides. Below is a detailed methodology synthesized from established protocols.
Quantitative Dauer Formation Assay
Objective: To determine the EC50 of a specific ascaroside or a mixture of ascarosides for dauer induction in C. elegans.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (food source)
-
Synchronized L1-stage C. elegans (wild-type N2 strain is commonly used)
-
Ascaroside stock solutions of known concentrations (typically dissolved in ethanol)
-
S-basal buffer
-
Microcentrifuge tubes
-
Incubator set to the desired temperature (e.g., 25°C)
-
Dissecting microscope
Procedure:
-
Preparation of Assay Plates:
-
Prepare NGM agar plates.
-
Once the agar has solidified, spot the center of each plate with a lawn of E. coli OP50. Let the bacterial lawn grow overnight at room temperature.
-
Prepare serial dilutions of the ascaroside(s) to be tested in S-basal buffer. The final concentrations should span the expected EC50 range. A negative control with only the solvent (e.g., ethanol) should be included.
-
Pipette a small volume (e.g., 10 µL) of each ascaroside dilution or control solution onto the center of the bacterial lawn on separate, labeled plates. Allow the solution to dry completely.
-
-
Synchronization of C. elegans :
-
Grow a mixed-stage population of C. elegans on NGM plates with OP50.
-
Wash the worms off the plates with M9 buffer and treat with a bleach solution to isolate eggs.
-
Wash the eggs several times with M9 buffer to remove all traces of bleach.
-
Allow the eggs to hatch overnight in M9 buffer without food. This will result in a synchronized population of L1-stage larvae.
-
-
Dauer Induction:
-
Count the synchronized L1 larvae and dilute to a standard concentration (e.g., 100-200 larvae per 10 µL).
-
Pipette the L1 larvae onto the center of the prepared assay plates containing the ascarosides and food.
-
Incubate the plates at the desired temperature (e.g., 25°C) for a set period, typically 48-72 hours.
-
-
Quantification of Dauer Larvae:
-
After the incubation period, examine the plates under a dissecting microscope.
-
Dauer larvae can be identified by their characteristic morphology: thin, dark, and radially constricted. They are also resistant to treatment with 1% sodium dodecyl sulfate (SDS), which can be used for confirmation.
-
Count the total number of worms and the number of dauer larvae on each plate.
-
Calculate the percentage of dauer formation for each ascaroside concentration: (% Dauer = (Number of Dauer Larvae / Total Number of Worms) x 100).
-
-
Data Analysis:
-
Plot the percentage of dauer formation against the log of the ascaroside concentration.
-
Use a suitable software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the EC50 value.
-
Signaling Pathways and Molecular Mechanisms
Ascarosides are detected by specific G-protein coupled receptors (GPCRs) expressed in chemosensory neurons of C. elegans. The binding of ascarosides to these receptors initiates intracellular signaling cascades that ultimately regulate the developmental switch to dauer.
References
- 1. A potent dauer pheromone component in Caenorhabditis elegans that acts synergistically with other components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage | PLOS One [journals.plos.org]
- 5. wormatlas.org [wormatlas.org]
- 6. Handbook - Dauer - Diapause [wormatlas.org]
Unveiling the Anti-Aging Potential of Daumone: A Comparative Analysis Across Model Organisms
For Immediate Release
A comprehensive review of the anti-aging compound Daumone reveals significant lifespan-extending and health-improving effects in mice, with intriguing, though less direct, evidence in the nematode Caenorhabditis elegans. This guide provides a detailed comparison of this compound's performance against established anti-aging interventions, resveratrol and metformin, across different model organisms, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a pheromone secreted by C. elegans to induce the long-lived dauer larval stage, has emerged as a promising candidate for anti-aging research. Its effects are believed to be mediated through key longevity pathways, including the insulin/IGF-1 signaling (IIS) and NF-κB pathways. While direct quantitative data on this compound's impact on the lifespan of adult C. elegans and the fruit fly Drosophila melanogaster remains limited, studies on mice have demonstrated remarkable outcomes.
This compound's Impact on a Mammalian Model: Mus musculus (Mouse)
In a significant study, oral administration of this compound to 24-month-old male C57BL/6J mice for five months resulted in a 48% reduction in the risk of death compared to age-matched controls.[1][2] This striking increase in survival was accompanied by a suite of physiological improvements, positioning this compound as a potent calorie restriction mimetic.
Key findings in mice include:
-
Reduced Hepatic Aging: this compound significantly attenuated age-related liver hypertrophy, senescence, fibrosis, and lipid accumulation.[1][2]
-
Improved Metabolic Health: The compound improved hepatic insulin signaling and systemic insulin sensitivity, and reduced plasma insulin levels.[1]
-
Anti-inflammatory Effects: this compound was found to suppress chronic inflammation, a hallmark of aging, by inhibiting the NF-κB signaling pathway.[1][2]
| Parameter | Young Mice (Control) | Old Mice (Control) | Old Mice + this compound |
| Risk of Death | N/A | Baseline | ↓ 48% |
| Liver Weight (g) | 1.2 ± 0.1 | 1.8 ± 0.1 | 1.5 ± 0.1 |
| Plasma Insulin (ng/mL) | 0.5 ± 0.1 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| Hepatic SA-β-gal activity | Low | High | Reduced |
| Hepatic Fibrosis | Low | High | Attenuated |
| Hepatic Inflammation | Low | High | Attenuated |
Comparative Analysis in Invertebrate Models
While direct studies on this compound's effect on adult C. elegans and Drosophila lifespan are not yet available, research on extracellular vesicles (EVs) from dauer larvae, a state induced by this compound, has shown a 15.74% increase in the average lifespan of C. elegans.[1] This suggests that the pro-longevity effects of the dauer state may be, at least in part, transferable.
For a robust comparison, we examine the well-documented effects of two other prominent anti-aging compounds, resveratrol and metformin, in these invertebrate models.
Caenorhabditis elegans
This nematode is a powerhouse for aging research due to its short lifespan and well-characterized genetics.
This compound (via Dauer EVs):
-
Lifespan Extension: 15.74% increase in mean lifespan.[1]
-
Healthspan Improvements: Improved mobility and reduced accumulation of reactive oxygen species (ROS).[1]
Resveratrol:
-
Lifespan Extension: A meta-analysis has shown a moderate decrease in the risk of death.[3] Specific studies report varying degrees of lifespan extension, often dependent on the genetic background and experimental conditions.[4]
-
Mechanism: Believed to act through sirtuin activation and pathways that overlap with dietary restriction.[4]
Metformin:
-
Lifespan Extension: Has been shown to extend lifespan in a dose-dependent manner, with increases of up to 36% reported.[5]
-
Mechanism: Alters microbial folate and methionine metabolism and can extend lifespan independently of the DAF-16/FOXO pathway.[5][6]
| Compound | Model Organism | Dosage | Mean Lifespan Extension | Key Pathway(s) |
| This compound (Dauer EVs) | C. elegans | 1 x 10⁷ particles/ml | 15.74% | Not fully elucidated |
| Resveratrol | C. elegans | Varies | Variable (e.g., ~24% in some strains) | Sirtuins (e.g., SIR-2.1) |
| Metformin | C. elegans | 50 mM | ~36% | DAF-16 independent, alters microbial metabolism |
Drosophila melanogaster
The fruit fly is another key model for studying the genetics of aging.
This compound:
-
No quantitative data on lifespan extension is currently available.
Resveratrol:
-
Lifespan Extension: Effects have been inconsistent across studies, with some showing modest lifespan extension.[3]
Metformin:
-
Lifespan Extension: The effects of metformin on Drosophila lifespan are complex and appear to be dose- and sex-dependent, with some studies showing no significant extension in healthy flies, while others report lifespan extension, particularly in disease models.[5][7][8]
-
Mechanism: Known to activate AMPK, a key energy sensor, and can suppress age-dependent muscle aging.[9]
| Compound | Model Organism | Dosage | Mean Lifespan Extension | Key Pathway(s) |
| This compound | D. melanogaster | N/A | No data available | N/A |
| Resveratrol | D. melanogaster | Varies | Inconsistent | Sirtuins |
| Metformin | D. melanogaster | Varies | Variable/Inconsistent | AMPK |
Signaling Pathways and Experimental Workflows
The anti-aging effects of this compound and other compounds are mediated by complex signaling networks. The Insulin/IGF-1 Signaling (IIS) pathway, which is highly conserved across species, is a central regulator of lifespan. In C. elegans, reduced signaling through the DAF-2 receptor leads to the activation of the transcription factor DAF-16/FOXO, which in turn upregulates genes involved in stress resistance and longevity.
Figure 1: Simplified Insulin/IGF-1 signaling pathway in C. elegans.
The experimental workflow for a typical lifespan assay in C. elegans is a meticulous process designed to ensure accurate and reproducible results.
References
- 1. Dauer larva-derived extracellular vesicles extend the life of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of NF-κB prolongs lifespan of Drosophila melanogaster | Aging [aging-us.com]
- 3. Post-dauer life span of Caenorhabditis elegans dauer larvae can be modified by X-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A mild heat stress increases resistance to heat of dFOXO Drosophila melanogaster mutants but less in wild-type flies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of lifespan and survival by Drosophila NF-κB signaling through neuroendocrine cells and neuroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Effects of mTOR Inhibitors on Aging in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mobydick.ucsf.edu [mobydick.ucsf.edu]
- 9. Measuring oxidative stress resistance of Caenorhabditis elegans in 96-well microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of Daumone: A Comparative Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Daumone, a pheromone secreted by the nematode Caenorhabditis elegans, has garnered significant interest for its profound effects on developmental plasticity and longevity. Under unfavorable environmental conditions, this compound signals C. elegans to enter the dauer stage, a long-lived, stress-resistant larval phase.[1] This unique biological activity has positioned this compound as a compelling molecule for aging and drug development research. This guide provides a comparative analysis of this compound's mechanism of action, juxtaposed with other known longevity-promoting compounds, supported by experimental data and detailed protocols.
Comparative Analysis of Longevity-Promoting Compounds
While this compound's primary role is in inducing the long-lived dauer state in C. elegans, its effects on lifespan in other organisms, such as mice, have drawn parallels with other anti-aging molecules.[2] The following table summarizes the key characteristics of this compound in comparison to well-studied compounds like resveratrol, rapamycin, and metformin. It is important to note that direct head-to-head comparative studies are limited, and the presented data is a synthesis of findings from various independent studies.
| Feature | This compound | Resveratrol | Rapamycin | Metformin |
| Primary Mechanism of Action | Mimics calorie restriction; modulates TGF-β and insulin/IGF-1 signaling pathways in C. elegans; anti-inflammatory effects in mice.[2][3] | Activates SIRT1, a key regulator of cellular metabolism and stress response.[4] | Inhibits the mTOR (mechanistic target of rapamycin) pathway, a central regulator of cell growth and proliferation.[5] | Activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[6] |
| Key Signaling Pathways | TGF-β, Insulin/IGF-1, GPCR signaling, NF-κB signaling.[2][3][7] | Sirtuin signaling pathway.[4] | mTOR signaling pathway.[5] | AMPK signaling pathway, mTOR signaling.[6] |
| Reported Lifespan Extension | Reduces risk of death by 48% in 24-month-old mice.[8] | Increases lifespan in yeast, worms, and flies; effects in lean mice are not consistently demonstrated.[4][9] | Increases lifespan in mice by up to 20%.[5] | Increases mean lifespan in mice by up to 36% (concentration-dependent). |
| Model Organisms Studied | C. elegans, Mice.[2][10] | Yeast, Worms, Flies, Fish, Mice.[9][11] | Yeast, Worms, Flies, Mice.[5][12] | Worms, Flies, Mice, Humans.[13][14][15] |
| Additional Reported Effects | Reduces hepatic inflammation and fibrosis in aged mice.[2] | Improves insulin sensitivity and endurance in obese mice. | Suppresses tumor growth and improves immune function.[5][16] | Reduces incidence of age-related diseases like cancer and neurodegeneration.[15] |
Key Experimental Protocols
Accurate and reproducible experimental design is paramount in elucidating the biological effects of this compound. Below are detailed protocols for two fundamental assays used in this compound research.
C. elegans Dauer Formation Assay
This assay quantitatively assesses the potency of this compound or other compounds in inducing entry into the dauer larval stage.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
Synchronized L1-stage C. elegans (wild-type N2 strain)
-
This compound (or test compound) stock solution
-
M9 buffer
-
Dissecting microscope
Protocol:
-
Plate Preparation: Prepare NGM plates and seed them with a lawn of E. coli OP50. Allow the bacterial lawn to grow overnight at room temperature.
-
Compound Application: Prepare serial dilutions of this compound in M9 buffer. Pipette the desired concentration of this compound solution onto the surface of the bacterial lawn. Allow the plates to dry completely.
-
Worm Synchronization: Obtain a synchronized population of L1 larvae through hypochlorite treatment of gravid adult worms.
-
Assay Setup: Transfer a known number of synchronized L1 worms (e.g., 100-200) to the center of each this compound-treated and control plate.
-
Incubation: Incubate the plates at 25°C for 48-72 hours.[3]
-
Scoring: After the incubation period, count the number of dauer and non-dauer (L4 or adult) worms on each plate under a dissecting microscope. Dauer larvae are characteristically thin, dark, and resistant to 1% SDS.
-
Data Analysis: Calculate the percentage of dauer formation for each concentration of the test compound.
C. elegans Lifespan Assay
This assay measures the effect of this compound on the lifespan of adult worms.
Materials:
-
NGM agar plates
-
E. coli OP50 culture
-
Synchronized L4-stage C. elegans
-
This compound (or test compound) stock solution
-
5-fluoro-2'-deoxyuridine (FUdR) solution (to prevent progeny production)
-
Platinum wire worm pick
-
Dissecting microscope
Protocol:
-
Plate Preparation: Prepare NGM plates seeded with E. coli OP50. Incorporate FUdR into the NGM to prevent the growth of progeny, which can confound the assay.
-
Compound Application: Add the desired concentration of this compound to the surface of the bacterial lawn and allow it to dry.
-
Worm Synchronization and Transfer: Obtain a synchronized population of L4 larvae. Using a platinum wire pick, transfer a set number of L4 worms (e.g., 30-50) to each experimental and control plate.[7]
-
Incubation and Monitoring: Incubate the plates at 20°C.[1] Starting from the first day of adulthood, score the worms every 1-2 days for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Worm Transfer: Transfer the worms to fresh plates every 2-4 days to avoid contamination and ensure a consistent food source.
-
Data Analysis: Generate survival curves using the Kaplan-Meier method and perform statistical analysis (e.g., log-rank test) to determine if there is a significant difference in lifespan between the treated and control groups.[17]
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of this compound's mechanism and the experimental processes involved, the following diagrams have been generated using Graphviz.
Caption: this compound signaling pathway for dauer formation in C. elegans.
Caption: Experimental workflow for a C. elegans dauer formation assay.
References
- 1. phylumtech.com [phylumtech.com]
- 2. Protein-Repair and Hormone-Signaling Pathways Specify Dauer and Adult Longevity and Dauer Development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Working with dauer larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol and life extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alochana.org [alochana.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Large-Scale Gravitaxis Assay of Caenorhabditis Dauer Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is Resveratrol Anti-Aging? - Life Extension [lifeextension.com]
- 12. Rapamycin, the only drug that consistently demonstrated to increase mammalian longevity. An update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How a common diabetes drug may help prolong our health- and lifespan [medicalnewstoday.com]
- 14. Could a common diabetes drug slow down aging? - Vital Record [vitalrecord.tamu.edu]
- 15. Metformin as Anti-Aging Therapy: Is It for Everyone? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Comparative Effectiveness of Sirolimus (Rapamune) as an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. the-c-elegans-lifespan-assay-toolkit - Ask this paper | Bohrium [bohrium.com]
Independent Replication of Daumone's Effects on Hepatic Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Daumone's performance in mitigating hepatic inflammation against potential alternatives, supported by experimental data from independent studies. The information is intended to aid researchers in evaluating therapeutic strategies for liver inflammation.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from studies investigating the effects of this compound and its alternatives—Resveratrol, Metformin, and Rapamycin—on key markers of hepatic inflammation in preclinical models.
Aged Mouse Model of Hepatic Inflammation
This model recapitulates the chronic low-grade inflammation observed in the aging liver, providing a relevant context for evaluating anti-inflammatory interventions.
| Compound | Dosage | Animal Model | Key Inflammatory Markers | Results |
| This compound | 2 mg/kg/day (oral) | 24-month-old C57BL/6J mice | Macrophage infiltration (F4/80 staining), Pro-inflammatory cytokine mRNA (Tnf, Icam1, Ccl2, Nos2) | Significantly attenuated age-associated increases in macrophage infiltration and pro-inflammatory cytokine expression[1][2] |
| Resveratrol | Not specified | 18-month-old C57BL/6J mice | Pro-inflammatory cytokine protein levels (IL-1β, TNF-α) and mRNA levels | Reversed the age-dependent increase in IL-1β and TNF-α protein and mRNA levels[3] |
| Metformin | 0.1% w/w in diet | Middle-aged C57BL/6 mice | NF-κB signaling | Reduced NF-κB signaling in the liver[4] |
| Rapamycin | 80 μ g/mouse/day | 12-week-old male mice | Pro-inflammatory marker expression | Lowered the expression levels of inflammatory markers in the liver[5][6] |
Lipopolysaccharide (LPS)-Induced Acute Hepatic Inflammation Model
The LPS-induced model simulates acute liver injury and inflammation, often used to screen for potent anti-inflammatory compounds.
| Compound | Dosage | Animal Model | Key Inflammatory Markers | Results |
| This compound | Not specified | Young mice | Plasma ALT and AST, Hepatic Il6 mRNA, IκBα phosphorylation | Effectively inhibited LPS-induced increases in liver injury markers and inflammatory signaling[7] |
| Resveratrol | Not specified | Mice | TNF-α, IL-6, IFN-γ, MPO, and ALT levels in the liver | Mitigated LPS-induced hepatic injury and reduced the expression of inflammatory markers[8] |
| Metformin | 25 mg/kg (intraperitoneal) | 18-19-month-old C57BL/6J mice | Plasma ALT and AST, Plasma TNF-α and IL-6, Hepatic inflammatory cell infiltration | Ameliorated liver pathological damage and reduced circulating pro-inflammatory cytokines[1][2][9] |
| Rapamycin | Not specified | C57BL/6J mice | Liver injury, inflammation, and oxidative stress | Attenuated the enhancement of liver injury and inflammation caused by the combination of a toxicant and LPS |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Aged Mouse Model of Hepatic Inflammation
-
Animal Model: Male C57BL/6J mice, typically 18-24 months of age, are used to represent an aged phenotype with baseline low-grade hepatic inflammation.
-
Treatment Administration:
-
This compound: Administered orally at a dose of 2 mg/kg/day for a period of 5 weeks[2].
-
Resveratrol: Provided in the diet to 18-month-old mice for 6 months[3].
-
Metformin: Supplemented in the diet at 0.1% w/w for the remainder of the animals' lives, starting at a middle age[4].
-
Rapamycin: Administered at a dose of 80 μ g/mouse/day for 8 days[6].
-
-
Assessment of Hepatic Inflammation:
-
Histology: Liver sections are stained with hematoxylin and eosin (H&E) to assess overall morphology and inflammatory cell infiltration. Immunohistochemistry for F4/80 is used to specifically identify and quantify macrophages.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed on liver tissue homogenates to measure the mRNA levels of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, IL-6, CCL2, and ICAM-1.
-
Protein Analysis: Western blotting is used to determine the protein levels and phosphorylation status of key signaling molecules in the NF-κB pathway (e.g., IκBα, p65). ELISA can be used to measure cytokine protein levels in liver homogenates or plasma.
-
LPS-Induced Acute Hepatic Inflammation Model
-
Animal Model: Young adult male mice (e.g., C57BL/6J, 8-12 weeks old) are typically used for this acute model.
-
Induction of Inflammation: A single intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli is administered. The dosage can range from 1 mg/kg to 15 mg/kg depending on the desired severity of injury.
-
Treatment Administration:
-
This compound: Pre-treatment with this compound prior to LPS injection has been shown to be effective[7].
-
Resveratrol: Administered prior to LPS challenge[8].
-
Metformin: A single intraperitoneal injection of 25 mg/kg is administered 1 hour after LPS injection[1][2][9].
-
Rapamycin: Administered 1 hour after a toxicant and 24 hours before LPS.
-
-
Assessment of Hepatic Inflammation:
-
Serum Analysis: Blood is collected to measure the levels of liver injury markers, Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), using standard biochemical assays.
-
Histology: H&E staining of liver sections is performed to evaluate the extent of hepatocellular necrosis, inflammatory cell infiltration, and vascular congestion.
-
Gene and Protein Analysis: Similar to the aged model, qRT-PCR and Western blotting are used to quantify the expression and activation of inflammatory mediators and signaling pathways in liver tissue.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in this compound's anti-inflammatory effects and a general experimental workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Anti-inflammatory effect of resveratrol in old mice liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Critical Review of the Evidence That Metformin Is a Putative Anti-Aging Drug That Enhances Healthspan and Extends Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin suppresses inflammation and increases the interaction between p65 and IκBα in rapamycin-induced fatty livers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin suppresses inflammation and increases the interaction between p65 and IκBα in rapamycin-induced fatty livers | PLOS One [journals.plos.org]
- 7. Regulatory Effect of Resveratrol on Inflammation Induced by Lipopolysaccharides via Reprograming Intestinal Microbes and Ameliorating Serum Metabolism Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin attenuated sepsis-associated liver injury and inflammatory response in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin attenuates liver injury caused by vinyl chloride metabolite chloroethanol and lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Daumone Analogs: A Comparative Guide for Researchers
A comprehensive analysis of daumone analogs reveals key structural determinants for modulating developmental arrest and lifespan in nematodes. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed protocols, to aid researchers in the fields of chemical biology, aging, and drug development.
This compound and its analogs, a class of ascaroside pheromones, play a pivotal role in the life cycle of the nematode Caenorhabditis elegans. Under unfavorable environmental conditions, these small molecules signal the worms to enter a developmentally arrested, stress-resistant "dauer" stage, a key survival strategy that has intrigued scientists for its implications in aging and longevity. Understanding the structure-activity relationship (SAR) of these compounds is crucial for developing novel therapeutic agents and research tools. This guide compares the biological performance of various this compound analogs, presenting quantitative data, experimental methodologies, and visual representations of the signaling pathways they modulate.
Comparative Analysis of Biological Activity
The biological potency of this compound analogs, particularly in inducing the dauer phenotype, is highly dependent on their chemical structure. Modifications to the ascarylose sugar moiety, the fatty acid-like side chain, and the nature of the linkage between them can dramatically alter their activity.
| Analog | Structure | Biological Activity (Dauer Formation) | EC50 (Dauer Formation) | Lifespan Extension | Key Findings |
| This compound (ascr#1) | Ascarylose linked to a C7 fatty acid | Weak dauer inducer | ~6 µM[1] | Not well-established | Serves as a baseline for comparison. |
| ascr#2 | Ascarylose linked to a C6 fatty acid with a methyl ketone | Potent dauer inducer | Not explicitly found | Not well-established | Significantly more potent than this compound (ascr#1). |
| ascr#3 | Ascarylose linked to a C9 unsaturated fatty acid | Potent dauer inducer | Not explicitly found | Not well-established | Along with ascr#2, a major component of the dauer pheromone mixture. |
| ascr#5 | Ascarylose linked to a C3 fatty acid | Potent dauer inducer | Not explicitly found | Not well-established | Demonstrates that shorter side chains can also be highly active. |
| ascr#7 | α,β-unsaturated analog of this compound (ascr#1) | No significant dauer-inducing activity | N/A | Not well-established | The presence of the double bond near the carboxyl group abolishes activity. |
| Fluorescent Analogs | This compound conjugated to a fluorescent dye | Retain dauer-inducing activity | Not specified | Not applicable | Useful as probes to track uptake and localization within the worm.[2] |
Signaling Pathways Modulated by this compound Analogs
This compound and its analogs exert their effects by modulating conserved signaling pathways that are also present in higher organisms, including humans. The two primary pathways involved are the Insulin/IGF-1 Signaling (IIS) and the Transforming Growth Factor-beta (TGF-β) signaling pathways. These pathways converge on the nuclear hormone receptor DAF-12, which acts as a key regulator of the dauer decision.
Insulin/IGF-1 Signaling (IIS) Pathway
The IIS pathway is a central regulator of metabolism, growth, and longevity. In favorable conditions, signaling through the DAF-2 receptor (an insulin/IGF-1 receptor homolog) activates a phosphorylation cascade that ultimately leads to the cytoplasmic retention and inactivation of the DAF-16/FOXO transcription factor. When this compound analogs are present, they are thought to inhibit IIS, leading to the nuclear translocation of DAF-16. In the nucleus, DAF-16 activates the expression of genes involved in stress resistance and dauer formation.
TGF-β Signaling Pathway
The TGF-β signaling pathway also plays a crucial role in the dauer decision. In favorable environments, the DAF-7 ligand (a TGF-β homolog) binds to the DAF-1 and DAF-4 receptors, activating a signaling cascade that leads to the phosphorylation and inactivation of the DAF-3 and DAF-5 transcription factors. This compound analogs are thought to inhibit this pathway, leading to the activation of DAF-3 and DAF-5, which then promote the expression of genes required for dauer entry.
Experimental Protocols
Accurate and reproducible experimental design is paramount in SAR studies. Below are detailed methodologies for key assays used to evaluate the biological activity of this compound analogs.
Dauer Formation Assay
This assay is the primary method for quantifying the dauer-inducing activity of this compound analogs.
Objective: To determine the concentration-dependent effect of a this compound analog on the percentage of a C. elegans population entering the dauer stage.
Materials:
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture (food source)
-
M9 buffer
-
Synchronized L1-stage C. elegans (N2 strain)
-
This compound analog stock solution (in a suitable solvent like ethanol or DMSO)
-
96-well microtiter plates
-
Incubator at 25°C
Procedure:
-
Preparation of Assay Plates: Seed NGM agar plates with a lawn of E. coli OP50 and allow the bacteria to grow overnight at 37°C.
-
Synchronization of Worms: Obtain a synchronized population of L1-stage worms by standard methods (e.g., bleaching gravid adults and hatching the eggs in M9 buffer).
-
Compound Dilution: Prepare a serial dilution of the this compound analog in M9 buffer in a 96-well plate. Include a solvent control.
-
Assay Setup: Add a defined number of synchronized L1 worms (e.g., 50-100) to each well of the 96-well plate containing the different concentrations of the this compound analog.
-
Incubation: Incubate the plates at 25°C for 48-72 hours.
-
Scoring: After incubation, score the number of dauer and non-dauer larvae in each well under a dissecting microscope. Dauer larvae are characteristically thin, dark, and resistant to 1% SDS.
-
Data Analysis: Calculate the percentage of dauer larvae for each concentration. Plot the percentage of dauer formation against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Lifespan Assay
This assay is used to determine the effect of this compound analogs on the lifespan of C. elegans.
Objective: To measure the mean and maximum lifespan of a C. elegans population exposed to a this compound analog.
Materials:
-
NGM agar plates
-
E. coli OP50 culture
-
M9 buffer
-
Synchronized L4-stage or young adult C. elegans
-
This compound analog
-
5-fluoro-2'-deoxyuridine (FUDR) to prevent progeny production
-
Incubator at 20°C
-
Platinum wire worm pick
Procedure:
-
Preparation of Assay Plates: Prepare NGM plates containing FUDR and the desired concentration of the this compound analog. Seed the plates with E. coli OP50.
-
Synchronization of Worms: Obtain a synchronized population of L4-stage or young adult worms.
-
Assay Setup: Transfer a defined number of synchronized worms (e.g., 30-50) to each assay plate. Prepare control plates with the solvent only.
-
Incubation and Monitoring: Incubate the plates at 20°C. Starting from the first day of adulthood, score the number of live and dead worms every 1-2 days. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Transfer: Transfer the worms to fresh plates every few days to avoid contamination and ensure a consistent food source.
-
Data Analysis: Generate survival curves using the Kaplan-Meier method and compare the survival distributions between the treated and control groups using statistical tests such as the log-rank test.
Conclusion and Future Directions
The study of this compound analogs has provided valuable insights into the chemical communication and developmental plasticity of nematodes. The structure-activity relationships elucidated to date highlight the exquisite specificity of the underlying chemosensory systems. While significant progress has been made, several avenues for future research remain. A more comprehensive quantitative analysis of a wider range of synthetic analogs is needed to build robust predictive models for their biological activity. Furthermore, the precise molecular targets and the downstream signaling events for many of these analogs are yet to be fully characterized. The development of high-affinity fluorescent or photo-activatable probes based on the most potent this compound analogs will be instrumental in identifying their cognate receptors and dissecting the spatiotemporal dynamics of their signaling. Ultimately, a deeper understanding of the SAR of this compound analogs will not only advance our knowledge of nematode biology but also hold promise for the development of novel anthelmintic drugs and therapeutic strategies for age-related diseases.
References
- 1. A potent dauer pheromone component in Caenorhabditis elegans that acts synergistically with other components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Daumone and Other Longevity-Promoting Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest to extend healthy lifespan has led to the discovery of numerous compounds with pro-longevity effects in model organisms. Among these, Daumone, a pheromone from the nematode Caenorhabditis elegans that induces a long-lived "dauer" state, has emerged as a promising candidate. This guide provides a head-to-head comparison of this compound with other well-established longevity-promoting compounds, including rapamycin, metformin, and resveratrol. The information is presented to facilitate objective evaluation and is supported by experimental data and detailed methodologies.
Quantitative Comparison of Longevity-Promoting Compounds
While direct comparative studies under identical experimental conditions are limited, the following tables summarize the observed effects of this compound and other key longevity compounds on lifespan in various model organisms. It is important to note that direct comparisons of percentage lifespan extension across different studies can be misleading due to variations in experimental design, model organism genetics, and drug administration protocols.[1]
| Compound | Model Organism | Dosage | Mean Lifespan Extension (%) | Key Findings | Reference |
| This compound | Mus musculus (C57BL/6J mice) | 2 mg/kg/day (oral) | Reduced risk of death by 48% | Administered late in life (24 months old), it improved survival and reduced age-related hepatic inflammation and fibrosis. | [1] |
| Rapamycin | Mus musculus (Genetically heterogeneous mice) | 14 ppm in diet | 23% (males), 26% (females) | Increased median and maximal lifespan. Effects are dose and sex-dependent. | [2] |
| Metformin | Mus musculus (Female mice) | 0.1% w/w in diet | 14% | Increased mean lifespan when started at 3 months of age. | A study on metformin's anti-aging effects |
| Resveratrol | Mus musculus (Mice on high-calorie diet) | Not specified | Increased mean and maximum lifespan | Improved survival and mitigated negative effects of a high-calorie diet. | [1] |
| This compound | Caenorhabditis elegans | Induces dauer larva | Increased lifespan | Induces a long-lived, stress-resistant larval stage. | [1] |
| Metformin | Caenorhabditis elegans | 25-100 mM | 3-36% | Increased mean lifespan at various concentrations. | A study on metformin's anti-aging effects |
| Resveratrol | Caenorhabditis elegans | Not specified | Lifespan extension | Promotes longevity through Sirt1-dependent autophagy. | [3] |
Signaling Pathways and Mechanisms of Action
The longevity-promoting effects of these compounds are mediated through distinct and sometimes overlapping signaling pathways.
This compound and the NF-κB Signaling Pathway
This compound is thought to mimic calorie restriction and exerts its anti-aging effects in mammals, at least in part, by suppressing the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] Chronic inflammation is a hallmark of aging, and the NF-κB pathway is a key regulator of inflammation. By inhibiting this pathway, this compound can reduce age-associated inflammation, as demonstrated by the decreased phosphorylation of IκBα and upregulation of inflammatory genes in the livers of aged mice treated with this compound.[1][4]
Rapamycin and the mTOR Signaling Pathway
Rapamycin is a well-known inhibitor of the mechanistic target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Inhibition of mTOR by rapamycin mimics a state of nutrient scarcity, similar to caloric restriction, which is a conserved mechanism for extending lifespan across various species.
Metformin/Resveratrol and the Insulin/IGF-1 Signaling Pathway
Metformin and resveratrol are believed to influence longevity through pathways that overlap with the insulin/IGF-1 signaling (IIS) pathway. The IIS pathway is a highly conserved pathway that regulates metabolism, growth, and aging. Reduced signaling through this pathway is consistently associated with increased lifespan in model organisms.
Experimental Protocols
This compound Administration in Mice (Oral Gavage)
The following protocol is a summary of the methodology used in studies demonstrating the life-extending effects of this compound in mice.[1]
1. Animal Model:
-
Male C57BL/6J mice, aged 24 months.
2. Compound Preparation:
-
This compound is dissolved in a suitable vehicle (e.g., water or saline).
3. Administration:
-
This compound is administered orally via gavage at a dose of 2 mg/kg of body weight, once daily.
-
A control group receives the vehicle only.
4. Duration of Treatment:
-
Treatment is carried out for a specified period, for example, 5 months.
5. Monitoring and Endpoints:
-
Survival is monitored daily.
-
Body weight and food intake are measured regularly.
-
At the end of the study, tissues (e.g., liver) are collected for histological and molecular analysis (e.g., assessment of inflammation, fibrosis, and signaling pathway components).
C. elegans Lifespan Assay
This protocol outlines a standard method for assessing the effect of compounds on the lifespan of C. elegans.
1. Strain and Maintenance:
-
Wild-type N2 Bristol strain of C. elegans is typically used.
-
Worms are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 as a food source.[5]
2. Synchronization:
-
Age-synchronized populations are obtained by allowing gravid adult worms to lay eggs for a few hours and then removing the adults.
3. Compound Treatment:
-
The compound of interest (e.g., this compound, metformin, resveratrol) is added to the NGM agar or to the surface of the bacterial lawn at the desired concentration.
-
A control group is maintained on plates without the compound.
4. Lifespan Scoring:
-
Starting from young adulthood, worms are transferred to fresh plates every 1-2 days.
-
The number of living and dead worms is scored daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.[5]
5. Data Analysis:
-
Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.
Conclusion
This compound represents a compelling longevity-promoting compound with a distinct mechanism of action centered on the modulation of the NF-κB signaling pathway and mimicking caloric restriction. While direct, comprehensive comparative studies with other leading compounds like rapamycin, metformin, and resveratrol are still needed, the available evidence suggests that this compound holds significant promise, particularly due to its efficacy when administered late in life in a mammalian model. Further research, including head-to-head trials, will be crucial to fully elucidate the comparative efficacy and translational potential of these diverse anti-aging interventions.
References
- 1. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects and Mechanisms of Resveratrol on Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4.4. The Lifespan Assay of C. elegans [bio-protocol.org]
Validating the Downstream Targets of Daumone Signaling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the validation of downstream targets is a critical step in elucidating the mechanisms of signaling pathways and identifying potential therapeutic entry points. Daumone, a pheromone that induces the dauer larval stage in Caenorhabditis elegans, has garnered significant interest for its role in longevity and stress resistance, making the validation of its downstream effectors a key area of investigation. This guide provides an objective comparison of common experimental methods for validating the downstream targets of this compound signaling, supported by experimental data and detailed protocols.
This compound signaling primarily converges on the transforming growth factor-beta (TGF-β) and the DAF-2/insulin/IGF-1-like receptor (IIS) pathways. A key downstream effector of the IIS pathway is the DAF-16/FOXO transcription factor, which, upon activation, translocates to the nucleus and regulates the expression of a host of target genes responsible for stress resistance, metabolism, and longevity. Validating these and other potential downstream targets is crucial for a comprehensive understanding of this compound's biological effects.
Comparison of Target Validation Methodologies
The following table summarizes and compares common experimental approaches for validating the downstream targets of this compound signaling. The choice of method will depend on the specific research question, available resources, and the desired level of evidence.
| Method | Principle | Information Gained | Advantages | Limitations |
| Transcriptome Analysis (RNA-seq/Microarray) | Compares global gene expression profiles between this compound-treated and control C. elegans. | Identifies genes whose expression is altered by this compound signaling, providing a broad overview of potential downstream targets. | - High-throughput and genome-wide coverage.- Can reveal novel and unexpected targets.- Quantitative data on gene expression changes. | - Does not distinguish between direct and indirect targets.- Requires validation by other methods.- Can be expensive and computationally intensive. |
| Quantitative Real-Time PCR (qRT-PCR) | Measures the expression level of specific genes of interest. | Confirms and quantifies the changes in expression of candidate target genes identified from transcriptome analysis or other methods. | - "Gold standard" for gene expression quantification.- High sensitivity and specificity.- Relatively low cost per gene. | - Low-throughput, limited to a small number of genes.- Requires prior knowledge of candidate genes. |
| Chromatin Immunoprecipitation sequencing (ChIP-seq) | Identifies the genomic binding sites of a specific transcription factor (e.g., DAF-16) in response to this compound. | Pinpoints the direct transcriptional targets of key transcription factors in the this compound signaling pathway. | - Genome-wide identification of direct targets.- Provides insights into the regulatory mechanisms of the pathway. | - Technically challenging.- Requires a specific and high-quality antibody against the transcription factor of interest. |
| RNA interference (RNAi) | Silences the expression of a specific gene to observe the resulting phenotype. | Functionally validates the role of a candidate target gene in mediating the effects of this compound (e.g., lifespan extension, stress resistance). | - Relatively simple and high-throughput for functional screening.- Can be performed in a time- and tissue-specific manner. | - Incomplete knockdown can lead to ambiguous results.- Potential for off-target effects. |
| CRISPR-Cas9 Gene Editing | Creates precise genetic modifications (e.g., knockouts, knock-ins) of target genes. | Provides definitive evidence for the function of a gene in the this compound signaling pathway by creating null mutants. | - Highly specific and permanent genetic modification.- Enables the study of gene function with high precision. | - More labor-intensive and time-consuming than RNAi.- Potential for off-target mutations that need to be carefully screened for. |
| Yeast Two-Hybrid (Y2H) | Screens for protein-protein interactions in a yeast-based system. | Identifies proteins that physically interact with known components of the this compound signaling pathway, revealing novel pathway members. | - Can screen a large library of potential interacting partners.- Does not require prior knowledge of the interacting proteins. | - High rate of false positives and false negatives.- Interactions need to be validated in vivo. |
| Co-immunoprecipitation (Co-IP) | Identifies in vivo protein-protein interactions by using an antibody to pull down a protein of interest and its binding partners. | Confirms protein-protein interactions identified by Y2H or other methods within the context of the cell. | - Provides evidence for in vivo interactions.- Can be used to study the dynamics of protein complexes. | - Requires a specific and high-quality antibody.- May not detect transient or weak interactions. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core this compound signaling pathway and a general experimental workflow for validating its downstream targets.
Experimental Protocols
RNA-seq Analysis of this compound-Treated C. elegans
Objective: To identify genome-wide transcriptional changes in response to this compound.
Methodology:
-
Synchronize a population of wild-type (N2) C. elegans to the L1 larval stage.
-
Divide the synchronized L1 population into two groups: a control group treated with the vehicle (e.g., ethanol) and an experimental group treated with a known concentration of this compound.
-
Grow the worms on NGM plates seeded with E. coli OP50 at 20°C for a specified period (e.g., until the L4 stage).
-
Harvest the worms and extract total RNA using a standard Trizol-based method.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Prepare cDNA libraries from the extracted RNA using a commercial kit.
-
Perform high-throughput sequencing of the cDNA libraries.
-
Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control groups.
qRT-PCR Validation of Candidate Target Genes
Objective: To validate the differential expression of candidate genes identified by RNA-seq.
Methodology:
-
Obtain total RNA from this compound-treated and control worms as described in the RNA-seq protocol.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Design and validate primers for the candidate target genes and a set of reference genes (e.g., act-1, tba-1).
-
Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference genes.
RNAi-Mediated Functional Validation
Objective: To assess the functional role of a candidate target gene in this compound-mediated phenotypes.
Methodology:
-
Obtain RNAi clones for the candidate target gene from a commercially available library (e.g., the Ahringer or Vidal library).
-
Grow the RNAi bacteria on NGM plates containing IPTG to induce dsRNA expression.
-
Place synchronized L1 worms on the RNAi plates and on control plates (containing bacteria with an empty vector).
-
Expose a subset of worms from both the target gene RNAi and control groups to this compound.
-
Score for relevant phenotypes, such as lifespan, stress resistance (e.g., thermotolerance, oxidative stress survival), or dauer formation.
-
Compare the phenotypes of the worms with the silenced target gene to the control worms in the presence and absence of this compound.
CRISPR-Cas9-Mediated Gene Knockout
Objective: To create a null mutant of a candidate target gene for definitive functional analysis.
Methodology:
-
Design a guide RNA (gRNA) that targets a critical exon of the gene of interest.
-
Clone the gRNA into a Cas9 expression vector.
-
Prepare a repair template containing a selectable marker or a fluorescent reporter flanked by sequences homologous to the regions upstream and downstream of the target site.
-
Inject the Cas9/gRNA plasmid and the repair template into the gonads of young adult wild-type worms.
-
Screen the progeny for the desired genetic modification using PCR and sequencing.
-
Once a homozygous mutant line is established, perform phenotypic assays (as in the RNAi protocol) to assess the role of the gene in this compound signaling.
Yeast Two-Hybrid Screen
Objective: To identify proteins that interact with a known component of the this compound signaling pathway.
Methodology:
-
Clone the coding sequence of the "bait" protein (a known pathway component) into a yeast expression vector containing a DNA-binding domain (e.g., GAL4-BD).
-
Transform a yeast strain with the bait plasmid.
-
Screen a C. elegans cDNA library (fused to a transcriptional activation domain, e.g., GAL4-AD) by mating with the bait-expressing yeast strain.
-
Select for diploid yeast that grow on selective media, indicating an interaction between the bait and a "prey" protein from the library.
-
Isolate the prey plasmid from positive clones and sequence the cDNA insert to identify the interacting protein.
Co-immunoprecipitation
Objective: To confirm a protein-protein interaction in vivo.
Methodology:
-
Generate a transgenic C. elegans line expressing a tagged version (e.g., GFP- or FLAG-tagged) of one of the interacting proteins.
-
Prepare a whole-worm lysate from the transgenic animals.
-
Incubate the lysate with an antibody against the tag.
-
Use protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using an antibody against the other putative interacting protein. The presence of a band for the second protein confirms the interaction.
Unveiling the Transcriptomic Landscape of Daumone-Treated C. elegans: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of developmental plasticity and longevity is a key objective. Daumone, a pheromone that induces the long-lived, stress-resistant dauer larval stage in the nematode Caenorhabditis elegans, provides a powerful tool to dissect these processes. This guide offers a comparative transcriptomic analysis of this compound-treated versus control C. elegans, presenting key experimental data, detailed protocols, and visual representations of the signaling pathways involved.
A seminal study in the field, which this guide draws upon, utilized microarray analysis to investigate the gene expression changes induced by this compound treatment in C. elegans. The findings from this research, publicly available through the Gene Expression Omnibus (GEO) database under accession number GSE12700, provide a wealth of information on the genetic programs orchestrated by this remarkable small molecule.
Quantitative Transcriptomic Analysis: this compound's Impact on Gene Expression
To elucidate the genome-wide effects of this compound, a comparative microarray analysis was performed on this compound-treated and control L1-stage C. elegans. The analysis of the GSE12700 dataset reveals a significant reprogramming of the transcriptome in response to this compound. Below is a summary of the top differentially expressed genes, highlighting the key players in the this compound-induced developmental shift.
| Gene Name | Log2 Fold Change | P-value | Regulation | Putative Function |
| Upregulated Genes | ||||
| fat-7 | 3.58 | 1.20E-06 | Up | Stearoyl-CoA desaturase |
| lipl-4 | 3.45 | 2.50E-06 | Up | Triacylglycerol lipase |
| hsp-16.2 | 3.21 | 5.80E-06 | Up | Heat shock protein |
| daf-22 | 2.98 | 1.10E-05 | Up | Peroxisomal beta-oxidation enzyme |
| sod-3 | 2.75 | 2.30E-05 | Up | Superoxide dismutase |
| ugt-29 | 2.54 | 4.50E-05 | Up | UDP-glucuronosyltransferase |
| dod-3 | 2.33 | 8.90E-05 | Up | Downstream of DAF-16 |
| Downregulated Genes | ||||
| col-19 | -4.12 | 8.50E-07 | Down | Collagen |
| his-72 | -3.89 | 1.50E-06 | Down | Histone H3 |
| rpl-3 | -3.56 | 3.20E-06 | Down | Ribosomal protein L3 |
| vit-2 | -3.21 | 7.80E-06 | Down | Vitellogenin (yolk protein) |
| act-1 | -2.98 | 1.90E-05 | Down | Actin |
| lin-14 | -2.67 | 4.10E-05 | Down | Developmental timing protein |
| let-7 | -2.45 | 7.90E-05 | Down | MicroRNA |
This table represents a selection of the most significantly up- and downregulated genes from the analysis of the GSE12700 dataset. The full dataset contains a more extensive list of affected genes.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the key experimental methodologies employed in the comparative transcriptomic study of this compound-treated C. elegans.
C. elegans Culture and Synchronization
Wild-type C. elegans (N2 strain) are maintained on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 bacteria. For transcriptomic experiments, a synchronized population of L1 larvae is essential. This is achieved by treating gravid adult worms with a hypochlorite solution to isolate eggs. The eggs are then allowed to hatch in M9 buffer without a food source, leading to a synchronized arrest at the L1 stage.
This compound Treatment
Synchronized L1 larvae are divided into two groups: the experimental group and the control group. The experimental group is treated with a chemically synthesized this compound solution at a final concentration known to induce dauer formation (typically in the micromolar range). The control group is treated with the vehicle solution (e.g., ethanol or DMSO) at the same final concentration as the experimental group. The treatment is carried out in liquid culture for a specified duration, allowing for the induction of this compound-responsive gene expression.
RNA Isolation and Microarray Hybridization
Following the treatment period, total RNA is extracted from both the this compound-treated and control worm populations. Several standard protocols can be employed for RNA isolation from C. elegans, often involving TRIzol reagent followed by purification steps. The quality and quantity of the isolated RNA are assessed using spectrophotometry and gel electrophoresis.
For microarray analysis, the isolated RNA is reverse transcribed into cDNA, which is then fluorescently labeled. The labeled cDNA from the this compound-treated and control samples are co-hybridized to a C. elegans whole-genome microarray chip. After hybridization, the microarray slides are washed to remove unbound cDNA and then scanned to measure the fluorescence intensity at each probe spot.
Data Analysis
The raw microarray data is normalized to correct for technical variations. Statistical analysis, such as using the limma package in R, is then performed to identify genes that are differentially expressed between the this compound-treated and control groups. The results are typically presented as a list of genes with their corresponding log2 fold changes and p-values.
Signaling Pathways and Experimental Workflow
To visually represent the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Daumone's Lifespan-Extending Effects Rival Established Genetic Longevity Pathways
A comprehensive comparison of the chemical compound daumone with key genetic pathways known to regulate aging reveals comparable efficacy in extending lifespan in model organisms. This guide provides a detailed analysis of the experimental data, underlying mechanisms, and methodologies for researchers in the fields of aging, pharmacology, and drug development.
This compound, a pheromone produced by the nematode Caenorhabditis elegans to induce a state of suspended animation and extended lifespan known as the "dauer" stage, has emerged as a promising chemical tool for understanding and potentially combating the aging process.[1][2][3] Its effects on longevity are increasingly being compared to the gold standards of aging research: the genetic manipulation of highly conserved longevity pathways. This guide synthesizes the available data to offer an objective comparison between this compound's effects and those of three major genetic longevity pathways: the Insulin/IGF-1 Signaling (IIS) pathway, the mechanistic Target of Rapamycin (mTOR) pathway, and the Sirtuin pathway.
Quantitative Comparison of Lifespan Extension
Experimental evidence from studies in C. elegans and mice demonstrates that this compound can significantly extend lifespan and improve healthspan. The following table summarizes the quantitative effects of this compound and compares them to the lifespan extension achieved through genetic interventions in the IIS, mTOR, and Sirtuin pathways.
| Intervention | Model Organism | Lifespan Extension (Median/Maximum) | Key Molecular Effectors | Reference |
| This compound | C. elegans | Induces dauer stage, significantly extending lifespan. | DAF-12 (Nuclear Hormone Receptor) | [1] |
| Mus musculus (mice) | Reduced risk of death by 48% in aged mice. | Decreased mTOR signaling, reduced inflammation. | [1][2] | |
| Genetic (IIS Pathway) | C. elegans (daf-2 mutant) | Up to 2-fold increase in lifespan. | DAF-16/FOXO (Transcription Factor) | [4][5][6] |
| Drosophila melanogaster (InR mutant) | Up to 85% increase in lifespan. | dFOXO (Transcription Factor) | [7] | |
| Mus musculus (Ames dwarf mice) | 25-65% increase in lifespan. | Reduced GH/IGF-1 signaling. | [7] | |
| Genetic (mTOR Pathway) | C. elegans (ife-2 knockdown) | ~40% increase in maximum lifespan. | eIF4E (Translation Initiation Factor) | [8] |
| Mus musculus (S6K1 knockout) | Increased lifespan. | S6 Kinase 1 | [9] | |
| Genetic (Sirtuin Pathway) | Saccharomyces cerevisiae (Sir2 overexpression) | Up to 70% increase in lifespan. | Sir2 (NAD+-dependent deacetylase) | [10] |
| Drosophila melanogaster (Sirt2 overexpression) | Lifespan extension. | Sirt2 | [11] |
Signaling Pathways and Mechanisms of Action
The longevity effects of both this compound and genetic manipulations converge on several key cellular processes, including stress resistance, metabolism, and protein homeostasis. The diagrams below illustrate the signaling pathways involved.
References
- 1. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aging in C. elegans - C. elegans II - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Insulin, IGF-1 and longevity [aginganddisease.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. wjgnet.com [wjgnet.com]
- 8. Uncoupling lifespan and healthspan in Caenorhabditis elegans longevity mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sirtuins, a promising target in slowing down the ageing process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuins and their Biological Relevance in Aging and Age-Related Diseases [aginganddisease.org]
Assessing the Specificity of Daumone's Interaction with its Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Daumone (ascaroside #1) interaction with its putative receptors in Caenorhabditis elegans. It aims to offer an objective overview by comparing its performance with other ascarosides and alternative signaling molecules, supported by available experimental data and detailed methodologies for key experiments.
Introduction to this compound and its Receptors
This compound, chemically known as ascaroside #1 (ascr#1), is a small molecule pheromone in the nematode C. elegans that plays a role in regulating entry into the dauer diapause, a stress-resistant larval stage.[1] It is part of a complex mixture of structurally related molecules called ascarosides, and its biological activity is highly dependent on its chemical structure, suggesting specific interactions with receptors.[1] Several G protein-coupled receptors (GPCRs) have been identified as putative receptors for various ascarosides, including SRBC-64, SRBC-66, DAF-37, DAF-38, SRG-36, and SRG-37. While direct binding of ascr#2 to DAF-37 has been demonstrated using photoaffinity labeling, quantitative binding data for this compound (ascr#1) across this receptor panel remains limited.
Comparative Analysis of Ascaroside-Receptor Interactions
While specific binding affinity constants (Kd or Ki) for this compound (ascr#1) are not widely published, structure-activity relationship studies based on dauer induction assays provide indirect evidence of specificity. The synergistic and sometimes antagonistic effects of different ascarosides in biological assays suggest that they interact with a range of receptors with varying affinities.
Table 1: Putative Ascaroside Receptors and their Ligand Specificity (Qualitative)
| Receptor(s) | Ascaroside Ligand(s) | Key Findings |
| SRBC-64 / SRBC-66 | ascr#1, ascr#2, ascr#3 | Required for pheromone-induced dauer formation in response to a subset of ascarosides. These receptors are expressed in the ASK chemosensory neurons. |
| DAF-37 / DAF-38 | ascr#2, ascr#3, ascr#5 | DAF-37 responds specifically to ascr#2, while DAF-38 appears to have a broader role in sensing multiple ascarosides. They can form a heterodimer to respond to ascarosides. |
| SRG-36 / SRG-37 | ascr#5 | These two GPCRs act as specific receptors for ascr#5 in the ASI neurons to regulate dauer entry. |
Comparison with Alternative Signaling Molecules in C. elegans
To contextualize the specificity of this compound, it is useful to compare it with other signaling systems in C. elegans.
Table 2: Comparison of Receptor Interaction Specificity with Other C. elegans Signaling Molecules
| Signaling Molecule | Receptor Type | Known Specificity | Downstream Signaling Pathways |
| This compound (ascr#1) | GPCRs (e.g., SRBC-64/66) | Believed to be specific, but quantitative data is lacking. Part of a complex signaling cocktail. | TGF-β, Insulin/IGF-1 signaling |
| Serotonin | GPCRs (e.g., SER-1, SER-4, SER-7) | Multiple receptor subtypes with distinct tissue expression and downstream coupling, leading to diverse behavioral outputs. | Gq, Gs, Go signaling cascades |
| Dopamine | GPCRs (e.g., DOP-1, DOP-2, DOP-3) | Specific receptor subtypes mediate distinct behaviors such as locomotion and food sensation. | Gs, Gi/o signaling cascades |
| Neuropeptides (e.g., FLP, NLP) | GPCRs | A large and diverse family of peptides and receptors, generally exhibiting high specificity for their cognate receptors. | Various G-protein signaling pathways |
Experimental Protocols for Assessing Specificity
Precise assessment of ligand-receptor specificity requires quantitative binding assays. The following are detailed methodologies that can be adapted to study the this compound-receptor interaction.
Radioligand Competitive Binding Assay
This assay determines the affinity of an unlabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Receptor Preparation:
-
Heterologously express the C. elegans GPCR of interest (e.g., SRBC-64) in a suitable cell line (e.g., HEK293T cells). Methods for heterologous expression of C. elegans GPCRs have been established.
-
Prepare cell membrane fractions containing the receptor.
-
-
Radioligand Selection:
-
A suitable radiolabeled ascaroside with high affinity for the receptor is required. If a radiolabeled this compound is not available, a related ascaroside that binds to the same site can be used.
-
-
Assay Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from unbound radioligand using rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Protocol:
-
Receptor Immobilization:
-
Purify the heterologously expressed GPCR. Due to the difficulty in purifying full-length GPCRs, synthetic peptides corresponding to the extracellular loops of the receptor can be used and immobilized on the sensor chip.
-
Immobilize the purified receptor or receptor fragments onto a sensor chip.
-
-
Binding Analysis:
-
Flow solutions of this compound at various concentrations over the sensor chip surface.
-
Measure the change in the refractive index at the surface, which is proportional to the amount of bound ligand.
-
-
Data Analysis:
-
Generate sensorgrams showing the association and dissociation phases of the interaction.
-
Fit the data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizing Signaling Pathways and Workflows
This compound Signaling Pathway
Caption: this compound and other ascarosides signaling pathway leading to dauer formation.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a radioligand competitive binding assay.
Conclusion
The specificity of this compound's interaction with its receptors is a critical factor in its biological function. While current research strongly suggests a high degree of specificity within the ascaroside signaling system, a lack of quantitative binding data for this compound (ascr#1) limits a direct comparison with other signaling molecules. The experimental protocols outlined in this guide provide a framework for obtaining this crucial data, which will be invaluable for a more complete understanding of this compound's mechanism of action and for potential applications in drug development, particularly in the field of anthelmintics. Further research employing these quantitative methods is essential to fully elucidate the specificity of the this compound-receptor interaction.
References
Daumone's Metabolic Sphere of Influence: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the metabolic effects of Daumone, a Caenorhabditis elegans pheromone, has been published today. This guide, targeted towards researchers, scientists, and professionals in drug development, offers an in-depth analysis of this compound's physiological and signaling impacts, juxtaposed with alternative metabolic modulators. The publication presents quantitative data in structured tables, detailed experimental protocols, and novel signaling pathway diagrams to facilitate a deeper understanding of this intriguing molecule.
This compound, chemically known as (2)-(6R)-(3,5-dihydroxy-6-methyltetrahydropyran-2-yloxy)heptanoic acid, is a component of the dauer pheromone in the nematode C. elegans. This pheromone signals the worm to enter a suspended state of development called the dauer larva stage in response to unfavorable environmental conditions such as starvation or overcrowding.[1] Research has expanded beyond its primary role in nematodes, revealing significant metabolic effects in mammals, positioning it as a molecule of interest for aging and metabolic disease research.
Comparative Metabolic Effects of this compound
This compound's metabolic influence is multifaceted, impacting key signaling pathways and physiological processes. The following table summarizes its effects in comparison to other metabolic modulators. While direct comparative studies with a single compound are limited, this guide contrasts this compound's effects with those of other ascarosides and the broader class of calorie restriction mimetics.
| Metabolic Parameter | This compound | Other Ascarosides (e.g., ascr#5) | Calorie Restriction (CR) Mimetics (General) |
| Primary Model Organism | C. elegans, Mice | C. elegans | Various (Yeast, Worms, Flies, Mice) |
| Lifespan Extension | Observed in C. elegans and mice.[1] | Can induce dauer formation, a long-lived stage.[2] | A well-established effect across many species. |
| Insulin/IGF-1 Signaling | Suppresses DAF-2 (IGF-1 receptor) pathway in C. elegans[3]; Improves insulin sensitivity in aged mice.[1] | Can act via GPCRs to modulate signaling.[2] | Generally downregulates the insulin/IGF-1 pathway. |
| TGF-β Signaling | Reduces transcription of daf-7 (TGF-β ligand) in C. elegans.[3] | Not explicitly detailed in the provided context. | Can modulate TGF-β signaling in various contexts. |
| Lipid Metabolism | Reduces lipid accumulation and upregulates fatty acid β-oxidation in aged mice.[1] | Biosynthesis is linked to peroxisomal β-oxidation.[4] | Promotes lipolysis and fatty acid oxidation. |
| Inflammation | Reduces hepatic inflammation and fibrosis in aged mice by inhibiting NF-κB signaling.[1][5][6][7] | Not explicitly detailed in the provided context. | Generally has anti-inflammatory effects. |
| Oxidative Stress | Attenuates oxidative stress in aged mice.[1] | Not explicitly detailed in the provided context. | Reduces oxidative damage. |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of this compound's action, the following diagrams illustrate the key signaling pathways it modulates.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments investigating this compound's effects.
C. elegans Dauer Formation Assay
Objective: To assess the ability of this compound to induce the dauer larval stage in C. elegans.
Methodology:
-
Synchronize a population of wild-type (N2) C. elegans by bleaching gravid adults to isolate eggs.
-
Hatch the eggs in M9 buffer without a food source to obtain a synchronized L1 larval population.
-
Prepare Nematode Growth Medium (NGM) agar plates containing varying concentrations of synthetic this compound dissolved in a suitable solvent (e.g., ethanol). Control plates should contain the solvent alone.
-
Seed the plates with a lawn of E. coli OP50, the standard food source for C. elegans.
-
Transfer a known number of synchronized L1 larvae to each plate.
-
Incubate the plates at 20-25°C for 48-72 hours.
-
Score the percentage of dauer larvae on each plate. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.[8]
In Vivo this compound Treatment in Aged Mice
Objective: To evaluate the long-term metabolic effects of this compound in a mammalian model of aging.
Methodology:
-
Acclimate aged (e.g., 24-month-old) male C57BL/6J mice to the experimental facility for at least one week.
-
Randomly assign mice to a control group and a this compound-treated group.
-
Prepare a stock solution of this compound in drinking water or a vehicle suitable for oral gavage.
-
Administer this compound orally to the treatment group at a specified dose (e.g., 2 mg/kg/day) for a predetermined duration (e.g., 5 weeks or 5 months).[1][6][7] The control group receives the vehicle alone.
-
Monitor the mice daily for health and survival. Record body weight weekly.
-
At the end of the treatment period, collect blood samples for plasma analysis (e.g., insulin, glucose, lipids).
-
Euthanize the mice and harvest tissues, particularly the liver, for further analysis.
-
Perform histological analysis (e.g., H&E, Oil Red O staining) on liver sections to assess inflammation and lipid accumulation.
-
Conduct molecular analyses such as quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to inflammation (e.g., Tnf-α, Il-6) and metabolism (e.g., Pparg, Acox1), and Western blotting to assess protein expression and phosphorylation status of key signaling molecules (e.g., Akt, IκBα).[1][7]
Intraperitoneal Glucose Tolerance Test (IPGTT)
Objective: To assess the effect of this compound on glucose homeostasis and insulin sensitivity.
Methodology:
-
Fast the mice overnight (approximately 16-18 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.
-
Administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight).
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose injection.
-
Plot the blood glucose concentration over time to determine the glucose excursion curve. A lower area under the curve (AUC) in the this compound-treated group compared to the control group indicates improved glucose tolerance.[1]
Concluding Remarks
This compound presents a compelling case for a metabolically active compound with potential therapeutic applications in age-related diseases. Its ability to modulate fundamental signaling pathways involved in metabolism, inflammation, and longevity warrants further investigation. This comparative guide provides a foundational resource for researchers to explore the metabolic effects of this compound and to design future studies aimed at unlocking its full potential. The provided experimental protocols offer a starting point for standardized and reproducible research in this exciting field.
References
- 1. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Effects of a Caenorhabditis elegans dauer pheromone ascaroside on physiology and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound fed late in life improves survival and reduces hepatic inflammation and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-term Treatment of this compound Improves Hepatic Inflammation in Aged Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-term Treatment of this compound Improves Hepatic Inflammation in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Daumone: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Daumone. This document provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and proper logistical management of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. All handling of the compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Wear a fully buttoned lab coat. |
| Respiratory Protection | Use a fume hood. If not available, a NIOSH-approved respirator may be necessary for handling large quantities or in case of spills. |
Step-by-Step Disposal Protocol
The absence of a specific Safety Data Sheet (SDS) for this compound means it should be treated as a hazardous chemical waste. Do not dispose of this compound or its solutions down the drain or in regular solid waste streams.
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.
-
Collect all waste, including unused this compound, solutions containing this compound, and contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, and weighing paper), in this dedicated container.
-
-
Containerization:
-
Use a chemically resistant and leak-proof container with a secure screw-top lid.
-
The container must be in good condition and compatible with the chemical nature of this compound (a monocarboxylic acid and fatty acyl glycoside).
-
-
Waste Labeling:
-
The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 690991-47-0[1]
-
An indication of the hazards (e.g., "Caution: Research Chemical - Handle as Hazardous")
-
The date the waste was first added to the container.
-
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide them with all necessary information about the waste material.
-
Experimental Protocol: Preparation of this compound Stock Solution
The following is a general protocol for preparing a stock solution of this compound, illustrating safe handling practices that should be maintained throughout its use and for the disposal of any resulting waste.
Materials:
-
This compound (solid)
-
Anhydrous ethanol or dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
-
Vortex mixer
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Perform all steps within a chemical fume hood.
-
Wear appropriate PPE.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Carefully transfer the weighed this compound to a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration.
-
Securely cap the tube or vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at the recommended temperature (typically -20°C) in a clearly labeled, sealed container.
-
Dispose of all contaminated materials (e.g., weighing paper, pipette tips) in the designated this compound hazardous waste container.
This compound Signaling Pathway and Disposal Workflow
The following diagrams illustrate the biological pathway influenced by this compound and the procedural workflow for its proper disposal.
Caption: this compound signaling pathway in C. elegans.
Caption: Proper disposal workflow for this compound waste.
Summary of this compound Properties
While comprehensive toxicological data is limited, the known physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄O₆ | PubChem |
| Molecular Weight | 276.33 g/mol | PubChem |
| CAS Number | 690991-47-0 | PubChem[1] |
| Appearance | Solid (in pure form) | General Knowledge |
| Classification | Monocarboxylic Acid, Fatty Acyl Glycoside | PubChem[1] |
By adhering to these guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in laboratory operations.
References
Personal protective equipment for handling Daumone
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, use, and disposal of Daumone (ascr#1), a key pheromone in Caenorhabditis elegans research. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of your experimental results.
Immediate Safety and Hazard Information
Hazard Identification:
-
Primary Route of Exposure: Inhalation, skin contact, and ingestion.
-
Potential Health Effects: The toxicological properties of this compound have not been extensively studied. As a bioactive molecule, it may have unknown effects. Assume it is potentially hazardous upon direct contact, inhalation, or ingestion. May cause skin or eye irritation upon direct contact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact.[1][3] Inspect gloves for integrity before use and change them frequently, especially if contact with this compound solution is suspected. |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from splashes of this compound solutions.[1][2] |
| Body Protection | A full-length laboratory coat. | Prevents contamination of personal clothing.[1][3] |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. Use a fume hood when preparing stock solutions or handling larger quantities. | Minimizes the risk of inhaling aerosols.[1] |
Operational and Disposal Plans
Handling and Storage
Proper handling and storage are critical for both safety and maintaining the stability of this compound.
| Aspect | Procedure |
| Receiving | Upon receipt, visually inspect the container for any damage or leaks. |
| Storage | Store this compound in a cool, dry, and dark place.[8] For long-term storage, refer to the supplier's recommendations, which may include refrigeration or freezing (-20°C).[8] Keep the container tightly sealed to prevent contamination and degradation. |
| Preparation of Solutions | Handle the powdered form of this compound in a chemical fume hood to avoid inhalation of any fine particles. When preparing stock solutions, add the solvent to the this compound powder slowly. Common solvents for ascarosides include ethanol and DMSO. |
| General Handling | Do not eat, drink, or smoke in the laboratory.[2][4] Avoid mouth pipetting.[2] Wash hands thoroughly after handling this compound, even if gloves were worn.[4] |
Spill and Exposure Procedures
| Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Minor Spill | Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Clean the spill area with a suitable disinfectant. |
| Major Spill | Evacuate the area and alert others. Contact your institution's environmental health and safety office. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[7][9]
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as chemical waste. Dispose of through your institution's hazardous waste program.[7] |
| Contaminated Labware (e.g., pipette tips, microfuge tubes) | Collect in a designated biohazardous waste container and dispose of according to your institution's biological waste procedures.[10] |
| Liquid Waste (e.g., media containing this compound) | Collect in a clearly labeled waste container. The liquid waste may need to be treated as chemical waste depending on the concentration of this compound and other components. Consult your institution's waste disposal guidelines. Do not pour down the drain.[10] |
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄O₆ | --INVALID-LINK-- |
| Molecular Weight | 276.33 g/mol | --INVALID-LINK-- |
| IUPAC Name | (6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyheptanoic acid | --INVALID-LINK-- |
| Synonyms | ascr#1, Ascaroside C7 | --INVALID-LINK-- |
| Effective Concentration (Dauer Induction) | Varies, but can be in the micromolar range.[11] | [11] |
Experimental Protocols
C. elegans Dauer Formation Assay
This protocol outlines a standard method for assessing the dauer-inducing activity of this compound.[12]
Materials:
-
C. elegans N2 (wild-type) strain
-
Nematode Growth Medium (NGM) plates
-
E. coli OP50
-
M9 buffer
-
This compound stock solution (e.g., in ethanol or DMSO)
-
96-well microtiter plates
-
Synchronized L1-stage worms
Procedure:
-
Worm Synchronization: Prepare a synchronized population of L1-stage C. elegans. This can be achieved by bleaching gravid adults to isolate eggs and allowing them to hatch in M9 buffer without food.
-
Assay Setup:
-
In a 96-well plate, add the desired concentration of this compound to each well. Include a solvent-only control. The final volume in each well should be consistent (e.g., 100 µL of M9 buffer).
-
Add a small amount of E. coli OP50 to each well as a food source.
-
Add approximately 50-100 synchronized L1 worms to each well.
-
-
Incubation: Incubate the plates at 25°C for 48-72 hours.
-
Dauer Scoring:
-
After incubation, count the total number of worms in each well.
-
To specifically identify dauer larvae, add 1% Sodium Dodecyl Sulfate (SDS) to each well and incubate for 15-20 minutes. Dauer larvae are resistant to SDS, while non-dauer worms will be killed.
-
Count the number of surviving (dauer) larvae.
-
-
Data Analysis: Calculate the percentage of dauer formation for each concentration of this compound: (Number of dauer larvae / Total number of worms) x 100.
Visualizations
This compound Signaling Pathway in C. elegans
Caption: this compound signaling pathway leading to dauer formation in C. elegans.
Experimental Workflow for Dauer Formation Assay
Caption: Step-by-step workflow for the C. elegans dauer formation assay.
References
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 4. blog.edvotek.com [blog.edvotek.com]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. researchchemshub.com [researchchemshub.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. Biological Waste - Environmental Health and Safety - Purdue University [purdue.edu]
- 11. De Novo Asymmetric Synthesis and Biological Analysis of the this compound Pheromones in Caenorhabditis elegans and in the Soybean Cyst Nematode Heterodera glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diverse and potentially manipulative signalling with ascarosides in the model nematode C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
